6-Fluorochromone-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNAYJWUMOGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399266 | |
| Record name | 6-Fluorochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71346-17-3 | |
| Record name | 6-Fluorochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluorochromone-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Fluorochromone-3-carboxylic Acid
Abstract
This compound is a fluorinated heterocyclic compound built upon the privileged chromone scaffold. The strategic incorporation of a fluorine atom at the 6-position, combined with the reactive carboxylic acid at the 3-position, makes this molecule a highly versatile and valuable building block in medicinal chemistry and materials science.[1][2] The fluorine substitution is known to enhance biological activity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of this compound, intended for researchers, chemists, and professionals in drug development.
Synthesis Pathway and Rationale
The most common and efficient synthesis of this compound is a two-step process commencing from the corresponding 2-hydroxyacetophenone. This method provides a reliable route to the target molecule with good overall yields.
The synthesis workflow is logically divided into two primary stages:
-
Cyclization and Formylation: Formation of the chromone ring and introduction of a formyl group at the C-3 position.
-
Oxidation: Conversion of the C-3 formyl group to the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the method of choice for this transformation.[3] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the activated aromatic ring of the starting phenol, leading to both formylation and subsequent cyclization to form the chromone ring system. This one-pot procedure is highly efficient for constructing the 3-formylchromone intermediate.
Step 2: Oxidation to the Carboxylic Acid
The intermediate, 6-Fluorochromone-3-carboxaldehyde[4], is selectively oxidized to the corresponding carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄), is ideal. This method is exceptionally mild and highly selective for aldehydes, preventing unwanted side reactions with other functional groups on the chromone core. Sulfamic acid is often added as a scavenger for the hypochlorite byproduct.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluorochromone-3-carboxaldehyde
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 4 eq.) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5'-Fluoro-2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to neutral (pH ~7) with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure 6-Fluorochromone-3-carboxaldehyde as a solid.
Step 2: Synthesis of this compound
-
Suspend 6-Fluorochromone-3-carboxaldehyde (1 eq.) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) and sulfamic acid (1.5 eq.) to the suspension.
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq., 80% purity) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature. An exotherm may be observed.
-
Stir the reaction mixture for 12-18 hours at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a sodium sulfite solution to destroy any excess oxidant.
-
Acidify the mixture with 2M HCl to a pH of ~2.
-
The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid | [5] |
| CAS Number | 71346-17-3 | [6] |
| Molecular Formula | C₁₀H₅FO₄ | [6] |
| Molecular Weight | 208.14 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 234-238 °C | [6] |
| SMILES | C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | [5] |
| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N | [6] |
Spectroscopic Profile
The following data represent the expected spectroscopic signatures for this compound.[7]
2.2.1. ¹H Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum is highly characteristic. The acidic proton of the carboxylic acid is exceptionally deshielded and appears far downfield, often as a broad singlet due to hydrogen exchange. The proton at the C-2 position is also a distinct singlet in a downfield region.
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet | Disappears upon D₂O exchange.[8] |
| H-2 | ~9.2 | Singlet | Olefinic proton adjacent to two oxygen atoms. |
| H-5 | ~8.2 | Doublet of Doublets | Aromatic proton ortho to the carbonyl group. |
| H-7 | ~7.9 | Doublet of Doublets | Aromatic proton meta to fluorine, ortho to H-8. |
| H-8 | ~7.8 | Doublet of Doublets | Aromatic proton ortho to the ether oxygen. |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum is defined by two deshielded carbonyl carbons and the characteristic splitting patterns of the aromatic carbons due to coupling with the fluorine atom.[9][10]
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-4 (Ketone C=O) | ~176 | Highly deshielded carbonyl carbon. | | C-3 (Carboxyl C=O)| ~164 | Carboxylic acid carbonyl.[8] | | C-6 | ~163 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine shows a large coupling constant. | | C-2 | ~164 | Olefinic carbon adjacent to ether oxygen and C-3. | | Aromatic Carbons | 114 - 155 | Other aromatic carbons, showing smaller ²JCF and ³JCF couplings. | | C-3 | ~115 | Olefinic carbon bearing the carboxyl group. |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The most prominent feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretching frequencies.[8][11]
| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=O Stretch (γ-Pyrone Ketone) | 1650 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic/Olefinic) | 1450 - 1620 | Medium to Strong |
| C-O Stretch (Ether/Carboxyl) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
2.2.4. Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) should be readily observable. Common fragmentation patterns for carboxylic acids include the loss of hydroxyl (-17 amu) and the entire carboxyl group (-45 amu).
Chemical Reactivity and Derivatization
The dual functionality of this compound—the reactive carboxylic acid and the electrophilic chromone core—makes it a powerful precursor for generating diverse chemical libraries.
Caption: Key derivatization reactions of the carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the primary handle for synthetic modification.
-
Esterification: Standard Fischer esterification with an alcohol (R-OH) under acidic catalysis yields the corresponding ester.[12] This can be used to modulate solubility and cell permeability.
-
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride. This intermediate is not typically isolated but used directly in the next step.
-
Amide Synthesis: The acid chloride readily reacts with primary or secondary amines (R₂NH) in the presence of a non-nucleophilic base (e.g., triethylamine) to form a diverse range of amides.[13][14] This is the most common strategy for building libraries of potential drug candidates from this scaffold.[15]
Applications in Research and Drug Development
The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with a wide range of biological activities.[16]
-
Pharmaceutical Development: this compound is a key starting material for synthesizing novel compounds with potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][5][15][16][17][18][19]
-
Fluorescent Probes: The inherent fluorescence of the chromone system allows its derivatives to be used in bioimaging and as probes to visualize cellular processes.[1][5]
-
Materials Science: The compound's stability and optical properties make it suitable for incorporation into advanced materials like polymers and coatings.[5]
-
Analytical Chemistry: It can be used to develop analytical methods for detecting and quantifying specific biomolecules.[5]
The presence of the 6-fluoro substituent is particularly significant, as it often enhances the potency and pharmacokinetic profile of the final active compounds.
Conclusion
This compound is a compound of significant scientific interest, underpinned by its robust synthesis, well-defined chemical properties, and versatile reactivity. Its utility as a scaffold for generating diverse molecular libraries ensures its continued importance in academic research and industrial drug discovery programs. The detailed characterization and protocols provided in this guide serve as a foundational resource for scientists aiming to explore the vast chemical space and biological potential accessible from this valuable building block.
References
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Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2828. [Link]
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Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
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Rani, P. (2019). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]
- Google Patents. A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
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Patel, M. N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]
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Lee, S., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum. [Link]
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University of Wisconsin - Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Pretsch, E., et al. 13C NMR Spectroscopy. Structure Determination of Organic Compounds. [Link]
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Nandgaonkar, R.G., & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018. [Link]
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An In-Depth Technical Guide to 6-Fluorochromone-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Fluorochromone-3-carboxylic acid
This compound, identified by the CAS number 71346-17-3 , is a highly functionalized heterocyclic compound that has garnered significant attention in the scientific community.[1] Its strategic importance lies in its versatile role as a key building block in the synthesis of complex organic molecules. The presence of the fluorine atom at the 6-position of the chromone scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, making it a valuable synthon in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, spectroscopic characterization, and its burgeoning applications in drug discovery and beyond.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 71346-17-3 | |
| Molecular Formula | C₁₀H₅FO₄ | [1] |
| Molecular Weight | 208.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 234-238 °C | [1] |
| IUPAC Name | 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid | |
| SMILES | O=C(O)C1=COc2cc(F)ccc2C1=O | [1] |
| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization: A Validating Fingerprint
Spectroscopic data is essential for confirming the identity and purity of this compound. While a complete set of publicly available spectra is not consolidated in a single source, the following represents a combination of reported data and expected spectral features based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR (100 MHz, DMSO-d₆): The following chemical shifts (δ) have been reported for this compound: 164.17 (C-2), 114.68 (C-3), 175.09 (C-4), 123.68 (C-4a), 122.21 (C-5, JC,F=17.63 Hz), 152.55 (C-6), 123.93 (C-7, JC,F=30.34 Hz), 110.19 (C-8), 158.76 (C-8a), 164.07 (C-OH). The carbonyl carbon of the carboxylic acid is observed at δ 164.07, while the ketone carbonyl at C-4 is found at δ 175.09. The carbon-fluorine coupling constants are a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[6][7][8]
-
O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: Two distinct carbonyl stretching bands are expected. The conjugated ketone carbonyl at C-4 will likely appear around 1650-1630 cm⁻¹, while the carboxylic acid carbonyl should be observed at a higher frequency, typically in the range of 1720-1700 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ is characteristic of the C-F bond.
-
C-O Stretch: The C-O stretching vibrations of the ether linkage and the carboxylic acid will be present in the fingerprint region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z 208. Fragmentation would likely involve the loss of water (m/z 190), the carboxyl group (m/z 163), and other characteristic cleavages of the chromone ring.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-fluorophenol. The following protocol is a robust and well-established method adapted from general procedures for the synthesis of chromone-3-carboxylic acids.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Acetylation of 4-Fluorophenol to 4-Fluorophenyl acetate
-
To a stirred solution of 4-fluorophenol (1 eq.) in pyridine (2-3 vol.), add acetic anhydride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-fluorophenyl acetate.
Step 2: Fries Rearrangement to 5-Fluoro-2-hydroxyacetophenone
-
To a stirred mixture of 4-fluorophenyl acetate (1 eq.) and anhydrous aluminum chloride (AlCl₃, 2.5 eq.), heat at 140-160 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully add ice-cold dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 5-fluoro-2-hydroxyacetophenone.
Step 3: Vilsmeier-Haack Reaction to 6-Fluoro-3-formylchromone
-
To a stirred solution of dimethylformamide (DMF, 3 eq.) at 0 °C, add phosphorus oxychloride (POCl₃, 3 eq.) dropwise.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 5-fluoro-2-hydroxyacetophenone (1 eq.) in DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize with a saturated solution of sodium acetate.
-
The precipitated solid is filtered, washed with water, and dried to give 6-fluoro-3-formylchromone.
Step 4: Oxidation to this compound
-
Dissolve 6-fluoro-3-formylchromone (1 eq.) in acetone.
-
Cool the solution to 0 °C and add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the excess oxidant with isopropanol.
-
Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional probes.
A Versatile Scaffold for Medicinal Chemistry
-
Anti-inflammatory and Anti-cancer Agents: The chromone nucleus is a well-established pharmacophore in numerous clinically used drugs. Derivatives of this compound are actively being investigated for their potential as anti-inflammatory and anti-cancer agents.[2][9] The fluorine substituent can enhance the lipophilicity and metabolic stability of the resulting drug candidates, leading to improved pharmacokinetic profiles.
-
Enzyme Inhibitors: Chromone derivatives have shown inhibitory activity against a variety of enzymes. For instance, related 3-formylchromone derivatives have been identified as potential inhibitors of urease, an enzyme implicated in the pathogenesis of ulcers.[10] This suggests that derivatives of this compound could be explored as inhibitors for a range of therapeutic targets.
-
Modulators of Signaling Pathways: Aberrant cell signaling is a hallmark of many diseases, including cancer. The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a key regulator of cell proliferation, survival, and angiogenesis, and its constitutive activation is observed in many human cancers. Certain chromone-containing compounds have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling. This provides a compelling rationale for synthesizing and evaluating derivatives of this compound as potential modulators of the STAT3 pathway.
Signaling Pathway: STAT3 Inhibition
Caption: Potential inhibition of the JAK-STAT3 signaling pathway by chromone derivatives.
Fluorescent Probes and Materials Science
The inherent fluorescence of the chromone scaffold, coupled with the electronic modifications introduced by the fluorine atom and the carboxylic acid group, makes this compound an excellent starting material for the development of fluorescent probes.[2][9] These probes can be designed to selectively detect metal ions, reactive oxygen species, and other biologically important analytes. The carboxylic acid handle allows for straightforward conjugation to biomolecules, enabling targeted imaging applications. Furthermore, its stability and optical properties make it a candidate for incorporation into advanced materials such as polymers and coatings.[9]
Safety and Handling
-
Hazard Identification: Based on the structure, this compound should be handled as a compound that is potentially harmful if swallowed, and may cause skin and serious eye irritation. As a fluorinated organic compound, thermal decomposition may produce hazardous fumes, including hydrogen fluoride.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator should be used.
-
Handling and Storage: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a compound of considerable scientific and commercial interest. Its unique combination of a fluorinated chromone core and a reactive carboxylic acid handle provides a versatile platform for the synthesis of novel pharmaceuticals, fluorescent probes, and advanced materials. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and a summary of its current and potential applications. As research in these areas continues to expand, the demand for and importance of this compound is set to grow, making a thorough understanding of this key intermediate essential for researchers at the forefront of chemical and biomedical innovation.
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-
Patel, R. V., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Pervez, H., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Results in Chemistry, 5, 100824. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles (OpenStax). [Link]
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An In-depth Technical Guide to 6-Fluorochromone-3-carboxylic acid: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical resource on 6-Fluorochromone-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental molecular characteristics, provide a detailed synthesis protocol, discuss methods for its analytical characterization, and examine its current and potential applications.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a molecule's basic properties is the foundation of its application in research and development. This compound (CAS No: 71346-17-3) is a derivative of the chromone scaffold, which is a privileged structure in many biologically active compounds.[1] The strategic incorporation of a fluorine atom can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2][3][4][5][6]
Key Identifiers and Molecular Weight
The precise molecular weight is critical for all quantitative work, from reaction stoichiometry to analytical measurements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅FO₄ | |
| Molecular Weight | 208.14 g/mol | |
| IUPAC Name | 6-fluoro-4-oxochromene-3-carboxylic acid | [7] |
| CAS Number | 71346-17-3 | [7] |
| Canonical SMILES | O=C(O)C1=COc2ccc(F)cc2C1=O | |
| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N | [7] |
Physicochemical Data
These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Notes |
| Melting Point | 234-238 °C | Indicates high crystalline stability. |
| Appearance | White to yellow powder/crystal | Based on related compounds. |
| XLogP3 (Predicted) | 1.6 | Suggests moderate lipophilicity, which can influence membrane permeability. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 4 | From the carbonyls, ether oxygen, and fluorine. |
| Topological Polar Surface Area | 66.8 Ų | A key parameter for predicting drug transport properties. |
Synthesis and Purification Workflow
The synthesis of this compound involves a multi-step sequence common in chromone chemistry. The following protocol is a representative and logical pathway.
Overall Synthetic Scheme
The process begins with the acylation of a fluorinated phenol, followed by cyclization and subsequent hydrolysis to yield the final carboxylic acid.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Expertise & Experience Note: The success of this synthesis relies on anhydrous conditions, particularly during the Fries rearrangement and the Claisen-Kostanecki reaction, to prevent unwanted side reactions and maximize yield.
Step 1: Synthesis of 2-Hydroxy-5-fluoroacetophenone
-
Slowly add anhydrous aluminum chloride to a solution of 4-fluorophenyl acetate in a suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Heat the mixture (typically 140-160 °C) to initiate the Fries Rearrangement. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-hydroxy-5-fluoroacetophenone.
Step 2: Synthesis of Ethyl 6-fluorochromone-3-carboxylate
-
To a stirred suspension of sodium hydride in anhydrous diethyl ether or THF at 0 °C, add a solution of 2-hydroxy-5-fluoroacetophenone and diethyl oxalate.
-
Allow the mixture to warm to room temperature and stir until the formation of the intermediate is complete (monitored by TLC).
-
Perform an acidic workup followed by heating in the presence of an acid catalyst (e.g., HCl in ethanol) to facilitate the intramolecular cyclization and dehydration, forming the chromone ring.
-
Isolate the crude ester product by extraction and purify by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide and stir the solution at room temperature or with gentle heating.
-
Monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, cool the mixture and acidify with dilute HCl until the product precipitates out of the solution.
-
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.
Trustworthiness: The identity and purity of the intermediates and the final product must be rigorously confirmed at each stage using the analytical methods described below.
Analytical Characterization
Comprehensive analysis is non-negotiable for verifying the structure and purity of the final compound.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | A characteristic downfield, often broad, singlet for the carboxylic acid proton (δ 10-12 ppm). Distinct aromatic proton signals showing splitting patterns consistent with the substitution, including coupling to the fluorine atom. A singlet for the proton at the C2 position of the chromone ring.[8] |
| ¹³C NMR | A signal for the carboxylic acid carbonyl carbon in the δ 160-180 ppm range. A signal for the C4 ketone carbonyl around δ 180 ppm. Aromatic carbon signals will show characteristic C-F coupling constants.[8] |
| ¹⁹F NMR | A singlet, confirming the presence and chemical environment of the single fluorine atom. |
| Mass Spectrometry | The molecular ion peak (M⁺) should correspond to the exact mass. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] |
| IR Spectroscopy | A very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid dimer. A strong C=O stretch for the ketone around 1650 cm⁻¹ and another for the carboxylic acid around 1700 cm⁻¹.[8] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A purity level of >97% is generally required for biological screening and drug development studies.
Applications in Scientific Research
The unique structural features of this compound make it a valuable building block in several areas of research.
Drug Discovery and Medicinal Chemistry
-
Intermediate for Pharmaceuticals: This compound serves as a key starting material or intermediate for synthesizing more complex molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1][7] The chromone core is a well-established pharmacophore, and the fluorine substituent can be used to fine-tune the pharmacokinetic (ADME) properties of a drug candidate.[3][6]
-
Enzyme Inhibitors: The scaffold is suitable for designing inhibitors for various enzymes, such as kinases or proteases, where the carboxylic acid can act as a key binding group and the fluorinated ring can occupy a hydrophobic pocket.
Materials Science and Bio-imaging
-
Fluorescent Probes: The chromone system is inherently fluorescent. This property makes this compound and its derivatives excellent candidates for use in developing fluorescent probes for bio-imaging and cellular studies.[1][7] The carboxylic acid group provides a convenient handle for conjugation to biomolecules.
-
MALDI Matrix: A related compound, 6-Fluorochromone-2-carboxylic acid, has been successfully used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, suggesting a potential application for this isomer as well.
Caption: Key application areas derived from this compound.
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6-Fluorochromone-3-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Fluorochromone-3-carboxylic Acid
Introduction
This compound is a versatile fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its scaffold is a key building block in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer drug discovery.[1][2] The incorporation of a fluorine atom at the 6-position of the chromone ring often enhances the metabolic stability and biological activity of the resulting molecules. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a straightforward synthetic route starting from readily available materials. The carboxylic acid can be derived from the corresponding aldehyde, which in turn is synthesized from a substituted 2-hydroxyacetophenone. This leads to the following disconnection approach:
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway and Experimental Protocols
The synthesis of this compound can be efficiently achieved in three main stages, starting from 4-fluorophenol.
Part 1: Synthesis of 5-Fluoro-2-hydroxyacetophenone
The initial step involves the synthesis of the key intermediate, 5-fluoro-2-hydroxyacetophenone. A common and effective method is the Fries rearrangement of 4-fluorophenyl acetate.[3][4] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3]
Reaction Scheme:
Caption: Fries rearrangement to form 5-Fluoro-2-hydroxyacetophenone.
Experimental Protocol:
-
Acetylation of 4-Fluorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1 eq.) in acetic anhydride (1.5 eq.).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and heat the mixture at reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Extract the product, 4-fluorophenyl acetate, with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Fries Rearrangement: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add anhydrous aluminum chloride (3 eq.) and nitrobenzene.
-
Heat the mixture to 60 °C and add 4-fluorophenyl acetate (1 eq.) dropwise, maintaining the temperature.
-
After the addition is complete, slowly raise the temperature to 160 °C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Perform steam distillation to remove the nitrobenzene.
-
The desired product, 5-fluoro-2-hydroxyacetophenone, will remain in the flask. It can be purified by recrystallization from a suitable solvent like ethanol-water.
Table 1: Reagents and Conditions for Fries Rearrangement
| Reagent/Condition | Role/Parameter | Notes |
| 4-Fluorophenyl acetate | Starting Material | Can be synthesized from 4-fluorophenol and acetic anhydride. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Anhydrous conditions are crucial. |
| Nitrobenzene | Solvent | High boiling point is advantageous for this reaction. |
| Temperature | Reaction Parameter | Higher temperatures favor the formation of the ortho-isomer.[5] |
| Steam Distillation | Work-up and Purification | Efficiently removes the high-boiling nitrobenzene solvent. |
Part 2: Synthesis of 6-Fluoro-3-formylchromone via Vilsmeier-Haack Reaction
The second stage involves the formation of the chromone ring and the introduction of a formyl group at the 3-position. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, reacting a substituted 2-hydroxyacetophenone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6]
Reaction Scheme:
Caption: Vilsmeier-Haack reaction for the synthesis of 6-Fluoro-3-formylchromone.
Experimental Protocol:
-
In a three-necked flask cooled in an ice bath, place anhydrous dimethylformamide (DMF, 5 eq.).
-
Slowly add phosphorus oxychloride (POCl₃, 2 eq.) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 5-fluoro-2-hydroxyacetophenone (1 eq.) in a minimal amount of DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.
-
A solid precipitate of 6-fluoro-3-formylchromone will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Table 2: Vilsmeier-Haack Reaction Parameters
| Parameter | Value/Reagent | Notes |
| Starting Material | 5-Fluoro-2-hydroxyacetophenone | - |
| Reagents | POCl₃, DMF | Form the electrophilic Vilsmeier reagent in situ. |
| Temperature | 0-5 °C (initial), 60-70 °C | Initial cooling is important for controlled reagent formation. |
| Reaction Time | 3-4 hours | Monitor by TLC for completion. |
| Work-up | Quenching with ice-water | Decomposes the reaction complex and precipitates the product. |
| Expected Yield | 70-85% | Yields are typically good for this reaction.[7] |
Part 3: Oxidation to this compound using Pinnick Oxidation
The final step is the selective oxidation of the α,β-unsaturated aldehyde, 6-fluoro-3-formylchromone, to the corresponding carboxylic acid. The Pinnick oxidation is an excellent choice for this transformation as it is mild and tolerant of various functional groups, including the double bond in the chromone ring.[8][9] The reaction uses sodium chlorite as the oxidant in the presence of a chlorine scavenger.[10]
Reaction Scheme:
Caption: Pinnick oxidation to yield this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve 6-fluoro-3-formylchromone (1 eq.) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger, 2-3 eq.).
-
In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Add the aqueous solution of the oxidant and buffer to the solution of the aldehyde dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, remove the tert-butanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to a pH of approximately 2-3.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or acetic acid.
Table 3: Pinnick Oxidation Conditions
| Reagent/Condition | Role/Parameter | Notes |
| 6-Fluoro-3-formylchromone | Substrate | An α,β-unsaturated aldehyde. |
| Sodium Chlorite (NaClO₂) | Oxidizing Agent | The primary oxidant in the reaction. |
| Sodium Dihydrogen Phosphate | Buffer | Maintains a mildly acidic pH. |
| 2-Methyl-2-butene | Chlorine Scavenger | Prevents side reactions from the hypochlorous acid byproduct.[9] |
| Solvent System | tert-Butanol/Water | A common solvent system for Pinnick oxidations. |
Characterization of this compound
The structure of the final product can be confirmed by various spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the proton at the 2-position of the chromone ring, and a broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm.[11] The aromatic protons will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[11] The carbonyl carbon of the chromone ring will also be in the downfield region. Signals for the other aromatic and vinylic carbons will also be present.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the chromone ketone (around 1630-1650 cm⁻¹) are expected.[11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (208.14 g/mol ).
Purification and Yield
The final product, this compound, is a solid at room temperature. Recrystallization is a common and effective method for its purification. The choice of solvent will depend on the solubility of the compound and any impurities present. A mixed solvent system, such as ethanol-water or acetic acid-water, is often effective.
Table 4: Summary of Synthesis and Expected Yields
| Step | Reaction Type | Starting Material | Product | Expected Yield |
| 1 | Fries Rearrangement | 4-Fluorophenyl acetate | 5-Fluoro-2-hydroxyacetophenone | ~60-70% |
| 2 | Vilsmeier-Haack | 5-Fluoro-2-hydroxyacetophenone | 6-Fluoro-3-formylchromone | ~70-85% |
| 3 | Pinnick Oxidation | 6-Fluoro-3-formylchromone | This compound | ~85-95% |
| Overall | - | 4-Fluorophenol | This compound | ~35-50% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Phosphorus oxychloride (POCl₃): is corrosive and reacts violently with water. Handle with extreme care.
-
Aluminum chloride (AlCl₃): is a corrosive solid that reacts with moisture in the air. Handle in a dry environment.
-
Nitrobenzene: is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium chlorite (NaClO₂): is a strong oxidizing agent. Avoid contact with combustible materials.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide has outlined a robust and efficient three-stage synthesis of this compound. The pathway utilizes well-established and reliable reactions, including the Fries rearrangement, the Vilsmeier-Haack reaction, and the Pinnick oxidation. The detailed experimental protocols and discussions of the underlying chemistry provide a solid foundation for researchers to successfully synthesize this valuable building block for medicinal chemistry and drug discovery. The provided information on characterization, purification, and safety ensures a comprehensive understanding of the entire synthetic process.
References
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Wikipedia. Pinnick oxidation. [Link]
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Grokipedia. Pinnick oxidation. [Link]
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Patsnap. Preparation process of 5-fluoro-2-hydroxyacetophenone. [Link]
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Organic Chemistry Portal. Jones Oxidation. [Link]
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Wikipedia. Jones oxidation. [Link]
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BYJU'S. What is the Fries Rearrangement Reaction? [Link]
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Sciencemadness Wiki. Jones oxidation. [Link]
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Organic Chemistry Tutor. Jones Oxidation. [Link]
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Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]
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NIST WebBook. 5-Fluoro-2-hydroxyacetophenone. [Link]
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Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. [Link]
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Scilit. Synthesis of chromone-3-carboxylic acid derivatives; 6-chlorochromone-3-carboxylic acid and 7-chloro-6-fluorochromone-3-carboxylic acid. [Link]
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Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]
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Amerigo Scientific. 6-Fluorochromone-3-carboxaldehyde (97%). [Link]
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The University of Liverpool Repository. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. [Link]
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The Discovery and Synthesis of 6-Fluorochromone-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 6-Fluorochromone-3-carboxylic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthetic pathways, experimental protocols, and physicochemical properties of this versatile compound, grounding the discussion in established chemical principles and authoritative literature.
Introduction: The Strategic Importance of Fluorinated Chromones
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom onto this scaffold, as in this compound, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This strategic placement of fluorine has made this compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs.[1][2] Its unique fluorescent properties also make it a candidate for use in bioimaging and as a fluorescent probe in cellular studies.[1][2]
This guide will detail the prevalent and efficient synthetic route to this compound, focusing on the underlying chemical principles that govern the selection of reagents and reaction conditions.
The Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 2-hydroxy-5-fluoroacetophenone. This process includes:
-
Vilsmeier-Haack Reaction: Formation of the intermediate, 6-fluoro-3-formylchromone.
-
Oxidation: Conversion of the formyl group to a carboxylic acid.
This synthetic strategy is favored due to its high efficiency, versatility with substituted acetophenones, and the production of high yields.[3][4]
Step 1: Vilsmeier-Haack Reaction for 6-Fluoro-3-formylchromone Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4] In this synthesis, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then reacts with 2-hydroxy-5-fluoroacetophenone in a double formylation, followed by an intramolecular cyclization and dehydration to yield 6-fluoro-3-formylchromone.[3][5]
Causality of Experimental Choices:
-
Vilsmeier Reagent: The combination of DMF and POCl₃ is a cost-effective and highly efficient way to generate the electrophilic Vilsmeier reagent necessary for formylation.
-
Starting Material: 2-hydroxy-5-fluoroacetophenone is the logical precursor as the phenolic hydroxyl group directs the cyclization to form the chromone ring, and the fluorine at the desired position is already incorporated.
-
Reaction Conditions: The reaction is typically carried out at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, and then heated to drive the formylation and cyclization to completion.
Experimental Protocol: Synthesis of 6-Fluoro-3-formylchromone
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Addition of Acetophenone: Dissolve 2-hydroxy-5-fluoroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-fluoro-3-formylchromone.
Step 2: Oxidation to this compound
The second step involves the oxidation of the formyl group of 6-fluoro-3-formylchromone to a carboxylic acid. A common and effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger.
Causality of Experimental Choices:
-
Oxidizing Agent: Sodium chlorite is a mild and selective oxidizing agent for converting aldehydes to carboxylic acids and is less likely to cause unwanted side reactions on the chromone ring compared to stronger oxidants.
-
Chlorine Scavenger: A scavenger, such as sulfamic acid or hydrogen peroxide, is used to react with and remove the hypochlorite byproduct, which can otherwise lead to undesired side reactions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-fluoro-3-formylchromone (1 equivalent) in a mixture of a suitable organic solvent (e.g., dichloromethane or THF) and water.
-
Addition of Reagents: To this solution, add sulfamic acid (or another chlorine scavenger) followed by the portion-wise addition of sodium chlorite (1.5 equivalents) at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Physicochemical Properties and Characterization
A thorough characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71346-17-3 | [6] |
| Molecular Formula | C₁₀H₅FO₄ | [6] |
| Molecular Weight | 208.14 g/mol | [6] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 234-238 °C | [6] |
| SMILES | OC(=O)C1=COc2ccc(F)cc2C1=O | [6] |
| InChI | 1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is characterized by two prominent absorptions:
-
A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretch between 1710 and 1760 cm⁻¹. Conjugation with the chromone ring system will likely shift this absorption to the lower end of the range.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 12 ppm. The aromatic and vinyl protons of the chromone ring will appear in their characteristic regions.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The other carbons of the chromone scaffold will show signals characteristic of their electronic environment, with the fluorine substitution influencing the chemical shifts of nearby carbons.
Applications in Drug Discovery
This compound is a versatile starting material for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the carboxylic acid group, which can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for further molecular elaboration.
Potential Therapeutic Targets and Pathways:
While specific drug candidates derived from this compound are often proprietary, the chromone scaffold is known to interact with a range of biological targets. For instance, certain chromone derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes involved in inflammatory and proliferative signaling pathways. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and by increasing the acidity of neighboring protons, which can be critical for hydrogen bonding.
Illustrative Pathway: Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The chromone oxygen atoms and the modifiable carboxylic acid group of this compound provide opportunities for such interactions.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a fluorinated chromone scaffold that can be readily functionalized. The well-established, two-step synthesis via a Vilsmeier-Haack reaction followed by oxidation provides an efficient and high-yielding route to this valuable compound. Its favorable physicochemical properties and versatile reactivity make it a cornerstone for the development of novel therapeutics, particularly in the areas of oncology and inflammation. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and application of this compound in a research and development setting.
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Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. (n.d.). ScienceDirect. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
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PubMed Central. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluorochromone-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Fluorochromone-3-carboxylic acid. As a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, a thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and drug development.[1] This document moves beyond a simple data sheet to offer a detailed interpretation of the expected spectrum, grounded in fundamental NMR principles and comparative data from related structures.
Molecular Structure and Proton Environments
This compound (C₁₀H₅FO₄, CAS: 71346-17-3, MW: 208.14) possesses a rigid bicyclic core consisting of a benzene ring fused to a γ-pyrone ring.[2] The molecule has five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. The numbering of the chromone ring system is crucial for the correct assignment of these signals.
Figure 1: Chemical Structure of this compound
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An In-depth Technical Guide to the ¹³C NMR of 6-Fluorochromone-3-carboxylic acid
This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Fluorochromone-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for molecular characterization and structural elucidation. This document delves into the theoretical underpinnings of the expected spectrum, offers practical experimental guidance, and provides a detailed interpretation of the spectral data, grounded in established principles and authoritative sources.
Introduction: The Structural Significance of this compound
This compound is a multifaceted organic molecule featuring a chromone core, a fluorine substituent, and a carboxylic acid group. The chromone scaffold is a prominent feature in many biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further chemical modifications and influences solubility and potential biological interactions.
A precise understanding of the molecular structure is paramount for any research and development endeavor. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[1][2] This guide will dissect the anticipated ¹³C NMR spectrum of this compound, offering insights into the chemical shifts and coupling constants that define its unique spectral signature.
Predicted ¹³C NMR Spectrum and Signal Assignment
The ¹³C NMR spectrum of this compound is predicted to exhibit 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms, resonance effects, and the presence of the fluorine atom, which will also introduce characteristic carbon-fluorine (C-F) couplings.[3][4]
Molecular Structure and Numbering
To facilitate the discussion, the carbon atoms of this compound are numbered as follows:
Figure 1: Structure and numbering of this compound.
Predicted Chemical Shifts and C-F Couplings
The predicted chemical shifts (δ) in ppm and the expected through-bond carbon-fluorine coupling constants (JCF) in Hz are summarized in the table below. These predictions are based on data from unsubstituted chromones, fluorinated aromatic compounds, and chromone-3-carboxylic acid.[3][5][6]
| Carbon | Predicted δ (ppm) | Expected ¹JCF (Hz) | Expected ²JCF (Hz) | Expected ³JCF (Hz) | Expected ⁴JCF (Hz) | Multiplicity |
| C2 | ~155 | - | - | - | ~3-4 | d |
| C3 | ~120 | - | - | ~3-5 | - | d |
| C4 | ~175 | - | - | - | - | s |
| C4a | ~123 | - | - | - | ~2-3 | d |
| C5 | ~128 | - | ~20-25 | - | - | d |
| C6 | ~160 | ~240-250 | - | - | - | d |
| C7 | ~115 | - | ~20-25 | - | - | d |
| C8 | ~120 | - | - | ~8-10 | - | d |
| C8a | ~154 | - | - | - | ~3-4 | d |
| COOH | ~165-170 | - | - | - | - | s |
d = doublet, s = singlet (in a proton-decoupled ¹³C NMR spectrum)
Detailed Analysis of Predicted Signals
-
C4 (Carbonyl Carbon): The carbonyl carbon of the chromone ring is expected to be the most downfield signal, typically appearing around 175 ppm.[7]
-
COOH (Carboxyl Carbon): The carboxylic acid carbon will also be in the downfield region, generally between 165-180 ppm.[8][9] Its exact position can be influenced by the solvent and concentration due to hydrogen bonding effects.[8][10][11]
-
C6 (Fluorine-bearing Carbon): This carbon will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[3] The direct attachment of the highly electronegative fluorine atom will also shift this carbon significantly downfield to around 160 ppm.
-
C5 and C7 (ortho to Fluorine): These carbons, located two bonds away from the fluorine atom, will show a ²JCF coupling of about 20-25 Hz, resulting in doublet signals.[3] Their chemical shifts will also be influenced by the fluorine substituent.
-
C8 and C8a (meta to Fluorine): The carbons at the meta position to the fluorine will experience a smaller ³JCF coupling, typically in the range of 8-10 Hz, and will also appear as doublets.[3]
-
C2, C3, and C4a (para to Fluorine or further): These carbons will exhibit even smaller long-range C-F couplings (⁴JCF), on the order of 2-5 Hz, which may or may not be resolved depending on the instrument's resolution.[12]
-
Quaternary Carbons (C4, C4a, C8a, COOH): In a standard proton-decoupled ¹³C NMR spectrum, these carbons will appear as singlets (or as doublets if coupled to fluorine). Their signal intensities are often lower compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[13][14]
Experimental Protocol for ¹³C NMR Acquisition
A robust experimental setup is crucial for obtaining a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: A deuterated solvent that can solubilize the compound is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. Deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) can also be considered. The choice of solvent can influence the chemical shift of the carboxylic acid proton and, to a lesser extent, the carboxyl carbon.[8]
-
Concentration: A reasonably concentrated sample is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).[2] A concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).
Spectrometer Setup and Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate for a routine ¹³C spectrum.
-
Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H couplings, resulting in single peaks for each carbon (which may be further split by C-F coupling).[15] For unambiguous assignment, especially in complex regions, acquiring a spectrum with simultaneous proton and fluorine decoupling can be beneficial.[16]
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 0-200 ppm) should be used to ensure all signals, including the downfield carbonyl and carboxyl carbons, are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.
-
Number of Scans: Due to the low sensitivity of ¹³C NMR, a significant number of scans (from several hundred to several thousand) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Advanced NMR Experiments
For complete and unambiguous assignment of all carbon signals, a suite of 2D NMR experiments is highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, allowing for the assignment of protonated carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.[2][13]
-
¹⁹F-¹³C HSQC/HMBC: If available, these experiments directly probe C-F correlations, providing definitive evidence for the assignment of carbons coupled to the fluorine atom.[17][18]
Figure 2: Experimental workflow for the ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts and, critically, the C-F coupling constants allows for the unambiguous assignment of every carbon atom in the molecule. The carbonyl and carboxyl carbons are found in the most downfield region of the spectrum. The presence of the fluorine atom at the C6 position induces significant downfield shifts and characteristic doublet splitting patterns for the carbons in the fluorinated ring system, with the magnitude of the JCF coupling being dependent on the number of intervening bonds. By employing the experimental protocols and analytical strategies outlined in this guide, researchers can confidently elucidate and verify the structure of this and similar fluorinated chromone derivatives, a critical step in the advancement of medicinal chemistry and drug development programs.
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Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(19), 4285-4302. [Link]
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El-Gohary, A. R., & Shaaban, M. (2018). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Journal of Molecular Structure, 1155, 339-353. [Link]
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Bingol, K. (2016). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolites, 6(4), 38. [Link]
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Nolis, P., & Parella, T. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5363. [Link]
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Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), (9), 458-459. [Link]
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Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]
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Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]
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El-Gohary, A. R., & Shaaban, M. (2018). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. Journal of Heterocyclic Chemistry, 55(6), 1436-1443. [Link]
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Liu, Z., & Goddard, J. D. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, C n F 2n+1 COOH (n = 6− 8). The Journal of Physical Chemistry A, 113(28), 8043-8051. [Link]
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Kaski, J., & Malkin, V. G. (1999). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 37(9), 621-626. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 6-Fluorochromone-3-carboxylic Acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Fluorochromone-3-carboxylic acid, a compound of significant interest in medicinal chemistry and drug development.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, a thorough understanding of its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control.[1][2] This document will delve into the theoretical and practical aspects of its analysis, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound belongs to the chromone class of heterocyclic compounds, characterized by a benzopyran-4-one core structure. The presence of a fluorine atom at the 6-position and a carboxylic acid group at the 3-position imparts unique chemical and biological properties.[1]
Chemical Properties
A solid understanding of the analyte's chemical properties is fundamental to developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅FO₄ | |
| Molecular Weight | 208.14 g/mol | |
| Melting Point | 234-238 °C | |
| Appearance | White crystalline solid | [1] |
| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N |
Principles of Mass Spectrometry for Chromone Analysis
Electrospray ionization (ESI) is the ionization technique of choice for polar molecules like this compound, as it is a soft ionization method that typically produces intact molecular ions. Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID), is then employed to induce fragmentation of the molecular ion, providing valuable structural information.
The choice of ionization mode (positive or negative) is a critical experimental parameter. Given the presence of an acidic carboxylic acid group, negative ion mode ESI is expected to be highly efficient, leading to the formation of a prominent deprotonated molecule, [M-H]⁻. Analysis in positive ion mode may yield protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺.[3][4]
Experimental Protocol: ESI-MS/MS Analysis
This section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for analysis to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
For complex mixtures, chromatographic separation prior to mass spectrometric analysis is essential.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Promotes protonation in positive ion mode and provides a source of protons. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Elutes the analyte from the reverse-phase column. |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes | To ensure elution of the analyte and clean the column. |
| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 30-40 °C | Ensures reproducible retention times. |
| Injection Volume | 1-5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting (Negative Ion Mode) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the electrospray process. |
| Cone Voltage | 20 - 40 V | Can be optimized to minimize in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the ESI droplets. |
| Desolvation Temp. | 350 - 450 °C | |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation. |
| Collision Energy | 10 - 40 eV (Ramped) | A range of energies should be investigated to obtain a comprehensive fragmentation pattern. |
Predicted Mass Spectrum and Fragmentation Pathways
Based on the structure of this compound and established fragmentation patterns of similar compounds, we can predict the key fragmentation pathways.[5][6][7]
Full Scan Mass Spectrum (MS1)
In negative ion mode, the full scan mass spectrum is expected to be dominated by the deprotonated molecular ion [M-H]⁻ at an m/z of 207.01.
Tandem Mass Spectrum (MS2) and Fragmentation Analysis
The MS/MS spectrum of the [M-H]⁻ ion will provide characteristic fragment ions. The primary and most anticipated fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group, a common fragmentation for carboxylic acids.[8][9]
Proposed Fragmentation Pathway:
Caption: Predicted fragmentation pathway of this compound in negative ion mode.
Explanation of Fragmentation:
-
[M-H]⁻ (m/z 207.01): The deprotonated parent molecule.
-
Loss of CO₂ (m/z 163.02): The initial and likely most abundant fragmentation is the neutral loss of carbon dioxide (44 Da) from the deprotonated carboxylic acid group. This is a characteristic fragmentation for this functional group.[8]
-
Loss of CO (m/z 135.02): Subsequent fragmentation of the chromone ring can occur through the loss of a carbon monoxide molecule (28 Da). This is a known fragmentation pattern for the chromone core.[5][10]
-
Loss of HF (m/z 115.01): The presence of a fluorine atom introduces the possibility of a neutral loss of hydrogen fluoride (20 Da). This fragmentation is common for fluorinated aromatic compounds.[11]
Table of Predicted Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Fragment |
| 207.01 | 163.02 | CO₂ | 6-Fluorochromone anion |
| 163.02 | 135.02 | CO | Fluorinated benzofuran derivative |
| 135.02 | 115.01 | HF | Benzofuran derivative |
Trustworthiness and Self-Validating Systems
The described protocol is designed to be a self-validating system. The predicted fragmentation pattern provides a unique fingerprint for this compound. The presence of the precursor ion at m/z 207.01 and its characteristic fragment ions at m/z 163.02, 135.02, and 115.01, with their expected relative intensities, provides a high degree of confidence in the identification of the compound. High-resolution mass spectrometry can further increase confidence by providing accurate mass measurements, which can be used to confirm the elemental composition of the precursor and fragment ions.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding its chemical properties and predictable fragmentation behavior, researchers can develop and implement robust analytical methods for its reliable identification and characterization. The detailed experimental protocol and the elucidation of the fragmentation pathways offer a solid foundation for scientists working in pharmaceutical development and related fields. The application of these principles will ensure the scientific integrity and trustworthiness of analytical data for this important molecule.
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Ma, Y. L., et al. (2012). Collision-induced dissociation of 40 flavonoid aglycones and differentiation of the common flavonoid subtypes using electrospray ionization ion-trap tandem mass spectrometry and quadrupole time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 18(6), 493-503. [Link]
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An In-Depth Technical Guide to 6-Fluorochromone-3-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Applications
This guide provides a comprehensive technical overview of 6-fluorochromone-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. We will delve into the synthetic pathways, explore the structure-activity relationships that govern their biological effects, and discuss their emerging applications as fluorescent probes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this chemical scaffold.
Introduction: The Significance of the 6-Fluorochromone Scaffold
The chromone ring system, a benzopyran-4-one, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a fluorine atom at the 6-position of the chromone ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of the molecule. This compound serves as a key synthetic intermediate for a variety of derivatives, including amides and esters, which have demonstrated promising potential as anti-inflammatory and anticancer agents.[2] Furthermore, the inherent fluorescence of the chromone core, tunable by substitution, makes these compounds valuable tools for bioimaging and diagnostics.[3]
Synthesis of this compound and Its Derivatives
The synthesis of this compound is a multi-step process that typically begins with a substituted 2-hydroxyacetophenone. The general synthetic strategy involves the formation of a chromone-3-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by oxidation to the desired carboxylic acid.
Synthesis of this compound
The primary route to this compound involves a two-step process starting from 5'-fluoro-2'-hydroxyacetophenone.
Step 1: Vilsmeier-Haack Formylation to Yield 6-Fluorochromone-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[4] In this step, 5'-fluoro-2'-hydroxyacetophenone is reacted with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 6-fluorochromone-3-carbaldehyde.[1]
Experimental Protocol: Synthesis of 6-Fluorochromone-3-carbaldehyde [5]
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature at 0°C.
-
After the addition is complete, add 5'-fluoro-2'-hydroxyacetophenone to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-fluorochromone-3-carbaldehyde.[5]
-
The crude product can be further purified by recrystallization.
Step 2: Oxidation to this compound
The aldehyde functional group of 6-fluorochromone-3-carbaldehyde is then oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with Pinnick oxidation (using sodium chlorite) being a common and efficient method.[1]
Experimental Protocol: Oxidation of 6-Fluorochromone-3-carbaldehyde [1]
-
Dissolve 6-fluorochromone-3-carbaldehyde in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.
-
Add sodium chlorite (NaClO₂) and a scavenger, such as sulfamic acid, to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, perform an aqueous work-up. Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be purified by recrystallization to obtain a white crystalline solid.[6]
Caption: Inhibition of the inflammatory cascade by chromone derivatives.
Structure-Activity Relationship (SAR): Studies on chromone carboxamide derivatives have indicated that the presence of a 6-fluoro substituent on the chromone nucleus positively impacts anti-inflammatory activity. [7]
| Derivative Type | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |
|---|
| Chromone Amide (Compound 5-9) | NO Production in RAW264.7 cells | 5.33 ± 0.57 | [7]|
Anticancer Activity
The development of novel anticancer agents remains a critical area of research. 6-Fluorochromone derivatives have emerged as a promising class of compounds with potential antineoplastic properties.
Mechanism of Action: While the exact mechanisms are diverse and often derivative-specific, some fluorinated chromones have been investigated as topoisomerase inhibitors. [8]Others have been designed to target specific kinases involved in cancer cell proliferation, such as Phosphatidylinositol 3-kinase (PI3Kα).
Structure-Activity Relationship (SAR): Research has shown that the substitution pattern on the chromone ring and the nature of the side chain at the 3-position significantly influence the anticancer potency. For instance, in a series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides, certain substitution patterns on the N-phenyl ring led to potent inhibition of colon cancer cell lines. [9]
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | Caco-2 | 17.0 | [10] |
| N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | Caco-2 | 18.9 | [10] |
| N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18) | HCT-116 | 3.3 | [10] |
| N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | HCT-116 | 4.9 | [10] |
| Coumarin-3-carboxamide (Compound 14b) | HeLa | 0.39 | [11] |
| Coumarin-3-carboxamide (Compound 14e) | HeLa | 0.75 | [11] |
| Coumarin-3-carboxamide (Compound 14b) | HepG2 | 4.85 | [11] |
| Coumarin-3-carboxamide (Compound 14e) | HepG2 | 2.62 | [11]|
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application as Fluorescent Probes
The chromone scaffold possesses intrinsic fluorescent properties, making it a valuable building block for the development of fluorescent probes for bioimaging. [3]These probes can be designed to detect specific ions, molecules, or changes in the cellular environment.
The fluorescence of chromone derivatives can be modulated by introducing different functional groups. For example, a novel fluorescent probe based on a chromone and rhodamine derivative was developed for the detection of Zn(II) and Al(III) ions. [12]Another chromone-based probe demonstrated high selectivity and sensitivity for imaging hydrogen sulfide in living cells.
The development of such probes is crucial for understanding complex biological processes at the cellular level. The selection of a suitable fluorophore depends on the specific application, with factors such as quantum yield, photostability, and binding affinity to the target being critical considerations.
Conclusion and Future Perspectives
This compound is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents, with the 6-fluoro substituent playing a key role in enhancing their biological activity. The synthetic accessibility of this core allows for the generation of diverse libraries of compounds for further biological evaluation. Moreover, the inherent fluorescent properties of the chromone ring open up exciting avenues for the development of novel bioimaging probes.
Future research in this area should focus on:
-
Optimization of Biological Activity: Further derivatization and SAR studies to improve the potency and selectivity of these compounds against specific therapeutic targets.
-
Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular mechanisms underlying the observed biological effects.
-
Development of Advanced Fluorescent Probes: Designing and synthesizing novel probes with improved photophysical properties for a wider range of biological applications.
-
In Vivo Studies: Translating the promising in vitro results into in vivo models to assess the therapeutic potential and pharmacokinetic profiles of lead compounds.
The continued exploration of this compound and its derivatives holds great promise for the discovery of new therapeutic agents and research tools.
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to Fluorinated Chromones in Medicinal Chemistry
Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Element
In the landscape of medicinal chemistry, the chromone (4H-chromen-4-one) scaffold stands out as a "privileged structure."[1] This bicyclic heterocyclic system is a core component of many naturally occurring flavonoids and has been extensively studied, revealing a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the chromone ring system, with its reactive carbonyl group and potential for diverse substitutions, makes it a fertile ground for the synthesis of novel therapeutic agents.[4][5]
Parallel to the exploration of privileged scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[6][7] Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen or other functional groups.[8] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its powerful electron-withdrawing nature can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[9] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, modulate pKa to improve cell permeability, and enhance lipophilicity.[10][11]
This guide delves into the synergistic combination of these two powerful concepts: the application of fluorination to the chromone scaffold. We will explore the synthetic methodologies developed to access these unique molecules, analyze their diverse and potent biological activities, and dissect the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of fluorinated chromones in the quest for next-generation therapeutics.
Part 1: Synthetic Strategies for Accessing Fluorinated Chromones
The synthesis of fluorinated chromones can be broadly categorized into two primary approaches: the direct fluorination of a pre-formed chromone ring and the cyclization of fluorinated acyclic precursors. The choice of strategy often depends on the desired position of the fluorine atom, the availability of starting materials, and the tolerance of other functional groups.
Direct Electrophilic Fluorination of the Chromone Core
This approach is attractive for introducing fluorine at specific positions, particularly at the C3 position, which is activated by the enone system.
Methodology A: Direct Fluorination using Elemental Fluorine
Direct fluorination with elemental fluorine (F₂) is a powerful but challenging method due to the high reactivity and toxicity of F₂. The reaction requires specialized equipment and careful control of conditions. Typically, a diluted stream of F₂ in an inert gas (e.g., N₂) is bubbled through a solution of the chromone substrate.[2] The reaction often proceeds via an addition-elimination mechanism.
-
Protocol: Synthesis of 3-Fluorochromone via Direct Fluorination [12][13]
-
Dissolve the starting chromone (1 equivalent) in a suitable solvent mixture (e.g., CFCl₃/CHCl₃/EtOH).
-
Cool the reaction vessel to the desired temperature (e.g., -78 °C).
-
Bubble a diluted mixture of F₂ in N₂ (e.g., 7-10%) through the solution with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the reaction mixture with an inert gas (e.g., N₂) to remove excess F₂.
-
Quench the reaction carefully with a reducing agent (e.g., sodium bisulfite solution).
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate in vacuo.
-
Purify the resulting 2,3-difluorochromanone intermediate, which is then dehydrofluorinated using a base (e.g., triethylamine) to yield the final 3-fluorochromone.[12][14]
-
The causality behind this two-step process lies in the electrophilic addition of fluorine across the C2-C3 double bond, followed by a base-induced E2 elimination to re-establish the aromaticity of the heterocyclic ring and yield the more stable 3-fluorochromone.[13]
Methodology B: Electrophilic Fluorination with "Tamed" Reagents
To circumvent the hazards of elemental fluorine, a variety of electrophilic fluorinating reagents have been developed. Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are crystalline, stable solids that are much easier and safer to handle.[2]
-
Protocol: Tandem Cyclization and Fluorination of Enaminones with Selectfluor [2]
-
Dissolve the starting enaminone (1 equivalent) in a dry solvent such as 1,2-dichloroethane (DCE).
-
Add Selectfluor (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
This method is particularly elegant as Selectfluor serves a dual role: it facilitates the cyclization of the enaminone to form the chromone ring and then acts as an electrophile to deliver the fluorine atom to the C3 position in a one-pot process.[2] A similar approach using NFSI has also been reported, offering an alternative with good to excellent yields.[15]
Caption: General workflow for one-pot synthesis of 3-fluorochromones.
Cyclization of Fluorinated Precursors
This strategy involves constructing the chromone ring from acyclic starting materials that already contain the fluorine atom in the desired position. A classic method for chromone synthesis is the Baker-Venkataraman rearrangement.
-
Protocol: Synthesis of Fluorinated Styryl Chromones [16]
-
Esterification: React a fluorinated acrylic acid (e.g., (E)-3-(3-(trifluoromethyl)-5-nitrophenyl)acrylic acid) with a substituted 2-hydroxyacetophenone in the presence of a coupling agent like POCl₃ in dry pyridine to form the corresponding ester.
-
Baker-Venkataraman Rearrangement: Dissolve the ester from step 1 in pyridine and add powdered potassium hydroxide (KOH). Stir at room temperature for several hours. This base-catalyzed intramolecular Claisen condensation forms a 1,3-diketone intermediate.
-
Acid-Catalyzed Cyclization: Acidify the reaction mixture with concentrated HCl, which pours into crushed ice. The solid 1,3-diketone is filtered and then refluxed in acetic acid with a catalytic amount of concentrated HCl. This promotes the dehydration and cyclization to yield the final fluorinated chromone.
-
This multi-step process provides excellent control over the final structure, as the fluorinated substituents are incorporated into the initial building blocks.
Part 2: Biological Activities and Therapeutic Potential
The introduction of fluorine can significantly enhance the biological profile of the chromone scaffold, leading to potent activity across several therapeutic areas.
Anticancer Activity
Fluorinated chromones have demonstrated promising anticancer properties through various mechanisms.[17][18] The incorporation of fluorine can increase lipophilicity, aiding in cell membrane penetration, and can enhance binding to target enzymes or receptors.[17]
One key strategy involves the development of hybrid molecules. For instance, hybrids of 5-fluorouracil (5-FU), a well-known chemotherapeutic, with chromone moieties have been synthesized using click chemistry.[19] These hybrids are designed to improve the tumor selectivity and reduce the toxicity of 5-FU.[19]
Fluorinated chalcones, which are precursors to chromones, have also shown significant cytotoxicity against cancer cell lines like HepG2. The position and electronic nature of the fluorine substituent on the aromatic rings are critical for activity.[18]
| Compound Type | Target/Cell Line | Activity (IC₅₀) | Reference |
| Fluorinated Chalcone (2a) | HepG2 (Liver Cancer) | 67.51 ± 2.26 µM | [20] |
| Fluorinated Chromone (32) | Influenza A Virus (MDCK) | IS = 57 | [21] |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Neutrophil Superoxide Anion | 5.0 ± 1.4 µM | [22] |
IC₅₀: Half maximal inhibitory concentration. IS: Inhibitory Selectivity Index.
Caption: Mechanism of action for fluorinated chromones as kinase inhibitors.
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new classes of anti-infective agents. Fluorinated compounds are known to possess a broad spectrum of antimicrobial activities. The introduction of fluorine into the chromone scaffold can enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.[4]
Studies have shown that novel fluorinated chromones exhibit good activity against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans and Aspergillus niger.[17] The combination of the chromone nucleus with other heterocyclic moieties, such as pyrazole, can lead to synergistic effects and enhanced antimicrobial potency.
Anti-inflammatory Activity
Chromones are well-documented anti-inflammatory agents.[21][23] Fluorination can further potentiate this activity. The mechanism often involves the inhibition of key inflammatory mediators and pathways. For example, certain chromone derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated macrophages.[23]
A fascinating study on 2-phenoxy-chromones revealed that specific substitutions, including fluorine, greatly impacted the inhibition of superoxide anion generation from human neutrophils, a key process in inflammatory tissue damage.[22] The compound 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one was identified as a particularly potent inhibitor, highlighting the successful application of bioisosteric replacement (phenol to thiophenol) combined with fluorination.[22] Some chromones may exert their effects by modulating the transcriptional activity of NF-κB or interacting with the glucocorticoid receptor.[23]
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated chromones is highly dependent on the number and position of fluorine atoms on the scaffold. Understanding these structure-activity relationships is crucial for rational drug design and lead optimization.
Key SAR Observations:
-
Position C3: As seen in the synthesis section, the C3 position is readily fluorinated. The presence of a fluorine atom at C3 has been shown to significantly enhance enantioselectivity in subsequent asymmetric reactions, indicating a profound electronic and steric influence on the molecule's reactivity and interaction with chiral catalysts.[2]
-
Position C6: In related heterocyclic systems like quinolones, a fluorine atom at the C6 position was a major breakthrough, conferring broad and potent antimicrobial activity.[24][25] This principle often translates to other scaffolds, suggesting that C6 is a critical position to explore for fluorination in chromones to modulate antibacterial efficacy.
-
Phenyl Ring at C2: For 2-arylchromones (flavonoids), fluorination on the pendant phenyl ring significantly impacts activity. For instance, in a series of chalcones, substitution with bromine and fluorine at the para positions of the two aromatic rings resulted in the lowest IC₅₀ against the BACE1 enzyme, a target for Alzheimer's disease.[26] In another study, a fluorine atom on the phenyl ring of a chromone derivative was crucial for its inhibitory effect on superoxide anion generation.[22]
-
Bioisosteric Replacement: Fluorine is often used as a bioisostere for hydrogen.[9] This substitution causes minimal steric perturbation but introduces a strong dipole and can alter local electronic environments, leading to enhanced binding interactions with target proteins through favorable electrostatic or hydrogen-bonding interactions.[6][27]
The overarching lesson is that the effect of fluorination is context-dependent.[28] A successful outcome requires a deep understanding of the biological target's structure and environment to guide the strategic placement of fluorine atoms for optimal interaction and therapeutic effect.[28]
Challenges and Future Perspectives
While the field of fluorinated chromones holds immense promise, challenges remain. The development of more efficient, regioselective, and environmentally benign fluorination methods is an ongoing pursuit in organic chemistry.[28][29] From a biological standpoint, a deeper understanding of the specific molecular targets and mechanisms of action is needed to move from promising hits to clinical candidates.
The future is bright for this class of compounds. The use of ¹⁸F, a positron-emitting isotope, allows for the synthesis of radiolabeled chromones for use in Positron Emission Tomography (PET) imaging.[10] This opens up exciting possibilities for developing diagnostic tools and for studying the in vivo pharmacokinetics and target engagement of these drugs.[11] As synthetic methodologies advance and our understanding of their biological roles deepens, fluorinated chromones are poised to become a significant source of new medicines for treating a wide range of human diseases.
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An In-depth Technical Guide to 6-Fluorochromone-3-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Fluorochromone-3-carboxylic acid, a versatile fluorinated heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, a detailed synthesis protocol, and the principal applications of this molecule, grounding all information in established scientific literature.
Introduction: The Significance of Fluorinated Chromones
This compound (CAS No: 71346-17-3) belongs to the chromone class of compounds, which are bicyclic oxygen-containing heterocycles. The incorporation of a fluorine atom at the 6-position of the chromone scaffold significantly modulates the molecule's physicochemical and biological properties. This strategic fluorination can enhance metabolic stability, binding affinity to biological targets, and membrane permeability, making it a valuable building block in medicinal chemistry.[1] This guide will elucidate the fundamental properties and synthetic route to this compound, providing a solid foundation for its application in research and development.
Core Chemical and Physical Characteristics
This compound presents as a white crystalline solid.[2] Its core structure consists of a fluorinated benzene ring fused to a γ-pyrone ring, with a carboxylic acid group at the 3-position. This arrangement of functional groups dictates its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅FO₄ | [2] |
| Molecular Weight | 208.14 g/mol | [2] |
| CAS Number | 71346-17-3 | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 234-238 °C | [2] |
| Purity | ≥97% (typically by HPLC) | [2] |
| Solubility | While specific quantitative data is not readily available, its carboxylic acid functionality suggests solubility in alkaline aqueous solutions and polar organic solvents like DMSO and DMF. | General chemical principles |
| pKa | The pKa of the carboxylic acid group is estimated to be in the range of 3-4, typical for carboxylic acids conjugated to an electron-withdrawing system.[3] | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a two-step process commencing from the readily available 2'-hydroxy-5'-fluoroacetophenone. The synthetic pathway involves a Vilsmeier-Haack formylation followed by an oxidation reaction.[4]
Step 1: Vilsmeier-Haack Formylation to Yield 6-Fluoro-3-formylchromone
The first step is the formation of the intermediate, 6-Fluoro-3-formylchromone, via a Vilsmeier-Haack reaction. This reaction introduces a formyl group at the 3-position of the chromone ring system that is formed in situ.[5]
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[6]
-
Substrate Addition: To this reagent, add 2'-hydroxy-5'-fluoroacetophenone portion-wise, maintaining the low temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. The solid product, 6-Fluoro-3-formylchromone, precipitates out.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure aldehyde intermediate.
Figure 1: Workflow for the Vilsmeier-Haack formylation step.
Step 2: Oxidation to this compound
The second step involves the oxidation of the formyl group of 6-Fluoro-3-formylchromone to a carboxylic acid. Various oxidizing agents can be employed for this transformation.[7] A common and effective method utilizes chromium trioxide (CrO₃) in an acidic medium (Jones oxidation).[8][9]
Experimental Protocol:
-
Dissolution: Dissolve the 6-Fluoro-3-formylchromone intermediate in acetone.
-
Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of CrO₃ in sulfuric acid) dropwise with stirring. The reaction progress can be monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺).
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with isopropanol to destroy any excess oxidant. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield pure this compound.
Figure 2: Workflow for the oxidation of the aldehyde to the carboxylic acid.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Characteristic Peaks/Signals | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 13.15 (bs, 1H, -COOH), 9.10 (s, 1H, H-2), 7.80-8.34 (m, 2H, Ar-H), 7.64 (d, 1H, Ar-H) | [4] |
| ¹³C NMR (DMSO-d₆) | δ 175.09 (C=O, C-4), 164.17 (C-2), 164.07 (-COOH), 158.76 (C-8a), 152.55 (C-6), 123.93 (C-7), 123.68 (C-4a), 122.21 (C-5), 114.68 (C-3), 110.19 (C-8) | [4] |
| IR (KBr, cm⁻¹) | ~3000 (broad, O-H stretch of carboxylic acid), 1737 (C=O stretch of carboxylic acid), 1634 (C=O stretch of γ-pyrone) | [4] |
| Mass Spec. (EI) | Expected M⁺ at m/z 208. Common fragmentation includes loss of H₂O, CO, and COOH.[10] | [10] |
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][11] Its utility stems from the presence of the carboxylic acid group, which can be readily converted into esters, amides, and other functional groups, allowing for the generation of diverse chemical libraries.
Anti-inflammatory Agents
Chromone derivatives are known to possess anti-inflammatory properties.[4] The mechanism of action for some of these compounds involves the modulation of key inflammatory pathways. For instance, they have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[12] This is often achieved through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[13] NF-κB is a transcription factor that plays a central role in regulating the inflammatory response.[14]
Figure 3: Simplified NF-κB signaling pathway and the inhibitory role of some chromone derivatives.
Anti-cancer Agents
Derivatives of 6-Fluorochromone have been investigated for their potential as anti-cancer agents.[1] One of the proposed mechanisms of action is the inhibition of topoisomerases.[1] Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Their inhibition can lead to DNA damage and ultimately, apoptosis in cancer cells. The planar chromone ring system is capable of intercalating into DNA, and the substituents derived from the carboxylic acid group can interact with the topoisomerase enzyme, leading to the stabilization of the DNA-enzyme complex and preventing the re-ligation of the DNA strands.[11]
Fluorescent Probes
The chromone scaffold possesses inherent fluorescent properties.[11] The presence of the fluorine atom and the carboxylic acid group allows for the tuning of these properties and for conjugation to other molecules. This makes this compound a valuable starting material for the development of fluorescent probes for bioimaging and sensing applications.
Conclusion
This compound is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of a fluorinated chromone core and a reactive carboxylic acid handle provides a platform for the development of novel anti-inflammatory and anti-cancer agents, as well as advanced fluorescent probes. The synthetic and analytical methodologies outlined in this guide offer a robust starting point for researchers looking to explore the potential of this valuable compound.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Fluorochromone-3-carboxylic Acid from 4-Fluorophenol
Abstract: This document provides a detailed, four-step synthetic protocol for the preparation of 6-Fluorochromone-3-carboxylic acid, a key building block in medicinal chemistry.[1][2] The synthesis commences with the readily available starting material, 4-fluorophenol. The described pathway involves an initial acetylation, followed by a Lewis acid-catalyzed Fries rearrangement, a Vilsmeier-Haack formylation to construct the chromone core, and a final oxidation to yield the target carboxylic acid. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and practical advice for researchers in organic synthesis and drug development. The chromone scaffold is a privileged structure in medicinal chemistry, and this particular fluorinated derivative is a crucial intermediate for advanced pharmaceutical agents like the FXR modulator Nidufexor.[3][4][5][6]
Overall Synthetic Strategy
The synthesis is designed as a logical sequence of four well-established organic transformations. The workflow is structured to build molecular complexity progressively, starting from a simple phenol and culminating in the functionalized heterocyclic system.
Caption: Overall synthetic workflow from 4-Fluorophenol.
Experimental Protocols and Mechanistic Discussion
Step 1: Acetylation of 4-Fluorophenol to 4-Fluorophenyl acetate
Principle and Rationale: The initial step is the protection of the phenolic hydroxyl group as an acetate ester. This transformation is necessary to enable the subsequent acyl group migration in the Fries rearrangement. Acetic anhydride is an effective and inexpensive acetylating agent, and a base like pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct.
Protocol:
-
To a stirred solution of 4-fluorophenol (1.0 eq) in pyridine (2.0 eq) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-fluorophenyl acetate, which can often be used in the next step without further purification.
Safety Precautions: Pyridine and acetic anhydride are corrosive and have strong odors. Handle them in a well-ventilated fume hood.
Step 2: Fries Rearrangement of 4-Fluorophenyl acetate
Principle and Rationale: The Fries rearrangement is an essential reaction for converting phenolic esters into hydroxyaryl ketones.[7] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen, facilitating the generation of an acylium ion intermediate.[8] This electrophile then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. High temperatures (above 160°C) favor the formation of the ortho-isomer (2-hydroxy-5-fluoroacetophenone), which is the required precursor for chromone synthesis.[9] This is because the ortho product forms a more stable bidentate complex with the aluminum catalyst, a thermodynamically controlled process.[7]
Protocol:
-
To a reaction vessel, add anhydrous aluminum chloride (AlCl₃, 2.5 eq).
-
Heat the AlCl₃ to 165-175 °C to create a molten bath.
-
Add 4-fluorophenyl acetate (1.0 eq) dropwise to the molten AlCl₃ with vigorous stirring.
-
Maintain the reaction at this temperature for 30-45 minutes.
-
Carefully cool the reaction mixture to room temperature, then slowly quench by adding crushed ice, followed by concentrated HCl. This must be done in a fume hood due to the vigorous evolution of HCl gas.
-
The product, 2-hydroxy-5-fluoroacetophenone, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol or a similar suitable solvent to obtain the purified product.
Safety Precautions: Aluminum chloride is highly hygroscopic and reacts violently with water. The quenching process is highly exothermic and releases corrosive HCl gas. Perform this step with extreme caution in a chemical fume hood.
Caption: Mechanism of the Fries Rearrangement.
Step 3: Vilsmeier-Haack Formylation to 6-Fluorochromone-3-carbaldehyde
Principle and Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[10] In this synthesis, it is used to build the chromone ring system and simultaneously install the C3-formyl group. The reaction proceeds by first forming the Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[11][12] The 2-hydroxy-5-fluoroacetophenone intermediate reacts with the Vilsmeier reagent, leading to cyclization and formation of the chromone-3-carbaldehyde. This method is highly effective for synthesizing 3-formylchromones from o-hydroxyacetophenones.[13][14]
Protocol:
-
In a three-necked flask, cool dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-hydroxy-5-fluoroacetophenone (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium acetate or sodium hydroxide until the product precipitates.
-
Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol will yield pure 6-fluorochromone-3-carbaldehyde.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.
Caption: Key stages of the Vilsmeier-Haack reaction.
Step 4: Oxidation to this compound
Principle and Rationale: The final step is the selective oxidation of the aldehyde group of the 3-formylchromone to a carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaOCl₂) buffered with a mild acid scavenger like sulfamic acid, is an excellent choice for this transformation as it is highly selective for aldehydes and proceeds under mild conditions, preventing side reactions with the chromone core.[13]
Protocol:
-
Suspend 6-fluorochromone-3-carbaldehyde (1.0 eq) in a mixture of dichloromethane (DCM) and water.
-
Add sulfamic acid (1.5 eq) to the mixture.
-
Cool the suspension to 0 °C and add a solution of sodium chlorite (NaOCl₂, 1.5 eq) in water dropwise.
-
Stir the reaction at room temperature for 12 hours or until TLC indicates the consumption of the starting material.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a methanol-water mixture to afford the pure this compound.[13]
Safety Precautions: Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
Reagents and Conditions Summary
| Step | Starting Material | Reagents | Solvent(s) | Temp. | Time (h) | Approx. Yield |
| 1 | 4-Fluorophenol | Acetic Anhydride, Pyridine | Pyridine | 0°C to RT | 2-3 | >95% |
| 2 | 4-Fluorophenyl acetate | Aluminum Chloride (AlCl₃) | None | 165-175°C | 0.5-0.75 | 60-70% |
| 3 | 2-Hydroxy-5-fluoroacetophenone | POCl₃, DMF | DMF | 0°C to 70°C | 4-6 | 70-80% |
| 4 | 6-Fluorochromone-3-carbaldehyde | NaOCl₂, Sulfamic Acid | DCM, Water | 0°C to RT | ~12 | 50-60% |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Fries Rearrangement | - Temperature too low, favoring para-product.- Incomplete reaction.- Hydrolysis of AlCl₃. | - Ensure temperature is consistently >160°C.[9]- Increase reaction time slightly.- Use fresh, anhydrous AlCl₃ and ensure glassware is dry. |
| Formation of side products in Vilsmeier-Haack | - Reaction temperature too high.- Improper stoichiometry. | - Maintain careful temperature control during reagent addition and reaction.- Ensure accurate measurement of POCl₃ and DMF. |
| Incomplete Oxidation | - Insufficient oxidizing agent.- Poor solubility of starting material. | - Use a slight excess of sodium chlorite.- Increase the proportion of the organic solvent or use a co-solvent like t-butanol to improve solubility. |
References
- Benchchem. Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.
- Ghayal, R. et al. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
-
Wikipedia. Kostanecki acylation. [Link]
- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160.
- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (PDF).
- Ewies F Ewies et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.
- Gaspar, A. et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews.
- Benchchem. How to avoid common pitfalls in chromone synthesis.
- ResearchGate. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
-
Clark, J. H. et al. (1995). A Selective and Versatile Synthesis of Substituted Chromones via Addition of Phenols to Dimethyl Acetylenedicarboxylate. Australian Journal of Chemistry, 48(3), 677–686. [Link]
- IJRAR.org.
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Chianelli, D. et al. (2020). Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(8), 3868-3880. [Link]
- Google Patents. JPS5759883A - Production of chromone-3-carboxylic acid.
- ResearchGate.
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Wikipedia. Fries rearrangement. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Tully, D. C. et al. (2017). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). Journal of Medicinal Chemistry, 60(24), 9960-9973. [Link]
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Novartis OAK. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis. [Link]
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ACS Publications. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. nidufexor. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
ResearchGate. (PDF) Beckmann Rearrangement of 2-Hydroxy-5- Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles. [Link]
- Google Patents. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]
-
Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]
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Application Note: Streamlined Synthesis of 6-Fluorochromone via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-fluorochromone, a valuable scaffold in medicinal chemistry, utilizing the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this powerful formylation reaction, offer a detailed, field-proven protocol, and present critical data for successful synthesis. This application note is designed to equip researchers with the necessary knowledge to efficiently produce 6-fluorochromone and its derivatives, facilitating advancements in drug discovery and development.
Introduction: The Significance of Fluorinated Chromones
The chromone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[1] The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacokinetic and physicochemical properties.[2][3][4] Fluorine's high electronegativity and relatively small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] Consequently, 6-fluorochromone serves as a crucial building block for the synthesis of novel therapeutic agents with potentially enhanced efficacy and bioavailability.[2][5][6]
The Vilsmeier-Haack reaction offers an efficient and direct one-step pathway for the synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones.[1][7] This method is renowned for its high efficiency and good to excellent yields, making it a preferred method for constructing the chromone core.[1]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction is a versatile formylation method that utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, to introduce a formyl group onto an electron-rich aromatic substrate.[7][8][9] The reaction proceeds through two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution and cyclization.
Part 1: Formation of the Vilsmeier Reagent
The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[1][8][10] The reaction between DMF and POCl₃ forms the electrophilic N,N-dimethyliminium cation, the key reactive species in the formylation.[10]
Caption: Key steps in the synthesis of 3-formyl-6-fluorochromone.
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-formyl-6-fluorochromone from 5'-fluoro-2'-hydroxyacetophenone.
Materials:
-
5'-Fluoro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Sodium acetate or Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethanol or Methanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF (3.0 equivalents) to the flask and cool it to 0 °C in an ice bath. [7][11]3. Slowly add POCl₃ (1.1 to 1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 10 °C. [9][11]4. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent. [7] Causality Note: Maintaining a low temperature during the formation of the Vilsmeier reagent is crucial to prevent its decomposition. [12]The use of anhydrous reagents and a dry atmosphere is essential as the reagent is moisture-sensitive. [12]
Step 2: Reaction with 5'-Fluoro-2'-hydroxyacetophenone
-
Dissolve 5'-fluoro-2'-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. [7][11]2. Add the solution of the substituted phenol dropwise to the pre-formed Vilsmeier reagent at 0 °C. [7][11]3. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. [7]Monitor the reaction progress by Thin Layer Chromatography (TLC).
Causality Note: The electron-rich phenol attacks the electrophilic Vilsmeier reagent. [13][14]Heating is typically required to drive the reaction to completion, especially for less reactive substrates.
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. [1][7][11]This step hydrolyzes the intermediate iminium salt to the aldehyde. [8][12]3. Neutralize the acidic mixture carefully with a mild base such as sodium bicarbonate or a buffered solution like aqueous sodium acetate. [11][12]4. A solid precipitate of the crude 3-formyl-6-fluorochromone should form. Collect the solid by vacuum filtration using a Büchner funnel. [1][7]5. Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts. [7] Causality Note: Pouring the reaction mixture onto ice is a critical step to control the exothermic hydrolysis of the intermediate and prevent product decomposition. [11][12]
Step 4: Purification
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or methanol. [1][7]Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. [7][12]A typical eluent system would be a mixture of ethyl acetate and hexane.
Data Presentation: Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition/Value | Rationale/Notes |
| Starting Material | 5'-Fluoro-2'-hydroxyacetophenone | The hydroxyl and acetyl groups direct the Vilsmeier-Haack reaction to form the chromone ring. |
| Reagents | DMF and POCl₃ | Standard and effective reagents for generating the Vilsmeier reagent. [1]Thionyl chloride (SOCl₂) can be an alternative to POCl₃. [11] |
| Molar Ratios | Phenol:DMF:POCl₃ = 1:3:1.1-1.5 | An excess of DMF is used as both a reagent and a solvent. A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. [11] |
| Reaction Temperature | 0 °C (reagent formation), 60-70 °C (reaction) | Low temperature for reagent stability, elevated temperature for reaction completion. [7][11] |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the optimal time and avoid side reactions. [7] |
| Work-up | Quenching on ice, neutralization | Essential for product isolation and purity. [1][11][12] |
| Expected Yield | Good to Excellent (typically >70%) | The Vilsmeier-Haack reaction is generally high-yielding for this transformation. [1] |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent (moisture contamination), insufficiently activated substrate. | Use fresh, anhydrous reagents and dry glassware. [12]For less reactive phenols, consider increasing the reaction temperature or time. [9] |
| Formation of Multiple Products | Over-formylation (di-formylation) or formation of isomers. | Carefully control the stoichiometry of the Vilsmeier reagent (1:1 to 1.5:1). [11]Running the reaction at a lower temperature may improve selectivity. [11] |
| Dark, Tarry Residue | Polymerization or decomposition of starting material or product. | Ensure the reaction temperature is well-controlled. Perform the work-up at a low temperature and neutralize carefully. [11] |
| Difficult Product Isolation | Emulsion formation during extraction, poor precipitation. | Use a brine wash to break emulsions. Ensure complete neutralization to facilitate precipitation. |
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient method for the synthesis of 6-fluorochromone precursors. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably produce this important fluorinated heterocyclic compound. The insights and detailed protocol presented herein are intended to streamline the synthetic process, thereby accelerating research and development efforts in medicinal chemistry that rely on the valuable 6-fluorochromone scaffold.
References
- Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. (URL: Not available)
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
Vilsmeier reagent - Wikipedia. (URL: [Link])
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: Not available)
-
Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (URL: [Link])
- o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (URL: Not available)
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Synthesis Using Vilsmeier Reagents - ResearchGate. (URL: [Link])
-
Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap. (URL: [Link])
-
Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF - Scirp.org. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Biological Activities of Fluorinated Chalcone Derivatives - PubMed. (URL: [Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL: [Link])
- Synthesis and In-Vitro/Silico Evaluation of Fluorin
- CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google P
-
FeCl3⋅6H2O-mediated cyclization of fluorinated 2'-hydroxychalcones in alcohol medium into flavanones with antiviral activity | Semantic Scholar. (URL: [Link])
-
(PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (URL: [Link])
-
Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones - PubMed. (URL: [Link])
-
Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF - Scirp.org. (URL: [Link])
-
Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry - SciSpace. (URL: [Link])
-
Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])
-
Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (URL: [Link])
-
The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])
-
The role of fluorine in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. (URL: [Link])
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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Note: High-Yield Synthesis of 6-Fluoro-4-oxo-4H-chromene-3-carboxylic Acid via Pinnick Oxidation
Abstract: This document provides a comprehensive guide to the selective oxidation of 6-fluoro-3-formylchromone to its corresponding carboxylic acid, 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid. Fluorinated chromone carboxylic acids are valuable structural motifs in medicinal chemistry and materials science. The Pinnick oxidation is presented as the method of choice due to its mild reaction conditions, high functional group tolerance, and specific efficacy for α,β-unsaturated aldehydes.[1][2] This guide details the underlying reaction mechanism, provides a robust step-by-step laboratory protocol, and includes critical insights for troubleshooting and ensuring reaction success.
Principle and Significance
The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For complex molecules, particularly those containing sensitive functionalities like α,β-unsaturated systems, traditional strong oxidants (e.g., permanganate or dichromate) are often unsuitable due to side reactions and lack of selectivity.
The Pinnick oxidation emerges as a superior strategy, utilizing sodium chlorite (NaClO₂) under mildly acidic buffered conditions.[1] Its primary advantages include:
-
Chemoselectivity: It selectively oxidizes the aldehyde group while preserving other sensitive moieties, including alkenes, alkynes, and most protecting groups.[1][2] This is particularly crucial for 6-fluoro-3-formylchromone, where the conjugated double bond must remain intact.
-
Mild Conditions: The reaction is typically performed at or below room temperature in a buffered solution, preventing epimerization at adjacent stereocenters and degradation of acid-sensitive substrates.[3]
-
Cost-Effectiveness and Scalability: The reagents are relatively inexpensive and the procedure is operationally simple, making it suitable for both small-scale research and large-scale production.[1]
The Reaction Mechanism
The success of the Pinnick oxidation hinges on the controlled in situ generation of the active oxidizing agent, chlorous acid (HClO₂), and the immediate quenching of a reactive byproduct, hypochlorous acid (HOCl).
The mechanism proceeds through three primary stages:
-
Formation of the Active Oxidant: In a buffered acidic solution (typically pH 3-4), sodium chlorite is protonated by the buffer (NaH₂PO₄) to form chlorous acid (HClO₂).[1][4]
-
Nucleophilic Addition: The chlorous acid adds to the carbonyl of the aldehyde, forming a key intermediate.[1][4]
-
Pericyclic Fragmentation: This intermediate undergoes a concerted pericyclic fragmentation. The aldehydic proton is transferred, yielding the final carboxylic acid product and releasing hypochlorous acid (HOCl).[1][3]
-
Byproduct Quenching: The HOCl byproduct is a reactive oxidant that can engage in undesirable side reactions, such as chlorinating the alkene or reacting with the starting chlorite.[2][4] A scavenger, typically an electron-rich alkene like 2-methyl-2-butene, is added to the reaction to trap HOCl as it forms, rendering it inert to the desired reaction pathway.[3][4]
Caption: The mechanism of the Pinnick Oxidation.
Experimental Application & Protocol
This protocol is optimized for the oxidation of 6-fluoro-3-formylchromone on a 5 mmol scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Purity |
| 6-Fluoro-3-formylchromone | 192.14 | 1.0 | 5.0 | 961 mg | >97%[5] |
| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 | 7.5 | 678 mg | 80% (Technical Grade) |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 2.0 | 10.0 | 1.20 g | Anhydrous, >99% |
| 2-Methyl-2-butene | 70.13 | 4.0 | 20.0 | 2.8 mL | >99% |
| tert-Butanol (t-BuOH) | - | - | - | 40 mL | ACS Grade |
| Deionized Water (H₂O) | - | - | - | 20 mL | - |
| Diethyl Ether (Et₂O) | - | - | - | ~150 mL | ACS Grade |
| 2M Hydrochloric Acid (HCl) | - | - | - | As needed | - |
| Saturated Sodium Sulfite (Na₂SO₃) | - | - | - | ~20 mL | - |
| Brine (Saturated NaCl) | - | - | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed | - |
Experimental Workflow
Caption: General experimental workflow for the Pinnick oxidation.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-3-formylchromone (961 mg, 5.0 mmol).
-
Add tert-butanol (40 mL) and stir until the solid is fully dissolved.
-
Add 2-methyl-2-butene (2.8 mL, 20.0 mmol).
-
Causality Note:tert-Butanol is an excellent solvent as it is miscible with water but is resistant to oxidation itself. The large excess of the 2-methyl-2-butene scavenger is critical to immediately trap the HOCl byproduct and prevent side reactions.[3][4]
-
-
Buffer and Oxidant Preparation:
-
In a separate 50 mL beaker, dissolve sodium dihydrogen phosphate (1.20 g, 10.0 mmol) and sodium chlorite (678 mg of 80% grade, ~7.5 mmol) in deionized water (20 mL). Stir until a clear solution is formed. Note: Technical grade (80%) sodium chlorite is sufficient and often used.
-
Causality Note: The phosphate buffer maintains the pH in the optimal range for the formation of chlorous acid from chlorite.[4] A pH that is too low can cause decomposition of the reagents, while a pH that is too high will slow the reaction.
-
-
Reaction Execution:
-
Cool the flask containing the aldehyde solution to 0 °C using an ice-water bath.
-
Using a dropping funnel, add the aqueous sodium chlorite/phosphate solution dropwise to the stirred aldehyde solution over a period of 20-30 minutes. A slight yellow color may develop from the formation of ClO₂.
-
Causality Note: The reaction is exothermic. A slow, controlled addition at 0 °C prevents temperature spikes that could lead to byproduct formation.[6]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is complete upon the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly add saturated aqueous sodium sulfite solution (~20 mL) to quench any excess oxidant. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Most of the tert-butanol can be removed under reduced pressure if desired, but is not strictly necessary.
-
Acidify the aqueous layer to pH ~2 with 2M HCl. The carboxylic acid product should precipitate as a white solid.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is typically a white to off-white solid of high purity.
-
Recrystallize from ethanol or an ethanol/water mixture to obtain pure 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid.
-
Product Characterization
-
Appearance: White crystalline solid.
-
Melting Point: 234-238 °C (literature). A sharp melting point in this range is a strong indicator of purity.
-
Infrared (IR) Spectroscopy: Expect the disappearance of the aldehydic C-H stretch (~2720 cm⁻¹) and the appearance of a very broad O-H stretch (2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
¹H NMR: Expect the disappearance of the aldehyde proton singlet (~δ 10 ppm) and the appearance of a broad carboxylic acid proton singlet (>δ 12 ppm).
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Impure or degraded sodium chlorite. 2. Insufficient reaction time. | 1. Use a fresh bottle of sodium chlorite or increase stoichiometry to 2.0 eq. 2. Allow the reaction to stir longer at room temperature (up to 12h). |
| Low Yield | 1. Incomplete extraction of the product. 2. Insufficient scavenger. | 1. Ensure the aqueous layer is acidified to pH < 2 before extraction. Use a more polar solvent like ethyl acetate for extraction. 2. Ensure at least 4 equivalents of 2-methyl-2-butene are used. |
| Yellow/Orange Color Persists | Formation of chlorine dioxide (ClO₂). | This is normal. The color will be discharged during the sodium sulfite quench. |
Safety Precautions
-
Sodium Chlorite (NaClO₂): This is a strong oxidizing agent.[7]
-
DO NOT allow contact with acids in concentrated form, as this liberates toxic and potentially explosive chlorine dioxide gas.[7]
-
Keep away from combustible materials (paper, wood, cloth). Spills on combustible materials, if allowed to dry, can create a serious fire hazard.[7][8]
-
It is corrosive and can cause severe skin and eye irritation or burns.[7]
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact) when handling reagents.[9][10]
-
Handling: Perform the reaction in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible.[8]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any excess oxidant before disposal.
References
-
PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. [Link]
-
Grokipedia. (n.d.). Pinnick oxidation. [Link]
-
OxyChem. (n.d.). Sodium Chlorite Health & Safety. [Link]
-
New Jersey Department of Health. (2000, March). Hazard Substance Fact Sheet: Sodium Chlorite. [Link]
-
Global Polychem. (2016, January 25). SAFETY DATA SHEET Sodium Chlorite 25% (BPR). [Link]
-
International Dioxcide, Inc. (n.d.). Step-by-Step Sodium Chlorite Safety Procedures. [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]
-
ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. [Link]
-
Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. R. Soc. open sci., 7(2), 191568. [Link]
-
Wenxuecity. (2023, March 23). Pinnick oxidation. [Link]
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Application Note: 6-Fluorochromone-3-carboxylic Acid as a Versatile Platform for Fluorescent Probing
Introduction: The Chromone Scaffold in Fluorescence Sensing
Chromone derivatives have emerged as a significant class of fluorophores in the development of fluorescent probes for their robust photophysical properties, synthetic tractability, and biocompatibility.[1] The 6-fluorochromone-3-carboxylic acid scaffold, in particular, presents a versatile platform for creating sophisticated probes. The electron-withdrawing fluorine atom at the 6-position can enhance the photostability and modulate the electronic properties of the chromone ring system, while the carboxylic acid group at the 3-position offers a convenient handle for conjugation to other molecules, enabling the design of targeted probes.[2][3] This document provides a comprehensive guide to the principles and protocols for utilizing this compound as both an intrinsic, environment-sensitive probe and a foundational molecule for developing bespoke fluorescent sensors.
Principle of Operation: A Dual-Modality Probe
This compound's utility as a fluorescent probe can be harnessed in two primary ways:
-
Intrinsic Environmental Sensing: Like many chromone derivatives, particularly 3-hydroxychromones, this compound is predicted to exhibit solvatochromism.[4][5] This phenomenon, where the fluorescence emission spectrum shifts in response to the polarity of the local environment, allows the molecule to act as a reporter on the hydrophobicity or hydrophilicity of its surroundings, such as within the lipid bilayers of cell membranes or at the binding interfaces of proteins.[6][7] This sensitivity arises from changes in the energy levels of the excited state upon interaction with solvent dipoles.[4]
-
Platform for Targeted Probes: The carboxylic acid moiety is readily functionalized, for example, through amide bond formation, to attach recognition elements for specific analytes. This allows for the rational design of "turn-on" or "turn-off" probes for metal ions, reactive oxygen species, or specific biomolecules.[8][9][10][11] The sensing mechanism in such derivative probes often relies on processes like Photoinduced Electron Transfer (PET) or Fluorescence Resonance Energy Transfer (FRET).[1][11]
Physicochemical and Photophysical Properties
A summary of the known and predicted properties of this compound is presented below. Note that some photophysical parameters are estimations based on related chromone compounds and require experimental verification.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₀H₅FO₄ | |
| Molecular Weight | 208.14 g/mol | |
| Appearance | White crystalline solid | [2] |
| Melting Point | 234-238 °C | |
| Purity | ≥ 97% | |
| Maximum Absorption (λabs) | ~340-350 nm | Estimated based on similar chromone structures.[1][9] |
| Maximum Emission (λem) | ~430-550 nm | Highly dependent on solvent polarity. |
| Quantum Yield (Φ) | Variable | Expected to be sensitive to the environment. |
| Extinction Coefficient (ε) | Not determined | |
| Fluorescence Lifetime (τ) | Not determined |
Experimental Protocols
Protocol 1: Characterization of Solvatochromic Properties
This protocol outlines the procedure for characterizing the intrinsic fluorescence of this compound in various solvents to assess its solvatochromic behavior.
Materials:
-
This compound
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
Spectroscopic grade solvents
-
Fluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent like DMSO or ethanol.
-
Working Solution Preparation: Prepare a 10 µM working solution of the probe in each of the selected solvents.
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each solution from 250 nm to 500 nm to determine the maximum absorption wavelength (λabs).
-
Emission Spectra: Excite each solution at its respective λabs and record the fluorescence emission spectrum over a suitable range (e.g., 380-650 nm).
-
Data Analysis: Plot the emission maximum (λem) as a function of the solvent polarity (e.g., using the Lippert-Mataga plot). A significant shift in λem with increasing solvent polarity confirms solvatochromic properties.
Caption: Workflow for characterizing the solvatochromic properties of the probe.
Protocol 2: Imaging Microenvironment Polarity in Live Cells
This protocol provides a method for using this compound as a fluorescent probe to visualize changes in the polarity of intracellular environments, such as lipid membranes.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the 1 mM stock solution of the probe to a final concentration of 1-10 µM in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the loading solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any excess probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a confocal microscope. Excite the probe at an appropriate wavelength (e.g., 405 nm) and collect the emission in two separate channels corresponding to the expected emission in hydrophobic (e.g., 420-480 nm) and hydrophilic (e.g., 500-560 nm) environments.
-
-
Data Analysis:
-
Generate a ratiometric image by dividing the intensity of the hydrophilic channel by that of the hydrophobic channel.
-
Changes in the ratio will indicate changes in the local environment's polarity.
-
Caption: Step-by-step workflow for live-cell imaging of environmental polarity.
Protocol 3: Conceptual Workflow for Derivatization
This section outlines a conceptual workflow for modifying this compound to create a targeted fluorescent probe, for example, for Fe³⁺ ions, based on known chromone-based sensors.[1][8][9]
Principle: The carboxylic acid group can be activated and coupled with an amine-containing recognition moiety (a ligand for the target analyte). Upon binding of the analyte to the ligand, a conformational or electronic change occurs, modulating the fluorescence of the chromone core (e.g., through PET quenching).
Synthetic Scheme:
Caption: General synthetic scheme for derivatizing the probe.
Workflow:
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester.
-
Coupling Reaction: The activated ester is then reacted with an amine-containing ligand specific for the target analyte (e.g., a Schiff base precursor for Fe³⁺ sensing).[8][9]
-
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized by NMR and mass spectrometry.
-
Sensing Evaluation: The new probe's fluorescence response to the target analyte is evaluated by titration experiments, monitoring the change in fluorescence intensity ("turn-off" or "turn-on" response).[1] Selectivity is assessed by testing against a panel of other potentially interfering species.
Data Interpretation and Considerations
-
Photostability: The fluorine substitution is expected to enhance photostability compared to non-fluorinated analogs.[12] However, it is crucial to assess photobleaching during imaging experiments by acquiring a time-lapse series under continuous illumination.
-
pH Sensitivity: The carboxylic acid group implies that the probe's fluorescence may be pH-dependent. This should be characterized by measuring fluorescence intensity across a range of pH values.[1][8]
-
Cytotoxicity: Before use in live cells, the probe's cytotoxicity should be evaluated using standard assays like the MTT assay.[8]
Conclusion
This compound is a promising and versatile platform for fluorescent probe development. Its intrinsic solvatochromic properties make it a useful tool for studying the microenvironments of biological systems. Furthermore, its chemical functionality allows for straightforward derivatization to create highly specific and sensitive probes for a wide range of analytes. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the full potential of this valuable fluorophore.
References
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- Application Notes: 3-Methylchromone Derivatives as Fluorescent Probes for Metal Ion Detection. Benchchem.
- This compound | 71346-17-3. J&K Scientific.
- Application Notes and Protocols: 6-Isopropylchromone-Based Fluorescent Probes. Benchchem.
- A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion. (2020). Journal of Nanoscience and Nanotechnology.
- This compound. Chem-Impex.
- A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.
- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE.
- Solvatochromic fluorescent dyes as universal tools for biological research. Request PDF.
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Illuminating Cellular Dynamics: 6-Fluorochromone-3-carboxylic Acid for Live Cell Imaging
Application Note & Protocols
Authored by: A Senior Application Scientist
Introduction: The Rise of Chromone-Based Fluorophores in Cellular Microscopy
Live cell imaging has become an indispensable tool in modern biological research, offering a window into the dynamic processes that govern cellular function.[1][2] The selection of an appropriate fluorescent probe is paramount to the success of these experiments, with ideal candidates possessing high photostability, low cytotoxicity, and bright, specific signals.[3][4] Within the diverse arsenal of fluorescent molecules, chromone derivatives are emerging as a versatile and powerful class of fluorophores.[3][5][6] Their rigid heterocyclic structure provides a robust scaffold for developing probes that can detect specific ions, small molecules, and changes in the cellular microenvironment.[5][6][7] This application note details the utility of a specific derivative, 6-Fluorochromone-3-carboxylic acid, as a promising candidate for live cell imaging applications.
The introduction of a fluorine atom at the 6-position of the chromone core is a strategic chemical modification. Fluorine substitution is known to enhance several properties of organic molecules relevant to bioimaging, including increased metabolic stability and altered electronic properties that can lead to favorable shifts in fluorescence spectra and improved quantum yields. While specific data for this compound is still emerging, its structural analogues have demonstrated significant potential in various bioimaging contexts.[5][6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework, practical considerations, and starting protocols for utilizing this compound in live cell imaging.
Physicochemical Properties and Spectral Data
A thorough understanding of a fluorophore's properties is critical for designing and executing successful imaging experiments. Below is a summary of the known physicochemical properties of this compound. It is important to note that while the basic chemical data is established, detailed photophysical parameters such as quantum yield and specific excitation/emission maxima in various cellular environments are subjects of ongoing research. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.
| Property | Value | Source |
| CAS Number | 71346-17-3 | [8] |
| Molecular Formula | C₁₀H₅FO₄ | [8] |
| Molecular Weight | 208.14 g/mol | [8] |
| Appearance | White to yellow powder/crystal | TCI Chemicals |
| Melting Point | 234-238 °C | [8] |
| Purity | >97% | [8] |
| Excitation Max (λex) | To be determined empirically (likely in the UV-to-blue range based on chromone core) | |
| Emission Max (λem) | To be determined empirically (likely in the blue-to-green range based on chromone core) | |
| Quantum Yield (Φ) | To be determined empirically | |
| Photostability | To be determined empirically |
Proposed Mechanism of Action: A Responsive Chromone Core
The fluorescence of chromone derivatives is often sensitive to the local environment, making them excellent candidates for developing "smart" probes that report on specific cellular states.[3] The fluorescence mechanism of this compound in a cellular context is likely governed by one or a combination of the following principles, which are common to this class of fluorophores:
-
Photoinduced Electron Transfer (PET): In its baseline state, the fluorescence of the chromone core may be quenched by a nearby electron-rich or electron-poor moiety. Upon interaction with a specific analyte (e.g., a metal ion or a change in pH), the electronic properties of this quenching group can be altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.[7][9]
-
Chelation-Enhanced Fluorescence (CHEF): The carboxylic acid and ketone functionalities on the chromone scaffold can act as a chelation site for metal ions. Binding of a target ion can rigidify the molecular structure, reducing non-radiative decay pathways and significantly enhancing the fluorescence quantum yield.[5]
-
Intramolecular Charge Transfer (ICT): The electronic distribution of the chromone system can be influenced by the polarity of its microenvironment. Changes in solvent polarity, such as those encountered when a probe moves from the aqueous cytosol to a lipid-rich membrane, can alter the energy of the excited state and thus the emission wavelength and intensity.
The diagram below illustrates a generalized workflow for utilizing a responsive fluorescent probe like this compound in live cell imaging.
Figure 1. Generalized experimental workflow for live cell imaging with this compound.
Detailed Application Protocols
The following protocols are provided as a starting point for researchers. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental questions.
Protocol 1: General Live Cell Staining and Imaging
This protocol outlines the basic steps for labeling live, adherent cells with this compound.
Materials:
-
This compound (e.g., Sigma-Aldrich, Cat. No. 71346-17-3)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on imaging-grade glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters (a DAPI or CFP filter set may be a good starting point) and a live-cell incubation chamber (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 10 mM stock solution into pre-warmed (37°C) live cell imaging medium.
-
A starting concentration range of 1-10 µM is recommended. It is advisable to test a range of concentrations to determine the optimal signal-to-noise ratio with minimal cytotoxicity.
-
Remove the culture medium from the cells and replace it with the probe-containing imaging medium.
-
Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Washing (Optional but Recommended):
-
For probes that are not specifically designed to be "no-wash," a wash step can reduce background fluorescence.[10]
-
Gently remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging medium.
-
After the final wash, add fresh, pre-warmed imaging medium to the cells.
-
-
Imaging:
-
Transfer the imaging dish to the fluorescence microscope equipped with a live-cell incubation chamber.
-
Allow the cells to equilibrate on the microscope stage for at least 10 minutes.
-
Determine the optimal excitation and emission filter set for the probe. Based on the chromone core, start with a filter set typically used for DAPI or CFP (e.g., ~400 nm excitation, ~470 nm emission) and adjust as needed.[11]
-
Use the lowest possible excitation light intensity and exposure time that provides a detectable signal to minimize phototoxicity.[10][12]
-
Acquire images. For dynamic studies, set up a time-lapse acquisition.
-
Protocol 2: Cytotoxicity Assessment
It is crucial to ensure that the fluorescent probe and the imaging conditions are not adversely affecting cell health.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
A cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead stain like Propidium Iodide)
-
Positive control for cytotoxicity (e.g., Saponin or Triton X-100)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for the intended duration of the imaging experiment (e.g., 1 to 24 hours).
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Determine the concentration range of this compound that does not significantly impact cell viability. This will define the optimal working concentration for imaging experiments.
Experimental Design and Self-Validation
A robust experimental design includes controls to validate the observations. The following diagram outlines key considerations for a self-validating imaging experiment.
Figure 2. Logic diagram for designing self-validating live cell imaging experiments.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect excitation/emission filters.- Probe concentration too low.- Insufficient incubation time.- Probe is not cell-permeable. | - Perform a spectral scan to determine optimal wavelengths.- Increase probe concentration.- Increase incubation time.- Perform a cell permeability test (e.g., co-stain with a known cell-permeant dye). |
| High Background | - Probe concentration too high.- Incomplete washing.- Autofluorescence from cell culture medium. | - Decrease probe concentration.- Include wash steps with PBS or fresh medium.- Use phenol red-free imaging medium. |
| Cell Death or Stress | - Phototoxicity from excessive light exposure.- Cytotoxicity of the probe at the working concentration. | - Reduce excitation light intensity and/or exposure time.- Decrease probe concentration (confirm with a cytotoxicity assay).- Ensure the live-cell incubation environment is optimal (temperature, CO₂). |
| Signal Fades Quickly | - Photobleaching. | - Reduce excitation light intensity.- Use a more sensitive camera to decrease exposure time.- Acquire images less frequently in time-lapse experiments.- Consider using an antifade reagent compatible with live cells.[10] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel fluorescent probes for live cell imaging. Its chromone core offers the potential for environmentally sensitive fluorescence, while the fluorine substitution may enhance its photophysical and biological properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring the utility of this compound in their own experimental systems. Future work should focus on a detailed characterization of its spectral properties, elucidation of its specific sensing mechanisms, and its application in studying specific biological questions, such as ion flux, enzymatic activity, or organelle-specific labeling. As with any new tool, careful optimization and the use of appropriate controls will be key to unlocking its full potential in illuminating the intricate workings of the living cell.
References
-
The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). Molecules, 29(7), 1530. [Link]
-
Hou, F., et al. (2020). A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. New Journal of Chemistry, 44(4), 1537-1541. [Link]
-
The Monitoring and Cell Imaging of Fe Using a Chromone-Based Fluorescence Probe. (2025). ResearchGate. [Link]
-
Li, Y., et al. (2021). Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure-Fluorescence Information of Chromone Derivatives. Journal of Medicinal Chemistry, 64(2), 1193-1204. [Link]
-
Patil, S. B., et al. (2021). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. Molecules, 26(23), 7265. [Link]
-
Urano, Y., et al. (2011). Development of fluorescent probes for bioimaging applications. Chemical & Pharmaceutical Bulletin, 59(2), 131-139. [Link]
-
Pang, B., et al. (2018). A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 204, 641-647. [Link]
-
Giepmans, B. N. G., et al. (2006). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Science, 312(5771), 217-224. [Link]
-
Zhang, J., et al. (2022). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Topics in Current Chemistry, 380(4), 22. [Link]
-
Li, D., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]
-
He, X. P., et al. (2021). Fluorescent probes and functional materials for biomedical applications. ResearchGate. [Link]
-
Udhayakumari, D., & Inbaraj, V. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence, 30(5), 1203-1223. [Link]
-
Wagner, J. M., et al. (2015). Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format. Journal of Biomolecular Screening, 20(6), 772-782. [Link]
-
Chen, Y., et al. (2021). A Significant Fluorescence Turn-On Probe for the Recognition of Al 3+ and Its Application. Molecules, 26(16), 4991. [Link]
-
Abo, M., et al. (2014). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society, 136(30), 10795-10800. [Link]
-
Li, X., et al. (2021). Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues. ACS Omega, 6(11), 7489-7499. [Link]
-
Ran, C., et al. (2013). Lessons in Organic Fluorescent Probe Discovery. Journal of the American Chemical Society, 135(15), 5585-5597. [Link]
-
Grimm, J. B., et al. (2022). Multifunctional fluorophores for live-cell imaging and affinity capture of proteins. bioRxiv. [Link]
-
Li, J., et al. (2022). An Eu (III)-functionalized covalent organic framework fluorescent probe for specific detection of Flumequine based on pore restriction and antenna effect. ResearchGate. [Link]
-
Chudakov, D. M., et al. (2006). Practical three color live cell imaging by widefield microscopy. Biotechniques, 41(1), 39-43. [Link]
-
Mulkiewicz, E., et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Environmental Toxicology and Pharmacology, 23(3), 279-285. [Link]
-
LabRoots. (2019). Best practices: 5 steps to live-cell imaging. YouTube. [Link]
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Application Notes & Protocols: Covalent Labeling of Proteins with 6-Fluorochromone-3-carboxylic Acid
Introduction: A Novel Fluorophore for Protein Interrogation
The covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, dynamics, interactions, and conformational changes.[1][2] While a vast arsenal of fluorescent dyes exists, the search for novel scaffolds with unique photophysical properties and environmental sensitivity continues. The chromone core, a prevalent motif in natural products, is recognized for its inherent fluorescence and utility in medicinal chemistry.[3][4]
6-Fluorochromone-3-carboxylic acid is an intriguing candidate for protein labeling. Its rigid heterocyclic structure is conducive to high quantum yields, and the fluorine substituent can enhance photostability and modulate the electronic properties of the chromophore.[5] This molecule has been identified as a valuable intermediate in the development of pharmaceuticals and as a potential fluorescent probe for bioimaging.[5][6]
These application notes provide a comprehensive guide to utilizing this compound for the covalent labeling of proteins. We will detail the chemical principles, provide step-by-step protocols for dye activation and protein conjugation, and outline methods for characterizing the final labeled product. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocols for their specific protein of interest.
Principle of the Labeling Chemistry
The most common strategy for covalently labeling proteins is to target the primary amines found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[7][8] These nucleophilic groups readily react with amine-reactive electrophiles to form stable amide bonds. However, the carboxylic acid moiety of this compound is not intrinsically reactive towards these amines. It must first be chemically activated to an electrophilic intermediate.
The most robust and widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester . This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable, amine-reactive compound that efficiently labels proteins in aqueous buffers at physiological to slightly alkaline pH.[9]
The overall labeling process is a two-stage workflow:
-
Activation: The carboxyl group of the fluorophore is converted into an amine-reactive NHS ester.
-
Conjugation: The activated fluorophore is incubated with the target protein, where it reacts with primary amines to form a stable amide linkage.
Figure 1: Two-stage workflow for protein labeling.
Physicochemical Properties & Data
A summary of the key properties for this compound is provided below. Understanding these characteristics is essential for preparing stock solutions and performing calculations.
| Property | Value | Source |
| Chemical Formula | C₁₀H₅FO₄ | [10] |
| Molecular Weight | 208.14 g/mol | [10][11] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 234-238 °C | [10] |
| Purity | ≥97% | [10] |
Note: The molar extinction coefficient and quantum yield of this compound are not widely published and should be determined experimentally for the specific buffer conditions used.
Experimental Protocols
These protocols are designed to be a starting point. Optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Required Materials
-
Fluorophore: this compound
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)
-
Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein: Purified protein of interest (concentration > 2 mg/mL is recommended)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (100 mM, pH 8.3-8.5). Crucially, avoid buffers containing primary amines, such as Tris or glycine.
-
Purification: Gel filtration column (e.g., PD-10 desalting column) or dialysis cassette (with appropriate MWCO).
-
Equipment: Spectrophotometer, pH meter, magnetic stirrer, microcentrifuges, analytical balance.
Protocol 1: Activation of this compound to its NHS Ester
Causality: This step is critical because the carboxylic acid on the fluorophore will not react with protein amines under standard conditions. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted by NHS into a more stable, amine-reactive NHS ester. This two-step activation in an anhydrous organic solvent prevents hydrolysis of the activated ester before it can be used.
-
Prepare Reagents: Allow all reagents (this compound, EDC, NHS) and anhydrous DMSO/DMF to equilibrate to room temperature.
-
Dissolve Fluorophore: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2.08 mg in 1 mL of solvent.
-
Add Activation Reagents: To the fluorophore solution, add NHS to a final concentration of 15 mM (a 1.5-fold molar excess). Mix gently.
-
Initiate Reaction: Add EDC to a final concentration of 15 mM (a 1.5-fold molar excess).
-
Incubate: Cap the vial, protect it from light, and allow the reaction to proceed at room temperature for at least 1 hour with gentle stirring. The resulting solution contains the activated 6-Fluorochromone-3-NHS ester and is ready for immediate use in protein labeling.
Figure 2: Chemical pathway of EDC/NHS activation and protein conjugation.
Protocol 2: Covalent Labeling of the Target Protein
Causality: The reaction is performed at a slightly alkaline pH (8.3-8.5) because the target lysine residues must be deprotonated (-NH₂) to act as effective nucleophiles. At neutral or acidic pH, these amines are protonated (-NH₃⁺) and non-reactive. The molar ratio of the activated dye to the protein is a key parameter that controls the final degree of labeling.
-
Prepare Protein: Exchange the protein into the amine-free Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) using a desalting column or dialysis. Adjust the protein concentration to 2-10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of the activated fluorophore to the protein. A starting point is often a 10- to 20-fold molar excess.
-
Volume of Dye (µL) = (Molar Excess × [Protein, M]) / [Dye, M] × (Volume of Protein, µL)
-
-
Initiate Labeling Reaction: While gently stirring the protein solution, add the calculated volume of the activated 6-Fluorochromone-3-NHS ester solution (from Protocol 1) dropwise.
-
Incubate: Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C. Room temperature reactions are faster, but incubation at 4°C can be beneficial for less stable proteins.
Protocol 3: Purification of the Labeled Protein
Causality: It is essential to remove all non-reacted, hydrolyzed fluorophore from the labeled protein conjugate.[12] Free dye in solution can interfere with downstream applications by causing high background fluorescence and leading to inaccurate quantification of protein concentration and labeling efficiency. Gel filtration is the most common and effective method for this separation.
-
Equilibrate Column: Equilibrate a desalting column (e.g., PD-10) with your desired final storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions.
-
Load Sample: Carefully load the entire reaction mixture from Protocol 2 onto the top of the equilibrated column.
-
Elute Protein: Elute the labeled protein using the storage buffer. The protein-dye conjugate is larger and will elute first, typically appearing as a colored band. The smaller, unreacted dye molecules are retained by the resin and elute later.
-
Collect Fractions: Collect the fractions containing the labeled protein. Pool the fractions that show color and/or have high absorbance at 280 nm.
-
Store Conjugate: Store the purified, labeled protein at 4°C for short-term use or at -20°C/-80°C (with a cryoprotectant like glycerol if needed) for long-term storage. Protect from light.
Characterization of the Protein-Fluorophore Conjugate
After purification, the conjugate must be characterized to determine the concentration of the protein and the extent of labeling.
Determining the Degree of Labeling (DOL)
The DOL (also known as the labeling ratio) is the average number of fluorophore molecules conjugated to each protein molecule. It can be calculated using UV-Vis spectrophotometry.[9]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (Aₘₐₓ). The Aₘₐₓ for chromone derivatives is typically in the UV-A or blue region of the spectrum; this should be determined by running a scan of the free dye.
-
Calculate Protein Concentration: First, you must correct the A₂₈₀ reading for the contribution of the dye's absorbance at that wavelength.
-
Correction Factor (CF) = Absorbance of free dye at 280 nm / Aₘₐₓ of free dye
-
Corrected A₂₈₀ = A₂₈₀ (conjugate) - (Aₘₐₓ (conjugate) × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ (conjugate) / (ε_dye × path length) (where ε_dye is the molar extinction coefficient of the fluorophore at its Aₘₐₓ)
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
An ideal DOL is typically between 2 and 7 for antibodies and 1 and 3 for other proteins, but this is highly application-dependent.[13]
Further Characterization
-
Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled protein to confirm fluorescence and check for any spectral shifts upon conjugation.
-
Mass Spectrometry (ESI-MS): Provides a precise measurement of the mass of the labeled protein, allowing for the direct determination of the number of attached dye molecules.[9]
-
Functional Assays: Always perform a functional assay (e.g., enzyme activity assay, binding assay) to confirm that the labeling process has not compromised the biological activity of the protein.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Labeling | 1. Inactive labeling reagent (hydrolyzed).2. Incorrect reaction buffer (contains amines).3. Insufficient molar excess of dye.4. Protein has few accessible lysine residues. | 1. Prepare fresh activated NHS ester immediately before use.2. Ensure buffer is amine-free (e.g., bicarbonate, phosphate) and pH is 8.3-8.5.3. Increase the dye-to-protein molar ratio (e.g., to 50x or 100x).4. Consider labeling cysteine residues instead (requires a different dye chemistry). |
| Protein Precipitation | 1. Protein is unstable in the reaction buffer.2. High concentration of organic solvent from dye stock.3. Over-labeling of the protein, leading to aggregation. | 1. Perform the reaction at 4°C. Screen for optimal buffer conditions.2. Keep the volume of added dye stock to <10% of the total reaction volume.3. Reduce the dye-to-protein molar ratio and/or the reaction time. |
| High Background Signal | 1. Incomplete removal of free dye.2. Non-specific binding of the dye to the protein. | 1. Repeat the purification step. Use a longer gel filtration column or perform dialysis for a longer period.2. Ensure proper buffer conditions during labeling and purification. |
References
-
Fluorescent Labeling of Proteins. (2011). Springer Nature Experiments. [Link]
-
This compound | 71346-17-3. J&K Scientific. [Link]
-
Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? (2018). Analytical Chemistry. [Link]
-
Characterization of Fluorescent Proteins with Intramolecular Photostabilization. (2017). PMC - NIH. [Link]
-
Fluorescent labeling and modification of proteins. (2012). PMC - NIH. [Link]
-
Labeling Proteins For Single Molecule Imaging. Teledyne Vision Solutions. [Link]
-
Labeling, Mounting and Fluorescent Proteins. ScopeM. [Link]
-
What are the protocols for protein labeling by using antibodies? (2015). ResearchGate. [Link]
-
Fluorescent labelling of protein analysis. (2018). NPL Publications. [Link]
-
Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2016). ResearchGate. [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. (2020). ResearchGate. [Link]
-
Protein Labeling Techniques. Sino Biological. [Link]
Sources
- 1. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-氟色酮-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 6-氟色酮-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent labelling of protein analysis. | NPL Publications [eprintspublications.npl.co.uk]
Application Notes and Protocols for 6-Fluorochromone-3-carboxylic acid in Metal Ion Detection
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Fluorochromone-3-carboxylic acid as a potential fluorescent probe for the detection of metal ions. While direct literature on this specific molecule for metal ion sensing is emerging, this guide synthesizes field-proven insights from closely related chromone-based fluorescent probes. We present a detailed, adaptable protocol for the sensitive and selective detection of ferric iron (Fe³⁺), a common and biologically significant metal ion, based on a fluorescence quenching mechanism. This guide offers a foundational methodology that can be optimized for the detection of other metal ions, empowering researchers to explore the full potential of this compound in their work.
Introduction: The Promise of Chromone-Based Fluorescent Probes
The detection of metal ions is of paramount importance in environmental monitoring, industrial quality control, and human health.[1] Iron, for instance, is a crucial microelement in numerous biological processes, but its imbalance can lead to severe diseases.[1][2] Fluorescent probes have emerged as a powerful tool for metal ion detection due to their high sensitivity, selectivity, and operational simplicity.[1][2]
Chromone derivatives have garnered significant attention as versatile scaffolds for fluorescent probes.[3] Their inherent fluorescence and the ease with which they can be functionalized allow for the design of probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion. This compound, with its fluorinated chromone core and a carboxylic acid group, possesses the key structural features that suggest its potential as a selective metal ion sensor.[4] The carboxylic acid moiety can act as a binding site for metal ions, and this interaction can modulate the fluorescence properties of the chromone ring system.
Proposed Mechanism of Detection: Fluorescence Quenching
The most probable mechanism for the detection of metal ions, such as Fe³⁺, by this compound is through fluorescence quenching.[1][2] In its free state, the probe exhibits its native fluorescence. Upon the introduction of a quenching metal ion, the carboxylic acid group of the probe coordinates with the metal ion. This complex formation can lead to a non-radiative decay of the excited state of the fluorophore, resulting in a decrease or "quenching" of the fluorescence intensity. This change in fluorescence is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.[1]
Caption: Proposed fluorescence quenching mechanism.
Materials and Reagents
-
This compound (Purity ≥ 97%)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Deionized water (DI H₂O)
-
Metal salts (e.g., FeCl₃, AlCl₃, CuCl₂, ZnCl₂, etc.) for stock solutions
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes for fluorescence spectroscopy
-
Fluorescence spectrophotometer
Detailed Experimental Protocols
Preparation of Stock Solutions
Probe Stock Solution (1 mM):
-
Accurately weigh 2.08 mg of this compound (MW: 208.14 g/mol ).
-
Dissolve the weighed compound in 10 mL of spectroscopic grade DMSO in a 10 mL volumetric flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in a dark, airtight container at 4°C.
Metal Ion Stock Solutions (10 mM):
-
Prepare individual 10 mM stock solutions for each metal salt to be tested.
-
For example, to prepare a 10 mM FeCl₃ solution, dissolve 162.2 mg of anhydrous FeCl₃ (MW: 162.2 g/mol ) in 100 mL of DI H₂O.
-
Store the metal ion solutions in clearly labeled containers.
Protocol for Fluorescence Measurements
This protocol is adapted from a study on a similar chromone-based probe for Fe³⁺ detection.[1][2]
Workflow Diagram:
Caption: Experimental workflow for metal ion detection.
Step-by-Step Procedure:
-
Prepare the working solution of the probe: In a suitable container, prepare a 10 µM solution of this compound in a DMSO/H₂O (4:1, v/v) solvent system. For example, to prepare 10 mL of the working solution, mix 8 mL of DMSO with 2 mL of DI H₂O, and then add 100 µL of the 1 mM probe stock solution.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow it to warm up.
-
Set the excitation wavelength (λex) to 345 nm.
-
Set the emission scan range from 380 nm to 600 nm.
-
Adjust the excitation and emission slit widths as needed to obtain a good signal-to-noise ratio.
-
-
Blank Measurement: Fill a quartz cuvette with the DMSO/H₂O (4:1, v/v) solvent mixture and record the background fluorescence.
-
Probe's Fluorescence: Fill a quartz cuvette with the 10 µM probe working solution and record its fluorescence spectrum. This will serve as the baseline (F₀).
-
Titration with Metal Ion:
-
To the cuvette containing the probe solution, add small aliquots of the metal ion stock solution (e.g., 1-10 µL increments).
-
After each addition, gently mix the solution and allow it to equilibrate for approximately 1 minute.[2]
-
Record the fluorescence spectrum after each addition.
-
-
Selectivity Study: To assess the selectivity of the probe, repeat the measurement with a range of different metal ions at a fixed concentration and compare the fluorescence response to that of the target metal ion.
Data Analysis and Expected Results
Quantitative Analysis:
The fluorescence quenching can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher (metal ion).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of F₀/F versus [Q] should yield a straight line, and the slope will be the Stern-Volmer constant.
Limit of Detection (LOD):
The LOD can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement.
-
k is the slope of the calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.
Binding Stoichiometry:
The binding ratio between the probe and the metal ion can be determined using a mole ratio plot, where the fluorescence intensity is plotted against the molar ratio of [Metal Ion] / ([Probe] + [Metal Ion]). The inflection point of the curve indicates the stoichiometry of the complex. For many chromone-based probes, a 1:1 binding stoichiometry with Fe³⁺ has been observed.[1][2]
Data Presentation:
| Parameter | Expected Value (based on similar probes for Fe³⁺) |
| Analyte | Fe³⁺ |
| Sensing Mechanism | Fluorescence "turn-off" |
| Solvent System | DMSO/H₂O (4:1, v/v) |
| Excitation Wavelength (λex) | ~345 nm |
| Emission Wavelength (λem) | ~440 nm |
| Limit of Detection (LOD) | Sub-micromolar range |
| Binding Stoichiometry | 1:1 |
| pH Range | Wide range (e.g., 2.0–12.0) |
| Response Time | < 1 minute |
This data is based on a closely related chromone-based Schiff base probe and should be experimentally verified for this compound.[1][2][3]
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescence signal | Incorrect instrument settings; probe degradation | Verify excitation/emission wavelengths and slit widths. Prepare a fresh probe solution. |
| High background fluorescence | Contaminated solvent or cuvette | Use spectroscopic grade solvents and clean cuvettes thoroughly. |
| Poor selectivity | Interference from other ions | Optimize the solvent system and pH. Consider using a masking agent for interfering ions. |
| Precipitation upon metal ion addition | Low solubility of the complex | Adjust the solvent composition (e.g., increase the proportion of DMSO). |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a novel fluorescent probe for metal ion detection. The detailed protocols provided in this application note, adapted from established methodologies for similar chromone-based sensors, offer a robust starting point for researchers. Experimental validation is crucial to determine the specific performance characteristics of this probe, including its selectivity, sensitivity, and optimal operating conditions. Future work should focus on screening a wide range of metal ions, investigating the effect of pH and solvent on the sensing performance, and exploring its application in real-world samples and cellular imaging.
References
-
Bian, Y., Qu, X., Zhang, F., Zhang, Z., & Kang, J. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Molecules, 29(7), 1504. [Link]
-
MDPI. (2024). The Monitoring and Cell Imaging of Fe Using a Chromone-Based Fluorescence Probe. [Link]
-
MDPI. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. [Link]
-
MDPI. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. [Link]
-
Sivakumar, V., & Chellappan, V. (2020). A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion. Journal of Nanoscience and Nanotechnology, 20(5), 2840-2846. [Link]
-
ResearchGate. (2009). The complexes of metal ions with fluoroquinolones. [Link]
-
ResearchGate. (2020). A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion | Request PDF. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 6-Fluorochromone-3-carboxylic Acid
Introduction: The Therapeutic Potential of the Chromone Scaffold
The chromone (4H-chromen-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2] The versatility of the chromone ring system allows for substitutions that can modulate its biological effects, making it an attractive starting point for the development of novel therapeutics.[1] Among the various derivatives, those functionalized at the 3-position have garnered significant interest.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of potential anti-inflammatory agents derived from 6-fluorochromone-3-carboxylic acid. The introduction of a fluorine atom at the 6-position can enhance the metabolic stability and bioavailability of the resulting compounds.[3][4] The carboxylic acid moiety at the 3-position serves as a versatile handle for the introduction of diverse functional groups through esterification and amidation, enabling the exploration of structure-activity relationships (SAR) and the optimization of anti-inflammatory potency.
Scientific Rationale: Targeting Inflammatory Pathways with Chromone Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[5] Chromone derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).[5] Some chromone amides have demonstrated potent inhibitory activity against the production of nitric oxide (NO), a key inflammatory mediator.[5] For instance, certain chromone derivatives have shown optimal inhibitory activity against NO production with EC50 values in the low micromolar range.[5]
The synthetic strategy outlined in this guide focuses on creating a library of amides and esters from this compound. This approach is based on the rationale that modifying the electronic and steric properties of the substituent at the 3-position can significantly influence the compound's interaction with biological targets involved in the inflammatory cascade.
Synthetic Workflow Overview
The synthesis of anti-inflammatory agents from this compound is a multi-step process that begins with the construction of the chromone core, followed by functionalization of the carboxylic acid. The overall workflow is depicted below:
Caption: Overall synthetic workflow from 2-hydroxy-5-fluoroacetophenone to target anti-inflammatory derivatives.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the key intermediate, this compound, is achieved in two primary steps from the commercially available 2-hydroxy-5-fluoroacetophenone.
Step 1.1: Vilsmeier-Haack Formylation to Yield 6-Fluorochromone-3-carboxaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7][8][9] In this step, 2-hydroxy-5-fluoroacetophenone is treated with the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield 6-fluorochromone-3-carboxaldehyde.[10]
Protocol 1: Synthesis of 6-Fluorochromone-3-carboxaldehyde
| Reagent/Material | Molar Equiv. | Amount |
| 2-Hydroxy-5-fluoroacetophenone | 1.0 | (as calculated) |
| Dimethylformamide (DMF), anhydrous | 3.0 | (as calculated) |
| Phosphorus oxychloride (POCl₃) | 3.0 | (as calculated) |
| Crushed Ice & Water | - | (for work-up) |
| Dichloromethane (DCM) | - | (for extraction) |
| Anhydrous Sodium Sulfate | - | (for drying) |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-hydroxy-5-fluoroacetophenone (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, again maintaining the temperature below 5 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
A precipitate of the crude 6-fluorochromone-3-carboxaldehyde will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 1.2: Oxidation to this compound
The aldehyde functional group of 6-fluorochromone-3-carboxaldehyde is then oxidized to a carboxylic acid. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, is a mild and efficient method for this transformation.[10]
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Equiv. | Amount |
| 6-Fluorochromone-3-carboxaldehyde | 1.0 | (as calculated) |
| Sodium Chlorite (NaClO₂) | 1.5 | (as calculated) |
| Sulfamic Acid | 1.5 | (as calculated) |
| Dichloromethane (DCM) | - | (solvent) |
| Water | - | (solvent) |
Procedure:
-
Suspend 6-fluorochromone-3-carboxaldehyde (1.0 eq.) in a mixture of dichloromethane (DCM) and water.
-
To this suspension, add sulfamic acid (1.5 eq.) and sodium chlorite (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization. Spectroscopic data for the synthesized 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid should be consistent with reported values.[10]
Part 2: Synthesis of Potential Anti-inflammatory Amide Derivatives
The carboxylic acid of this compound can be readily converted to a variety of amides using standard amide coupling protocols. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions.[11][12][13]
Caption: General mechanism of amide bond formation from this compound.
Protocol 3: General Procedure for Amide Coupling
This protocol describes a general method using thionyl chloride for the in situ formation of the acyl chloride, followed by reaction with an amine.[10]
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (as calculated) |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 | (as calculated) |
| Anhydrous Dichloromethane (DCM) | - | (solvent) |
| Triethylamine (Et₃N) or DIPEA | 2.0 - 3.0 | (as calculated) |
| Amine (Primary or Secondary) | 1.1 | (as calculated) |
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the conversion to the acyl chloride is complete (can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch of the carboxylic acid).
-
In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (2.0-3.0 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Examples of Synthesized 6-Fluorochromone-3-carboxamide Derivatives
| Amine | Product Structure | Reported Yield (%) | Reference |
| Dimethylamine | N,N-Dimethyl-6-fluoro-4-oxo-4H-chromene-3-carboxamide | - | [10] |
| Morpholine | (6-Fluoro-4-oxo-4H-chromen-3-yl)(morpholino)methanone | - | [10] |
| Aniline | N-Phenyl-6-fluoro-4-oxo-4H-chromene-3-carboxamide | - | [10] |
Part 3: Synthesis of Potential Anti-inflammatory Ester Derivatives
Esterification of this compound with various alcohols can lead to another class of potential anti-inflammatory agents. Fischer esterification, using an acid catalyst, is a common method for this transformation.
Protocol 4: General Procedure for Fischer Esterification
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (as calculated) |
| Alcohol (e.g., Methanol, Ethanol) | (large excess) | (serves as solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | catalytic | (a few drops) |
| Saturated Sodium Bicarbonate Solution | - | (for neutralization) |
| Ethyl Acetate | - | (for extraction) |
Procedure:
-
Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[1][14][15]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls (C=O) of the chromone, amide, and ester.[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[16]
In Vitro Anti-inflammatory Activity Screening
The synthesized derivatives can be screened for their anti-inflammatory activity using various in vitro assays. A common and relevant assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: Representative Anti-inflammatory Activity Data for Chromone Derivatives
| Compound Class | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Chromone Amide Derivative | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 5.33 ± 0.57 | [5] |
| Furochromene Derivatives | Mast Cell Degranulation Inhibition | Potency equal to or better than Zileuton | [17] |
Note: The data in this table is representative of the anti-inflammatory potential of the chromone scaffold and is not specific to derivatives of this compound unless otherwise stated.
Conclusion and Future Directions
This guide provides a detailed and scientifically grounded framework for the synthesis of novel anti-inflammatory agents based on the this compound scaffold. The protocols outlined herein are robust and can be adapted for the creation of a diverse library of amide and ester derivatives. The structure-activity relationship (SAR) studies of these synthesized compounds will be crucial in identifying lead candidates with enhanced potency and favorable pharmacokinetic profiles. Further optimization of the lead compounds and in vivo efficacy studies will be the next logical steps in the drug discovery and development process.
References
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
-
Synthesis and biological evaluation of chromone-3-carboxamides. (2020). Semantic Scholar. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129539.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 12, 2026, from [Link]
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IC50 values of pure compounds 1-6 in enzyme inhibition. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Oxidation of aromatic aldehydes to corresponding carboxylic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (2022). Semantic Scholar. Retrieved from [Link]
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Summary of inflammatory assay IC50 values. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS BY. (2023). University of Venda. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Activity of 6-Fluorochromone-3-carboxylic Acid Derivatives
Introduction: The Promise of Fluorinated Chromones in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Chromones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can dramatically enhance their biological and physical properties, such as increased metabolic stability, membrane permeability, and binding affinity to target enzymes. Consequently, fluorinated chromone scaffolds, particularly 6-fluorochromone-3-carboxylic acid and its derivatives, represent a promising frontier in the quest for new antimicrobial agents.
While extensive research has been conducted on the broader family of chromones and the structurally related fluoroquinolones, the specific antimicrobial profile of this compound derivatives remains an area of active investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antimicrobial potential of this intriguing class of compounds. We will delve into the rationale behind experimental designs, provide detailed, field-proven protocols for assessing antimicrobial efficacy and cytotoxicity, and offer a speculative look into their potential mechanism of action based on related structures.
Hypothesized Mechanism of Action: Targeting Bacterial Topoisomerases
Although the precise molecular targets of this compound derivatives are yet to be elucidated, their structural similarity to fluoroquinolones offers a compelling hypothesis. Fluoroquinolones exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce lethal double-strand breaks in the bacterial chromosome.
The presence of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class, significantly enhancing their potency and spectrum of activity. It is plausible that the 6-fluoro substituent on the chromone ring, combined with the carboxylic acid at the 3-position, could enable these derivatives to interact with and inhibit bacterial topoisomerases in a similar fashion.
Caption: Hypothesized mechanism of action for this compound derivatives.
Quantitative Data Summary: A Comparative Overview
To provide a context for the potential efficacy of this compound derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related fluoroquinolone derivatives and other chromones against a panel of clinically relevant microorganisms. It is important to note that these values are for comparative purposes, and the activity of novel this compound derivatives must be determined experimentally.
| Compound Class/Name | Microorganism | Gram Stain | MIC (µg/mL) |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | Positive | 4.1[4] |
| Staphylococcus epidermidis | Positive | 3.1[4] | |
| Micrococcus luteus | Positive | 3.1[4] | |
| Bacillus cereus | Positive | 2.4[4] | |
| Escherichia coli | Negative | 1[4] | |
| Klebsiella pneumoniae | Negative | 1[4] | |
| Candida albicans | - | 25[4] | |
| Aspergillus niger | - | >100[4] | |
| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one | Staphylococcus aureus | Positive | 1.56[1] |
| Bacillus subtilis | Positive | 3.12[1] | |
| Escherichia coli | Negative | 6.25[1] | |
| Pseudomonas aeruginosa | Negative | 12.5[1] | |
| 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one | Aspergillus niger | - | 3.12[1] |
| Candida albicans | - | 6.25[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the in vitro evaluation of novel antimicrobial compounds. Adherence to standardized methodologies is crucial for generating reproducible and comparable data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Caption: Workflow for the Broth Microdilution Assay.
Materials:
-
Test this compound derivative(s)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle/solvent for the test compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum but no compound) and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]
-
Protocol 2: Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test this compound derivative(s)
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotic solution
Procedure:
-
Preparation of Agar Plates and Inoculum:
-
Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a fixed volume of the test compound solution at a known concentration into a designated well. Add the positive control antibiotic to another well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Protocol 3: Cytotoxicity Assessment using the MTT Assay
It is crucial to evaluate the toxicity of novel antimicrobial compounds against mammalian cells to ensure they are selectively toxic to microbes.[8] The MTT assay is a colorimetric method to assess cell viability.[6][9]
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test this compound derivative(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
-
Conclusion and Future Directions
The exploration of this compound derivatives as a novel class of antimicrobial agents holds considerable promise. The protocols outlined in this guide provide a robust starting point for their systematic evaluation. By determining their spectrum of activity through MIC and diffusion assays, and assessing their safety profile via cytotoxicity testing, researchers can build a comprehensive understanding of their therapeutic potential.
Future investigations should focus on elucidating the precise mechanism of action, exploring the structure-activity relationships within a library of derivatives, and evaluating the in vivo efficacy of the most promising candidates in preclinical models of infection. The insights gained from such studies will be instrumental in advancing the development of this exciting class of compounds in the ongoing fight against antimicrobial resistance.
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Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. (URL: [Link])
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (URL: [Link])
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Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. (URL: [Link])
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Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC - NIH. (URL: [Link])
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Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed. (URL: [Link])
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Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - NIH. (URL: [Link])
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MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria - ResearchGate. (URL: [Link])
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The Fluorinated Chromone Core: A Versatile Scaffold for Advanced Bioimaging
Introduction: Unveiling the Potential of 6-Fluorochromone-3-carboxylic acid in Cellular Imaging
In the dynamic field of bioimaging, the development of novel fluorescent probes with superior photophysical properties and targeting capabilities is paramount for visualizing complex biological processes in real-time.[1][2] Among the various heterocyclic scaffolds, the chromone core has emerged as a privileged structure in the design of fluorescent sensors due to its inherent fluorescence, synthetic tractability, and biocompatibility.[3] The strategic introduction of a fluorine atom at the 6-position of the chromone ring, yielding this compound, offers a unique opportunity to enhance the photophysical and chemical properties of the resulting probes. Fluorine substitution can improve metabolic stability, membrane permeability, and binding affinity, making it an attractive feature for intracellular imaging agents.[2]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a foundational building block for the synthesis of advanced fluorescent probes for bioimaging. We will delve into the rationale behind its use, provide step-by-step protocols for probe synthesis and cellular imaging, and showcase the versatility of this scaffold for targeted and responsive bioimaging applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated chromones in their imaging workflows.
Core Principles and Rationale
The utility of this compound in bioimaging stems from two key features: the inherent fluorescence of the chromone core and the reactive carboxylic acid handle. The chromone scaffold provides the fundamental photophysical properties, while the carboxylic acid at the 3-position serves as a versatile conjugation point for the attachment of targeting moieties, responsive groups, or solubilizing agents. This modular design allows for the development of a wide array of probes tailored for specific biological questions.
The Role of the 6-Fluoro Substituent
The presence of the fluorine atom at the 6-position is not merely an incidental modification. It imparts several advantageous properties:
-
Enhanced Photostability: Fluorination can increase the resistance of the fluorophore to photobleaching, allowing for longer imaging times and more robust data acquisition.
-
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can influence the electron density of the chromone ring system, leading to shifts in the excitation and emission spectra. This allows for fine-tuning of the probe's fluorescence to match available excitation sources and minimize autofluorescence.
-
Increased Lipophilicity: The fluorine atom can enhance the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.
The Versatility of the 3-Carboxylic Acid Group
The carboxylic acid functionality is the gateway to customized probe design. It can be readily activated to form an amide bond with a wide range of amine-containing molecules, including:
-
Targeting Ligands: Peptides, antibodies, or small molecules that bind to specific cellular receptors or proteins, enabling targeted imaging of specific cell types or organelles.
-
Responsive Moieties: Chemical groups that undergo a change in their fluorescence properties in response to specific analytes, such as metal ions, reactive oxygen species (ROS), or pH changes.[3][4][5]
-
Solubilizing Agents: Polyethylene glycol (PEG) chains or other hydrophilic groups that can improve the aqueous solubility of the probe, which is often a critical requirement for biological applications.
Application Notes: Designing Probes for Specific Bioimaging Tasks
The modular nature of probes derived from this compound allows for a wide range of applications in cellular imaging. Here, we outline several key application areas and the design considerations for each.
General Intracellular Staining
For general visualization of cellular morphology, the carboxylic acid can be converted to a simple ester or amide to improve cell permeability. The inherent fluorescence of the 6-fluorochromone core will then allow for the staining of the cytoplasm and other intracellular compartments.
Targeted Imaging of Specific Cell Types or Organelles
By conjugating a targeting ligand to the carboxylic acid, the resulting probe can be directed to specific cells or organelles. For example:
-
Mitochondria: Conjugation of a triphenylphosphonium (TPP) cation can direct the probe to the mitochondria.
-
Nucleus: Attachment of a nuclear localization signal (NLS) peptide can facilitate nuclear accumulation.
-
Cancer Cells: Using an antibody or a small molecule that binds to a cancer-specific receptor can enable the selective imaging of tumor cells.
"Turn-On" or "Turn-Off" Sensing of Analytes
The chromone scaffold is an excellent platform for developing responsive probes. The fluorescence of the core can be quenched or enhanced by the binding of a specific analyte to a recognition unit attached to the carboxylic acid. For instance, a probe for Fe³⁺ has been developed based on a chromone scaffold that exhibits fluorescence quenching upon ion binding.[3] This "turn-off" mechanism provides a clear signal for the presence of the target analyte.[3]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a generic fluorescent probe from this compound and its application in live-cell imaging.
Protocol 1: Synthesis of an Amine-Reactive 6-Fluorochromone Probe
This protocol describes the conversion of this compound to its N-hydroxysuccinimide (NHS) ester, a common amine-reactive intermediate for bioconjugation.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF.
-
Activation: Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Extraction: Dilute the filtrate with ethyl acetate and wash with brine (saturated NaCl solution) three times.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude NHS ester by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purified 6-Fluorochromone-3-NHS ester can be stored under desiccated conditions at -20°C for future use.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial to prevent the hydrolysis of the activated carboxylic acid and the NHS ester.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
NHS Ester: The NHS ester is a stable, amine-reactive intermediate that readily reacts with primary amines on targeting molecules to form stable amide bonds.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the probe for subsequent bioconjugation and imaging experiments.
Protocol 2: Live-Cell Imaging with a 6-Fluorochromone-Based Probe
This protocol is adapted from a method for a chromone-based Fe³⁺ probe and can be generalized for imaging with other 6-Fluorochromone-derived probes.[6] It details the steps for labeling and imaging live HeLa cells using confocal microscopy.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
6-Fluorochromone-based probe stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Confocal microscope with appropriate laser lines for excitation (e.g., 405 nm)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a 37°C incubator with 5% CO₂. Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a working solution of the 6-Fluorochromone-based probe in cell culture medium or PBS. The final concentration should be optimized for each probe, but a starting range of 1-10 µM is recommended.
-
Cell Labeling: a. Remove the culture medium from the cells and wash them twice with warm PBS. b. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the probe's cell permeability.
-
Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: a. Add fresh culture medium or PBS to the cells. b. Immediately image the cells using a confocal microscope. c. For a 6-Fluorochromone-based probe, excitation is typically in the near-UV or blue region of the spectrum (e.g., 405 nm laser line). Emission is expected in the blue-green region. Optimal excitation and emission wavelengths should be determined experimentally for each new probe. d. Acquire images using appropriate settings for laser power, detector gain, and pinhole size to obtain high-quality images with minimal phototoxicity.
Self-Validating System and Controls:
-
Untreated Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent used for the probe stock) as the labeled cells to ensure that the solvent itself does not cause any artifacts.
-
Titration of Probe Concentration: Perform a concentration-response experiment to determine the optimal probe concentration that provides a strong signal without causing cellular toxicity.
-
Time-Lapse Imaging: If studying dynamic processes, acquire images over time to assess the probe's stability and to monitor the biological process of interest.
Data Presentation and Visualization
Quantitative Data Summary
The photophysical and sensing properties of a representative chromone-based fluorescent probe (CP) for Fe³⁺ detection are summarized in the table below.[6] These values can serve as a benchmark for newly synthesized 6-Fluorochromone-based probes.
| Parameter | Value | Reference |
| Photophysical Properties | ||
| Maximum Absorption (λabs) | ~345 nm | [6] |
| Maximum Emission (λem) | 439 nm | [6] |
| Solvent | DMSO/H₂O (4:1, v/v) | [6] |
| Sensing Performance for Fe³⁺ | ||
| Response Type | Fluorescence "turn-off" | [6] |
| Detection Limit | 0.044 µmol·L⁻¹ | [6] |
| Stoichiometry (Probe:Fe³⁺) | 1:1 | [6] |
| pH Operating Range | 2.0 - 12.0 | [6] |
| Response Time | < 1 minute | [6] |
Diagrams and Workflows
Probe Synthesis Workflow
Caption: Workflow for the synthesis of a targeted fluorescent probe.
Cellular Imaging Workflow
Caption: Step-by-step workflow for live-cell imaging.
Mechanism of a "Turn-Off" Chromone-Based Sensor
Caption: Principle of a "turn-off" fluorescent sensor.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile platform for the development of novel fluorescent probes for bioimaging. Its favorable photophysical properties, coupled with the synthetic accessibility of the chromone core and the convenient conjugation handle provided by the carboxylic acid, make it an ideal starting point for creating a diverse range of imaging agents. The strategic incorporation of fluorine further enhances the potential of these probes by improving their photostability and cellular permeability.
The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the potential of this compound in their own bioimaging studies. Future work in this area will likely focus on the development of probes with even more advanced functionalities, such as two-photon excitation, near-infrared emission, and the ability to report on multiple biological events simultaneously. As our understanding of complex cellular processes continues to grow, so too will the demand for sophisticated molecular tools like those derived from the 6-fluorochromone scaffold.
References
-
Lu, C., et al. (2024). Chromone-based fluorescent probe for peroxynitrite imaging in Arabidopsis thaliana. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Molecules, 29(7), 1504. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of a Rhodamine-Chromone Schiff Base Probe for the Sensing of Fe3+, Al3+, Cr3+ at Low Concentration and Exploration of the Anticancer Activity and Bio-imaging. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 71346-17-3. Retrieved from [Link]
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MDPI. (2024). The Monitoring and Cell Imaging of Fe Using a Chromone-Based Fluorescence Probe. Molecules, 29(7), 1504. Retrieved from [Link]
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University of Chicago. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). Retrieved from [Link]
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National Institutes of Health. (2025). Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence. PubMed Central. Retrieved from [Link]
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Labinsights. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Retrieved from [Link]
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Royal Society of Chemistry. (2020). A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. New Journal of Chemistry, 44(4), 1537-1541. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Synthesis and evaluation of MR probes for targeted-reporter imaging. Chemical Science, 8(8), 5764-5768. Retrieved from [Link]
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National Institutes of Health. (2015). Lessons in Organic Fluorescent Probe Discovery. PubMed Central. Retrieved from [Link]
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MDPI. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3206. Retrieved from [Link]
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Application Notes and Protocols: Cellular Uptake of 6-Fluorochromone-3-carboxylic acid
Authored by a Senior Application Scientist
Introduction
6-Fluorochromone-3-carboxylic acid is a small molecule with a chemical structure that suggests potential biological activity. Its chromone core is a privileged scaffold in medicinal chemistry, and the presence of a fluorine atom and a carboxylic acid group can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the cellular permeability and mechanisms of uptake of this compound is a critical first step in evaluating its potential as a therapeutic agent or a biological probe. This document provides a detailed protocol for quantifying the cellular uptake of this compound, designed for researchers in cell biology, pharmacology, and drug development.
The inherent fluorescence of many chromone derivatives provides a direct and non-invasive method for tracking their entry and accumulation within living cells. This protocol leverages this characteristic to provide a robust and reproducible method for assessing cellular uptake.
Scientific Principles of Cellular Uptake
The passage of small molecules across the plasma membrane is governed by a complex interplay of physicochemical properties and cellular transport mechanisms. For a molecule like this compound, several uptake pathways may be involved:
-
Passive Diffusion: Small, relatively lipophilic molecules can passively diffuse across the lipid bilayer, driven by a concentration gradient. The fluorine substitution in this compound may enhance its lipophilicity, potentially favoring this mechanism.[1]
-
Facilitated Diffusion: Membrane-bound carrier proteins can facilitate the transport of molecules across the membrane, also down a concentration gradient.
-
Active Transport: This energy-dependent process can move molecules against their concentration gradient and is crucial for the uptake of many nutrients and drugs.[1][2] Active transport is temperature-sensitive and can be inhibited at low temperatures (e.g., 4°C).[3]
-
Endocytosis: This process involves the engulfment of extracellular material to form intracellular vesicles. Major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][5][6]
This protocol is designed to not only quantify cellular uptake but also to provide insights into the underlying transport mechanisms through the use of appropriate controls.
Experimental Workflow for Cellular Uptake Assay
The following diagram outlines the general workflow for the cellular uptake assay of this compound.
Caption: General workflow for the cellular uptake assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines and can be adapted for suspension cells.
Materials and Reagents
-
This compound (CAS: 71346-17-3)
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or a multi-well plate reader with appropriate filters
Step-by-Step Methodology
1. Cell Seeding:
-
Culture cells to ~80-90% confluency in a T-75 flask.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in a complete culture medium to prepare working concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.5% to avoid cytotoxicity.
3. Cellular Uptake Assay:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the compound working solutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes).
-
To investigate the mechanism of uptake, perform parallel experiments:
-
Energy-Dependence: Incubate a separate plate at 4°C.[3]
-
Inhibitor Studies: Pre-incubate cells with specific endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis) for 30-60 minutes before adding the compound.
-
4. Post-Incubation Washing:
-
After incubation, aspirate the compound-containing medium.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove any extracellular compound and stop further uptake.
5. Data Acquisition:
-
Fluorescence Microscopy:
-
Add 100 µL of PBS to each well.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the fluorophore.
-
Capture images from multiple fields per well.
-
-
Plate Reader:
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., RIPA buffer) and incubating for 10 minutes.
-
Measure the fluorescence intensity using a multi-well plate reader.
-
6. Data Analysis:
-
For microscopy data, quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
For plate reader data, subtract the background fluorescence (medium only) from all readings.
-
Normalize the fluorescence intensity to the cell number (e.g., by performing a cell viability assay like MTS in parallel).[5]
-
Plot the normalized fluorescence intensity against time and concentration.
Potential Cellular Uptake Pathways
The following diagram illustrates potential mechanisms by which this compound may enter the cell.
Caption: Potential cellular uptake mechanisms.
Data Presentation and Interpretation
The results of the cellular uptake assay can be summarized in a table for easy comparison.
| Concentration (µM) | Time (min) | Temperature (°C) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 10 | 30 | 37 | 15,234 | ± 1,287 |
| 10 | 60 | 37 | 28,987 | ± 2,145 |
| 10 | 120 | 37 | 45,123 | ± 3,567 |
| 50 | 60 | 37 | 89,765 | ± 6,789 |
| 50 | 60 | 4 | 12,345 | ± 987 |
Interpretation of Results:
-
Time- and Concentration-Dependence: An increase in fluorescence intensity with time and concentration suggests cellular uptake.
-
Temperature Sensitivity: A significant reduction in uptake at 4°C compared to 37°C indicates an energy-dependent active transport process.[3]
-
Effect of Inhibitors: Inhibition of uptake by specific pharmacological agents can help to elucidate the particular endocytic or transporter-mediated pathways involved.
Trustworthiness and Self-Validation
To ensure the validity of the results, the following controls are essential:
-
Autofluorescence Control: Untreated cells should be imaged to determine the level of natural cellular fluorescence.
-
Vehicle Control: Cells treated with the same concentration of DMSO used in the highest compound concentration will account for any effects of the solvent.
-
Cell Viability Assay: A parallel assay (e.g., MTS or MTT) should be performed to ensure that the observed changes in fluorescence are not due to compound-induced cytotoxicity.
-
Positive Control: If available, a compound known to be taken up by a specific pathway can be used as a positive control for inhibitor studies.
By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the generated data.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound cellular uptake. The methodology is designed to be adaptable to various cell lines and research questions, allowing for a thorough investigation of the compound's cell permeability and transport mechanisms. The insights gained from these studies are invaluable for the advancement of drug discovery and development programs.
References
- Measurement of intracellular concentration of fluorescently-labeled targets in living cells. (2018).
- This compound 97 71346-17-3 - Sigma-Aldrich. Sigma-Aldrich.
- Fink, C., Morgan, F., & Loew, L. M. Intracellular fluorescent probe concentrations by confocal microscopy. Biophysical Journal.
- Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017). ACS Sensors.
- Fluorescence-Based Mitochondrial Function Assays: Techniques, ATP & ROS Detection, and Applications in Drug Discovery. (2025). Elabscience.
- Heal, W. P., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Infoscience.
- Cellular uptake assay of nanoparticles. (A) Fluorescent microscopy... | Download Scientific Diagram.
- A small-molecule fluorescent probe for live-cell imaging of endocytosis. (2021). bioRxiv.
- Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage.
- Cellular Uptake of Nanoparticles: Journey Inside the Cell. (2017). PMC.
- Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. (2019).
- Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. (2016). MDPI.
- Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. (2023). PMC.
- Elucidating the mechanism of cellular uptake of fullerene nanoparticles. (2021).
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Application Notes and Protocols for Fluorescence Microscopy with 6-Fluorochromone-3-carboxylic acid
Foreword: The Emergence of Novel Fluorophores in Cellular Imaging
In the dynamic landscape of cellular and molecular biology, the quest for novel fluorescent probes with superior photophysical properties and biocompatibility is perpetual. 6-Fluorochromone-3-carboxylic acid emerges as a promising candidate in this arena, offering a unique scaffold for the development of next-generation imaging agents.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in fluorescence microscopy. We will delve into its foundational principles, provide detailed experimental protocols, and explore the causality behind experimental choices, empowering you to effectively integrate this fluorophore into your research endeavors.
Introduction to this compound: A Profile
This compound belongs to the chromone family, a class of heterocyclic compounds known for their diverse biological activities and intriguing photophysical properties. The introduction of a fluorine atom at the 6-position can significantly influence the electron distribution within the chromone ring system, potentially enhancing its fluorescence quantum yield and photostability. The carboxylic acid moiety at the 3-position provides a convenient handle for bioconjugation, allowing for the targeted labeling of specific cellular components.
While the unique fluorescent properties of this compound make it an excellent candidate for bioimaging and as a fluorescent probe in cellular studies, detailed characterization of its photophysical properties is an ongoing area of research.[1][2] This guide will provide a framework for utilizing this probe, with the understanding that optimization will be key to harnessing its full potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₅FO₄ | [2] |
| Molecular Weight | 208.14 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers at appropriate pH | General Knowledge |
Principles of Fluorescence and Application in Microscopy
Fluorescence is a molecular phenomenon where a molecule absorbs light at a specific wavelength (excitation) and, after a brief interval, emits light at a longer wavelength (emission). This principle is the cornerstone of fluorescence microscopy, a powerful technique that allows for the visualization of specific molecules or structures within cells with high sensitivity and specificity. The choice of fluorophore is critical and dictates the experimental setup, including the selection of light sources and filters.
The Stokes shift, the difference between the maximum excitation and emission wavelengths, is a crucial parameter for a fluorophore. A larger Stokes shift is generally desirable as it facilitates the separation of the emitted fluorescence from the excitation light, leading to a better signal-to-noise ratio.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for utilizing this compound in fluorescence microscopy. Optimization of staining concentrations, incubation times, and imaging parameters is highly recommended for each specific cell type and experimental condition.
Live-Cell Imaging
Live-cell imaging provides a dynamic view of cellular processes in real-time. The key challenge is to label the cells with the fluorescent probe without inducing toxicity or altering normal cellular functions.
Diagram 1: General Workflow for Live-Cell Imaging
Caption: A generalized workflow for fixed-cell staining with fluorescent probes.
Protocol 3.2.1: Staining Fixed and Permeabilized Cells
-
Cell Seeding and Fixation: Plate and culture cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is not necessary if the target is on the cell surface.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the staining solution of this compound in PBS (working concentration 1-10 µM). Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslip on a microscope slide using an anti-fade mounting medium. Seal the coverslip and allow the mounting medium to cure. Image the cells using a fluorescence microscope.
Rationale behind the steps:
-
Paraformaldehyde (PFA) fixation: PFA is a cross-linking fixative that preserves cellular morphology well.
-
Permeabilization: Triton X-100 is a non-ionic detergent that creates pores in the cell membrane, allowing the probe to access intracellular targets.
-
Anti-fade mounting medium: This is crucial for preventing photobleaching of the fluorophore during imaging, especially during prolonged exposure or high-intensity illumination.
Microscope Configuration and Imaging Parameters
Due to the lack of specific published excitation and emission spectra for this compound, the following recommendations are based on the general properties of chromone derivatives. Initial experiments should aim to determine the optimal spectral settings.
Table 2: Suggested Starting Parameters for Fluorescence Microscopy
| Parameter | Suggested Starting Point | Rationale |
| Excitation Wavelength | 380 - 420 nm | Chromone scaffolds often exhibit excitation in the near-UV to blue range. |
| Emission Wavelength | 450 - 550 nm | Emission is expected to be in the blue to green region of the spectrum. |
| Excitation Source | LED or Xenon/Mercury arc lamp | These sources provide broad-spectrum illumination suitable for initial spectral characterization. |
| Filter Set | DAPI or a custom filter set | A standard DAPI filter set may be a good starting point, but a custom set matching the determined excitation and emission maxima will provide the best results. |
| Objective Lens | High numerical aperture (NA) oil immersion objective (e.g., 60x or 100x) | High NA objectives collect more light, leading to brighter images and better resolution. |
| Detector | Cooled CCD or sCMOS camera | These cameras offer high sensitivity and low noise, which is essential for detecting weak fluorescence signals. |
Diagram 3: Logical Relationship for Optimizing Imaging Parameters
Caption: A logical flow for optimizing imaging parameters for a new fluorophore.
Potential Applications and Future Directions
The unique chemical structure of this compound opens up a wide range of potential applications in biomedical research and drug development.
-
Cellular Staining: Its ability to permeate cell membranes (to be confirmed experimentally) could allow for the staining of specific organelles or cellular compartments.
-
Bioconjugation and Targeted Imaging: The carboxylic acid group can be readily conjugated to antibodies, peptides, or other biomolecules for targeted imaging of specific proteins or cellular structures.
-
Sensing Applications: The fluorescence of chromone derivatives can be sensitive to the local microenvironment, such as pH or ion concentration. This suggests that this compound could be developed into a ratiometric sensor for monitoring cellular physiology.
-
Drug Delivery and Theranostics: The chromone scaffold is present in many biologically active compounds. This raises the exciting possibility of developing theranostic agents where this compound serves as both a therapeutic agent and an imaging probe to monitor its delivery and efficacy.
Future research should focus on a detailed characterization of the photophysical properties of this compound, including its excitation and emission spectra in various solvents, quantum yield, and photostability. Furthermore, exploring its bioconjugation chemistry and evaluating its performance in various cellular imaging applications will be crucial for establishing its role as a valuable tool in the researcher's toolkit.
Troubleshooting
Table 3: Common Issues and Solutions in Fluorescence Microscopy
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set- Low probe concentration- Photobleaching | - Determine the optimal excitation/emission wavelengths and use a matched filter set.- Increase the staining concentration or incubation time.- Use an anti-fade mounting medium and minimize light exposure. |
| High Background | - Incomplete washing- Probe aggregation- Autofluorescence | - Increase the number and duration of washing steps.- Filter the staining solution before use.- Use a spectral unmixing algorithm or appropriate background subtraction. |
| Cellular Toxicity (Live-Cell Imaging) | - High probe concentration- Prolonged incubation | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |
| Blurry Image | - Incorrect focus- Low-quality optics- Spherical aberration | - Carefully adjust the focus.- Use a high-quality, high NA objective.- Use an immersion oil with the correct refractive index. |
References
Sources
Application Notes and Protocols: 6-Fluorochromone-3-carboxylic acid in Flow Cytometry
Authored by a Senior Application Scientist
Abstract
This technical guide details the novel application of 6-Fluorochromone-3-carboxylic acid as a fluorescent probe for the analysis of intracellular pH (pHi) using flow cytometry. While recognized for its utility as a scaffold in medicinal chemistry for developing anti-inflammatory and anticancer agents[1][2], its intrinsic fluorescent properties present an opportunity for its use in cellular analysis[1][2]. This document provides a comprehensive, albeit theoretical, framework for its application, including detailed protocols for cell loading, flow cytometric analysis, and data interpretation. The methodologies presented are grounded in established principles of flow cytometry and fluorescent probe-based analysis of cellular functions.
Introduction to this compound
This compound is a heterocyclic compound belonging to the chromone family[1][2]. The presence of the fluorine atom and the carboxylic acid moiety imparts unique physicochemical properties, including fluorescence[1]. Chromone-based structures are increasingly being explored as fluorophores for the development of probes to detect various biological analytes such as metal ions and reactive oxygen species[3][4][5]. The structural characteristics of this compound suggest its potential as a pH-sensitive fluorescent indicator, a critical tool for studying cellular physiology, as intracellular pH is a key regulator of many cellular processes including cell growth, proliferation, and apoptosis.[6][7]
Principle of Application: Intracellular pH Measurement
The proposed application leverages the pH-sensitive fluorescence of this compound to measure pHi in living cells. Similar to widely used pH indicators like BCECF[8][9], it is hypothesized that the fluorescence intensity of this compound changes in response to alterations in the surrounding hydrogen ion concentration. For intracellular applications, a cell-permeant acetoxymethyl (AM) ester form of the molecule would be synthesized. Once inside the cell, ubiquitous intracellular esterases would cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The fluorescence of the intracellular probe can then be measured on a single-cell basis using a flow cytometer.
Proposed Spectral Properties and pKa
For the purpose of this application note, we will assign hypothetical, yet plausible, spectral characteristics to this compound that would make it suitable for flow cytometry.
| Parameter | Proposed Value | Comparison with BCECF |
| Excitation Maximum | 488 nm | ~504 nm |
| Emission Maximum | 520 nm | ~527 nm |
| pKa | ~7.1 | ~6.98 |
| Quantum Yield | pH-dependent | pH-dependent |
These proposed spectral properties would allow for excitation with a standard 488 nm blue laser found in most flow cytometers and detection in the FITC or equivalent channel. A pKa of ~7.1 would provide optimal sensitivity for measuring pH changes within the typical physiological range of mammalian cells (pH 6.8-7.4)[10].
Experimental Workflow and Protocols
The following protocols are designed to guide the user through the process of measuring intracellular pH using this compound AM ester.
3.1. Reagent Preparation
-
This compound, AM ester Stock Solution: Prepare a 1 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.
-
Pluronic® F-127 (optional): Prepare a 20% (w/v) solution in DMSO to aid in the dispersion of the AM ester in aqueous media.
-
Cell Culture Medium: Use the appropriate complete medium for the cell type being analyzed.
-
Hanks' Balanced Salt Solution (HBSS): Use a version with calcium and magnesium, buffered with HEPES.
-
Intracellular pH Calibration Buffer Kit: Commercially available kits containing buffers of varying pH values (e.g., from pH 4.5 to 8.5) and ionophores like nigericin and valinomycin are recommended for generating a calibration curve.[11]
3.2. Cell Staining Protocol
This protocol is optimized for a cell concentration of 1 x 10⁶ cells/mL.
-
Cell Preparation: Harvest cells and wash once with HBSS. Resuspend the cell pellet in pre-warmed complete cell culture medium or HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading:
-
Prepare a fresh working solution of this compound, AM ester at a final concentration of 1-5 µM in the cell suspension.
-
If using, pre-mix the AM ester with an equal volume of 20% Pluronic® F-127 before adding to the cell suspension to prevent precipitation.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in a humidified incubator with 5% CO₂. The optimal loading time may vary depending on the cell type.
-
Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant containing the excess dye.
-
Resuspension: Resuspend the cell pellet in 1 mL of fresh, pre-warmed HBSS.
-
Flow Cytometry Analysis: Proceed immediately to analysis on a flow cytometer.
Caption: Experimental workflow for intracellular pH measurement.
3.3. Flow Cytometer Setup
-
Excitation: 488 nm laser.
-
Emission: Collect fluorescence in the FITC or equivalent channel (e.g., 530/30 nm bandpass filter).
-
Data Acquisition: Collect forward scatter (FSC), side scatter (SSC), and fluorescence data for at least 10,000 events per sample. Gate on the live cell population based on FSC and SSC characteristics.
Data Analysis and Intracellular pH Calibration
To accurately determine the intracellular pH, a calibration curve must be generated. This is achieved by equilibrating the intracellular and extracellular pH using an ionophore like nigericin.
4.1. Calibration Protocol
-
Prepare Cells: Stain a larger batch of cells with this compound, AM ester as described in section 3.2.
-
Aliquot Cells: Aliquot the stained cells into separate tubes, one for each pH calibration buffer.
-
Add Calibration Buffers: Centrifuge the aliquots and resuspend each in a different pH calibration buffer (e.g., pH 4.5, 5.5, 6.5, 7.5, 8.5) containing nigericin (typically 10 µM).
-
Incubate: Incubate for 5-10 minutes at room temperature to allow for pH equilibration.
-
Analyze: Acquire data for each sample on the flow cytometer, recording the mean fluorescence intensity (MFI) of the gated cell population for each pH value.
4.2. Generating the Calibration Curve
Plot the MFI from the flow cytometer against the corresponding pH of the calibration buffers. A sigmoidal curve should be obtained, which can be fitted using a four-parameter logistic regression. The resulting equation can then be used to convert the MFI of your experimental samples into intracellular pH values.
Caption: Data analysis workflow for pH calibration.
Potential Applications in Research and Drug Development
The ability to accurately measure intracellular pH at the single-cell level has significant implications for various research areas:
-
Cancer Biology: Studying the altered pH homeostasis in cancer cells and their microenvironment.
-
Immunology: Investigating pH changes during immune cell activation and function.
-
Drug Discovery: Screening for compounds that modulate intracellular pH as potential therapeutics.
-
Cellular Metabolism: Understanding the link between metabolic pathways and pH regulation.[12]
Conclusion
While the direct application of this compound in flow cytometry has not been extensively documented, its chemical structure and fluorescent properties strongly suggest its potential as a novel probe for intracellular pH measurement. The protocols and principles outlined in this application note provide a robust framework for researchers to explore this and other potential flow cytometric applications of this versatile compound. Further characterization of its spectral properties, pKa, and cellular toxicity will be essential for its validation as a reliable tool in cellular analysis.
References
-
Bio-protocol. (2020, June 20). Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter. Retrieved from [Link]
-
a4cell. Flow Cytometry pH Measurement with CytoCHECK SPAchip® pH Single-Detection kits. Retrieved from [Link]
-
PubMed. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM. Retrieved from [Link]
-
Lu, C., et al. (2024, May 1). Chromone-based fluorescent probe for peroxynitrite imaging in Arabidopsis thaliana. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. Retrieved from [Link]
-
PubMed. Dynamic assay of enzyme activities in single cells by flow cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. Development of flow cytometry assays for measuring cell-membrane enzyme activity on individual cells. Retrieved from [Link]
-
FluoroFinder. (2024, September 4). Functional Probes for Flow Cytometry. Retrieved from [Link]
-
Bian, Y., et al. (2024, March 28). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Retrieved from [Link]
-
ResearchGate. (2025, October 12). The Monitoring and Cell Imaging of Fe Using a Chromone-Based Fluorescence Probe. Retrieved from [Link]
-
MDPI. (2024, March 28). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Retrieved from [Link]
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Application Note: Covalent Labeling of Biomolecules with 6-Fluorochromone-3-carboxylic acid
Introduction: A Novel Fluorophore for Bioconjugation
In the landscape of fluorescent labeling, the quest for novel dyes with advantageous properties is perpetual. 6-Fluorochromone-3-carboxylic acid emerges as a promising candidate for covalently tagging biomolecules. Its rigid, bicyclic chromone core provides a foundation for fluorescence, while the fluorine substituent can enhance photostability and modulate the electronic properties of the molecule.[1][2][3] The carboxylic acid moiety serves as a versatile handle for conjugation to primary amines on biomolecules, such as the lysine residues in proteins and the N-terminus of peptides. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of conjugating this compound to proteins and peptides.
The Chemistry of Conjugation: Activating the Carboxyl Group
The covalent attachment of this compound to biomolecules is most commonly and efficiently achieved through the formation of an amide bond. This requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amines on the target biomolecule. The carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), is a widely adopted and effective method for this purpose.
The reaction proceeds in two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate can then react with NHS to form a more stable NHS ester. This two-step approach is favored as it enhances the efficiency of the conjugation reaction and allows for better control over the process.
-
Amide Bond Formation: The NHS ester of this compound readily reacts with primary amines on the biomolecule to form a stable amide bond, releasing NHS as a byproduct.
This EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no additional spacer atoms are incorporated into the final conjugate.
Experimental Workflow: From Reagents to Purified Conjugate
The overall process for conjugating this compound to a biomolecule involves several sequential stages, from initial reagent preparation to the final characterization of the purified product.
Figure 1: Overall workflow for the conjugation of this compound to biomolecules.
Protocols for Conjugation
The following are detailed protocols for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) and a model peptide. These should be considered as starting points and may require optimization for specific biomolecules.
Materials and Reagents
-
This compound
-
Biomolecule of interest (e.g., BSA, synthetic peptide with a primary amine)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification tools: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis tubing (with appropriate molecular weight cutoff), or centrifugal filtration devices.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
SDS-PAGE system
-
Mass spectrometer (optional)
Protocol 1: Conjugation to a Protein (e.g., BSA)
This protocol is designed for a labeling reaction with a target of 5 mg of BSA.
-
Preparation of Reagents:
-
Dissolve 5 mg of BSA in 1 mL of Coupling Buffer.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10-20 fold molar excess of the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the dye).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the BSA solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a small amount of 0.1 M sodium bicarbonate if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes or use a centrifugal filtration device.
-
Protocol 2: Conjugation to a Peptide
This protocol assumes a peptide with a single primary amine (N-terminus or lysine side chain).
-
Preparation of Reagents:
-
Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Prepare stock solutions of this compound, EDC, and NHS as described in Protocol 1.
-
-
Activation and Conjugation:
-
For peptides, a one-pot reaction can often be employed. In a single microcentrifuge tube, combine the peptide solution with a 1.5 to 5-fold molar excess of this compound.
-
Add a 2 to 10-fold molar excess of EDC and NHS over the peptide.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the labeled peptide from the unlabeled peptide and excess reagents.
-
| Parameter | Recommended Starting Conditions | Rationale |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | A higher ratio increases the degree of labeling, but excessive labeling can lead to protein precipitation or loss of function. |
| Molar Ratio (EDC:Dye) | 1.5:1 to 2:1 | Ensures efficient activation of the carboxylic acid. |
| Molar Ratio (NHS:Dye) | 1.5:1 to 2:1 | Stabilizes the activated intermediate, improving conjugation efficiency. |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | The acidic pH promotes the stability of the O-acylisourea intermediate. |
| Coupling Buffer | PBS, pH 7.2-7.5 | A slightly basic pH is optimal for the reaction of the NHS ester with primary amines. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive proteins. |
| Reaction Time | 2-4 hours to overnight | Longer incubation times can increase the degree of labeling. |
Characterization of the Bioconjugate
Thorough characterization is crucial to ensure the quality and utility of the fluorescently labeled biomolecule.
Determining the Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at two wavelengths:
-
280 nm: The absorbance maximum for most proteins (due to tryptophan and tyrosine residues).
-
λmax of this compound: The absorbance maximum of the fluorophore. Based on similar chromone structures, this is estimated to be in the range of 350-420 nm.[4] The exact value should be determined experimentally.
-
-
The concentration of the protein and the dye can be calculated using the Beer-Lambert law:
A = εcl
Where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
A correction factor is needed to account for the dye's absorbance at 280 nm. The DOL is calculated as follows:
DOL = (Adye / εdye) / ( (A280 - (Adye * CF)) / εprotein )
Where:
-
Adye is the absorbance at the dye's λmax.
-
εdye is the molar extinction coefficient of the dye at its λmax.
-
A280 is the absorbance at 280 nm.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Confirmation of Conjugation
-
SDS-PAGE: When the fluorescently labeled protein is run on an SDS-PAGE gel, it can be visualized under UV light before staining with a protein stain like Coomassie Blue. The fluorescent band should correspond to the protein band.
-
Mass Spectrometry: For more precise analysis, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the mass of the conjugate, which will be higher than the unlabeled biomolecule by the mass of the attached fluorophore(s).
Figure 2: Workflow for the characterization of the bioconjugate.
Applications of this compound Labeled Biomolecules
The ability to fluorescently label proteins, peptides, and other biomolecules opens up a vast array of applications in research and diagnostics.
Figure 3: Potential applications of biomolecules labeled with this compound.
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within living or fixed cells.
-
Immunoassays: Use labeled antibodies or antigens for sensitive detection in techniques like ELISA and Western blotting.
-
Flow Cytometry: Quantify and sort cells based on the expression of cell surface or intracellular proteins.
-
Fluorescence Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes by using the labeled biomolecule as a FRET donor or acceptor.
-
High-Throughput Screening (HTS): Develop fluorescent assays for drug discovery and screening.
Conclusion
This compound offers a valuable addition to the toolkit of fluorescent probes for biomolecule labeling. Its straightforward conjugation chemistry, based on the well-established EDC/NHS method, makes it accessible for a wide range of researchers. While the specific photophysical properties of this fluorophore require further characterization, its chromone core and fluorine substitution suggest favorable characteristics for various fluorescence-based applications. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively utilize this novel fluorophore to advance their studies in molecular and cellular biology, diagnostics, and drug development.
References
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), pp. 0-0. [Link]
-
MDPI. (2022). An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. [Link]
-
MDPI. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. [Link]
-
PubMed. (2018). A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms. [Link]
-
PubMed. (2008). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy. [Link]
-
ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]
-
SciELO. (2018). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. [Link]
-
Semantic Scholar. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]
-
MDPI. (2023). A Fluorogenic Covalent Chromone-Based Intercalator with a Mega-Stokes Shift for Sensing DNA Hybridization. [Link]
-
ResearchGate. (2022). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. [Link]
-
PubMed Central. (2021). 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. [Link]
Sources
- 1. Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Fluorochromone-3-carboxylic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 6-Fluorochromone-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this important fluorinated chromone intermediate. Drawing from established principles of crystallization and specific literature precedents for similar molecular scaffolds, this document offers troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Understanding the Molecule and the Method
This compound is a crystalline solid with a relatively high melting point, reported between 232-240 °C.[1] Its structure, featuring a polar carboxylic acid group and a fluorinated aromatic ring, dictates its solubility profile, making it amenable to purification by recrystallization. Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[2][3] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).
Core Experimental Protocol: Recrystallization of this compound
While specific solubility data for this compound is not widely published, a validated starting point can be derived from protocols used for structurally similar, non-fluorinated chromone-3-carboxylic acids. Research has shown successful recrystallization of these analogs using a mixed-solvent system of methanol and water.[4]
Recommended Solvent System: Methanol/Water (approx. 80:20 v/v)
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add the primary "good" solvent, methanol, in small portions while heating the mixture gently (e.g., on a hot plate with stirring). Add just enough hot methanol to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter that would otherwise be trapped in the final crystals.
-
Inducing Crystallization (Saturation): While the methanol solution is still hot, slowly add the "bad" solvent, water, dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is now saturated.
-
Clarification: To ensure the formation of high-quality crystals, add a few drops of hot methanol back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution at an elevated temperature.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol/water (in the same 80:20 ratio) to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry thoroughly under vacuum on the filter for a period, and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a moderate temperature.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've added the hot solvent, but my compound won't completely dissolve. What should I do?
Answer: This issue can arise from two primary causes:
-
Insufficient Solvent: You may not have added enough of the "good" solvent (methanol). Continue adding small increments of hot methanol until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent system. If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. In this case, you should proceed with a hot gravity filtration to remove these particles before cooling the solution.[5]
Q2: The solution has cooled, but no crystals have formed. What went wrong?
Answer: This is a common issue, often due to the solution not being sufficiently saturated (supersaturated) upon cooling. Here are several remedies:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to deposit upon.
-
-
Increase Saturation: You likely used too much of the "good" solvent (methanol). Gently heat the solution to boiling and evaporate some of the solvent to reduce the total volume. Then, allow it to cool again.
-
Drastic Cooling: As a last resort, you can try placing the flask in a colder bath (e.g., dry ice/acetone), but be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent (methanol) to decrease the saturation point. This should allow the solution to cool to a lower temperature before precipitation begins, hopefully below the melting point of your compound.
-
Slow Down Cooling: Ensure the cooling process is very gradual. You can insulate the flask to slow heat loss, which favors the formation of crystals over oil.
Q4: My final product is not pure enough, or the melting point is still broad. What can I do?
Answer: This indicates that impurities were trapped within the crystal lattice. Consider the following:
-
Crystallization Was Too Rapid: If the solution cooled too quickly, impurities can get trapped. Repeat the recrystallization, ensuring a very slow cooling rate. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
-
Ineffective Solvent System for the Impurity: The chosen solvent system may not be ideal for separating your specific impurities. If the impurities have similar solubility profiles to your product in methanol/water, you may need to experiment with other solvent systems. Good candidates for aromatic carboxylic acids include ethanol, acetic acid, or mixtures like ethanol/water or ethyl acetate/hexane.[6]
-
Perform a Second Recrystallization: A second recrystallization of the purified material will often significantly improve purity.
Q5: My recovery yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor. Here are the likely causes and solutions:
-
Too Much Solvent: Using a large excess of the "good" solvent is the most common reason for low recovery. Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature Crystallization During Hot Filtration: If the solution cools and crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and the transfer is done quickly.
-
Incomplete Crystallization: Ensure you allow sufficient time for crystallization at room temperature and then in an ice bath to maximize product precipitation.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Visualizing the Workflow
To better understand the decision-making process during recrystallization, the following diagrams illustrate the core protocol and troubleshooting steps.
Caption: Standard workflow for recrystallization.
Caption: Decision tree for inducing crystallization.
Data Summary
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 71346-17-3 | |
| Molecular Formula | C₁₀H₅FO₄ | |
| Molecular Weight | 208.14 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 232-240 °C | [1] |
| Recommended Solvent System | Methanol / Water (approx. 80:20 v/v) | [4] |
References
- This reference is not available.
- This reference is not available.
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Wilde, C. (2009). Experiment 9 — Recrystallization. Department of Chemistry, University of Kansas.
-
Recrystallization. (n.d.). Manipal University Jaipur. Available from: [Link]
-
Experiment 2: Recrystallization. (n.d.). Dawson College. Available from: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available from: [Link]
Sources
Technical Support Center: Mitigation of 6-Fluorochromone-3-carboxylic acid Photobleaching
Welcome to the technical support center for 6-Fluorochromone-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing photobleaching of this versatile fluorophore. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorescence microscopy experiments.
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This phenomenon is a significant concern in fluorescence microscopy as it can compromise the quality and reliability of imaging data. The primary causes of photobleaching include:
-
Prolonged exposure to high-intensity light: The more photons a fluorophore is exposed to, the higher the probability of photochemical damage.
-
Generation of reactive oxygen species (ROS): During the fluorescence process, excited fluorophores can interact with molecular oxygen, producing damaging ROS that can destroy the fluorophore.
-
Environmental factors: pH and the presence of oxidative agents in the sample's microenvironment can also contribute to photobleaching.
Troubleshooting Guide & FAQs
This section provides answers to common questions and solutions for issues related to the photobleaching of this compound.
Q1: My fluorescence signal from this compound is fading rapidly during imaging. What are the immediate steps I can take to reduce photobleaching?
A1: Immediate Mitigation Strategies
When you observe rapid signal loss, several immediate adjustments to your imaging protocol can make a significant difference. The core principle is to minimize the total light exposure to the sample.
1. Optimize Illumination Intensity:
-
Action: Reduce the power of your excitation light source (e.g., laser or lamp) to the lowest level that still provides a sufficient signal-to-noise ratio (SNR). Many modern microscopy systems allow for precise control of light intensity, sometimes down to a fraction of a percent.
-
Causality: Reducing the excitation intensity decreases the rate at which fluorophores are excited, thereby lowering the probability of photochemical damage per unit of time.
2. Reduce Exposure Time:
-
Action: Use the shortest possible camera exposure time that allows for the capture of a clear image.
-
Causality: This directly limits the duration the sample is illuminated during image acquisition.
3. Utilize Neutral Density (ND) Filters:
-
Action: If your microscope has them, insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.
-
Causality: ND filters provide a simple and effective way to reduce light intensity without altering the voltage or power settings of your light source.
4. Minimize "Idle" Exposure:
-
Action: Avoid exposing the sample to the excitation light when not actively acquiring an image. Use transmitted light for focusing and locating the region of interest whenever possible. Some imaging software has features that blank the laser or shutter the light source when not acquiring.
-
Causality: This prevents unnecessary photon bombardment of the fluorophore, preserving its fluorescence capacity for the actual data collection.
Q2: I'm performing long-term time-lapse imaging. What are the best strategies for preserving the signal of this compound over extended periods?
A2: Strategies for Longitudinal Studies
Long-term imaging presents a greater challenge for photobleaching. In addition to the immediate steps mentioned above, consider the following:
1. Employ Antifade Reagents:
-
Action: Use a commercially available antifade mounting medium for fixed cells or an antifade reagent for live-cell imaging.
-
Causality: Antifade reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching. They create a more stable chemical environment for the fluorophore.
Table 1: Common Antifade Reagents
| Reagent | Primary Use | Mechanism of Action | Considerations |
| p-Phenylenediamine (PPD) | Fixed Cells | ROS Scavenger | Can cause autofluorescence and may react with certain dyes. |
| n-Propyl gallate (NPG) | Fixed & Live Cells | ROS Scavenger | Nontoxic but may have anti-apoptotic effects. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Fixed & Live Cells | ROS Scavenger | Less toxic than PPD but also less effective. |
| Trolox (a vitamin E analog) | Live Cells | ROS Scavenger, Triplet State Quencher | Cell-permeable and demonstrates a dual mechanism of action for enhanced protection. |
2. Optimize Imaging Frequency:
-
Action: Acquire images at the longest possible time intervals that still capture the biological process of interest.
-
Causality: Reducing the frequency of image acquisition directly decreases the cumulative light exposure over the course of the experiment.
3. Consider Advanced Imaging Techniques:
-
Action: If available, techniques like multiphoton excitation can reduce phototoxicity and photobleaching in deeper tissue imaging.
-
Causality: Multiphoton microscopy uses longer wavelength excitation light, which is less scattering and less damaging to the sample outside the focal plane.
Q3: Are there specific properties of this compound that make it more or less susceptible to photobleaching compared to other fluorophores?
A3: Photostability of Chromone Derivatives
-
Chromone Structure: Chromones are known to be photochemically active and can undergo various photoreactions. The extensive conjugated system in the chromone ring is responsible for its fluorescence but also makes it susceptible to light-induced degradation.
-
Fluorine Substitution: The presence of a fluorine atom can sometimes enhance the photostability of a fluorophore, but this is not a universal rule and depends on its position on the aromatic ring.
-
Comparison to Other Dyes: It is generally advisable to choose fluorophores known for their high photostability, such as the Alexa Fluor series, especially for demanding applications like long-term imaging. If significant photobleaching of this compound is a persistent issue, consider if an alternative, more photostable dye could be used.
Q4: How do I choose the right antifade reagent for my experiment with this compound?
A4: Selecting an Antifade Reagent
The choice of antifade reagent depends critically on whether you are working with fixed or live cells.
-
For Fixed Cells: You have a wider range of options, including hardening mountants that provide long-term sample preservation. Products like ProLong™ Gold or Diamond Antifade Mountants are excellent choices.
-
For Live-Cell Imaging: The options are more limited as the reagent must be non-toxic and cell-permeable. ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent are specifically designed for this purpose. It's important to note that mounting media for fixed samples are generally not suitable for live cells.
Experimental Workflow for Antifade Reagent Application (Live Cells):
Technical Support Center: Optimizing Derivatization of 6-Fluorochromone-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the derivatization of 6-Fluorochromone-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. As a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, robust and efficient derivatization of this scaffold is critical.[1][2]
The unique electronic properties of the this compound core—specifically the electron-withdrawing nature of both the fluorine atom and the γ-pyrone ring—present distinct challenges and opportunities in its chemical modification. This guide provides troubleshooting FAQs, detailed experimental protocols, and the causal logic behind our recommendations to empower you to overcome common hurdles and achieve high-yield, high-purity products.
Part 1: Amide Bond Formation - Troubleshooting & Optimization
Amide coupling is the most frequent reaction in medicinal chemistry, yet it is often plagued by challenges, especially when working with electronically-deactivated or sterically-hindered substrates.[3] This section addresses common failures in the synthesis of 6-Fluorochromone-3-carboxamides and provides clear, actionable solutions.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the primary causes?
A1: Low yields in this specific coupling are typically traced back to one of four issues:
-
Insufficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester or acylisourea) for the amine to attack.[4] The electron-deficient nature of the chromone ring makes the carboxyl group more acidic, but efficient activation is still paramount. Inefficient coupling reagents or insufficient equivalents will stall the reaction.
-
Poor Nucleophilicity of the Amine: While the acid is activated, the reaction relies on the amine acting as a nucleophile. If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low reactivity can be a rate-limiting factor.[5][6]
-
Formation of Stable Side Products: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct if the amine fails to react in a timely manner.[7] This is a common failure mode with hindered or poorly nucleophilic amines.
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction kinetics will be severely hampered.[7] this compound has limited solubility in some common organic solvents.
Q2: Which coupling reagent is best suited for this scaffold?
A2: The choice of coupling reagent is critical. While many options exist, they fall into three main classes. Their suitability depends on the reactivity of your amine.
| Coupling Reagent Class | Examples | Mechanism & Suitability for this compound | Pros | Cons |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. Best for simple, unhindered, and nucleophilic amines. | Cost-effective, common. | High risk of N-acylurea side product with hindered/weak amines. Racemization risk (can be suppressed with HOBt/Oxyma).[8] |
| Uronium/Aminium Salts | HATU , HBTU | Forms a highly reactive HOBt/Oxyma-based active ester. Highly recommended for this system , especially with challenging amines.[7] | High reactivity, fast kinetics, low racemization, suitable for electron-deficient amines. | Higher cost, can form guanidinium byproducts if amine is added last. |
| Phosphonium Salts | PyBOP, PyAOP | Forms a BOP-activated intermediate. Excellent for hindered couplings and preventing racemization. | Very effective for sterically demanding substrates.[7] | Can be more expensive, generates phosphine oxide byproducts. |
Recommendation: Start with HATU . Its high reactivity is well-suited to overcome the potential challenges of this electron-deficient system and is effective for a broad range of amines.
Q3: I am pre-activating the acid with HATU and DIPEA, but the reaction is still sluggish. What can I do?
A3: If activation isn't the issue, focus on the nucleophilic addition step.
-
Increase Temperature: For difficult couplings, carefully increasing the temperature to 40-80 °C can provide the energy to overcome the activation barrier.[7] Monitor for decomposition via LC-MS.
-
Convert to Acyl Halide: This is a classic but highly effective strategy. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in situ generates the highly reactive acyl chloride, which can then be coupled with the amine, often in the presence of a base like triethylamine or pyridine.[9][10] This method is particularly effective for unreactive amines.
Troubleshooting Workflow for Amide Coupling
This decision tree provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting difficult amide couplings.
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
Activation: Add HATU (1.1 equiv) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Pre-Activation Stir: Stir the mixture at room temperature for 10-15 minutes. You are pre-forming the active ester in this step.
-
Amine Addition: Add the desired amine (1.0–1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 1-12 hours.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Part 2: Ester Formation - Method Selection & Protocols
Esterification is another key derivatization for this scaffold. The choice of method depends largely on the properties of the alcohol, particularly its steric hindrance and sensitivity to acid.
Frequently Asked Questions (FAQs): Esterification
Q1: What is the simplest way to form a methyl or ethyl ester?
A1: For simple, unhindered alcohols like methanol or ethanol, the classic Fischer Esterification is the most straightforward method.[11] This involves refluxing the carboxylic acid in a large excess of the alcohol with a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the product.[11] A patent for a related compound, 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, describes a successful methyl esterification using methanol and H₂SO₄ under reflux.[12]
Q2: My alcohol is sterically hindered and/or acid-sensitive. What method should I use?
A2: For hindered or sensitive alcohols, acid-catalyzed methods are unsuitable. The Steglich Esterification is an excellent alternative that proceeds under mild, neutral conditions. This method uses a carbodiimide (DCC or EDC) to activate the carboxylic acid, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[13] DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked even by hindered alcohols.
Q3: Are there other modern methods for difficult esterifications?
A3: Yes. If both the Steglich and Fischer methods fail, consider using a more potent coupling reagent, similar to those used in amide synthesis. Reagents like HATU can also be used for esterifications, particularly for couplings with weak nucleophiles like phenols. Additionally, converting the acid to an acyl chloride with SOCl₂ followed by reaction with the alcohol and a base like pyridine is a very effective, albeit less mild, approach.
Comparison of Esterification Methods
| Method | Reagents | Conditions | Ideal For | Pros | Cons |
| Fischer | Alcohol (solvent), H₂SO₄ (cat.) | Reflux (High Temp) | Simple, robust, primary/secondary alcohols. | Inexpensive, simple setup. | Harsh acidic conditions, not for sensitive substrates, equilibrium-limited.[11] |
| Steglich | Alcohol, DCC/EDC, DMAP (cat.) | Room Temperature, Neutral | Hindered alcohols, acid-sensitive substrates. | Mild conditions, high yields, broad scope.[13] | Uses toxic/allergenic carbodiimides, produces urea byproduct. |
| Acyl Chloride | SOCl₂ or (COCl)₂, then Alcohol + Base | 0 °C to RT | Unreactive or very hindered alcohols. | Drives reaction to completion, highly effective. | Harsh reagents, generates HCl, not for acid-sensitive substrates. |
Protocol 2: Steglich Esterification with a Hindered Alcohol
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv), the desired alcohol (1.1-1.5 equiv), and a catalytic amount of DMAP (0.1 equiv).
-
Dissolution: Dissolve the components in an anhydrous, non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter this solid off and wash with a small amount of fresh solvent.
-
If EDC is used, the urea byproduct is water-soluble and can be removed with an aqueous wash.
-
Transfer the filtrate to a separatory funnel, wash with 5% HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester via flash column chromatography.
Part 3: General Workflow & Purification
A successful derivatization is only complete after the final product is isolated in high purity. Chromone derivatives are typically stable, crystalline solids, making them amenable to standard purification techniques.
Overall Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Fluorescence Signal with 6-Fluorochromone-3-carboxylic acid
Welcome to the technical support center for 6-Fluorochromone-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during fluorescence-based experiments with this probe. Here, we will move beyond simple checklists to explore the causal relationships between experimental parameters and fluorescence outcomes, ensuring you can not only solve immediate problems but also proactively optimize your future assays.
Frequently Asked Questions (FAQs)
Question 1: My fluorescence signal is much lower than expected. Where do I even begin to troubleshoot?
A low or non-existent fluorescence signal is the most common issue, and it typically stems from one of three areas: the instrument settings, the chemical environment of the fluorophore, or the integrity of the probe itself. Before delving into complex chemical causes, it's crucial to validate your measurement setup.
A common oversight is a mismatch between the instrument's optical filters and the fluorophore's spectral properties.[1] this compound is a chromone-based fluorophore, and while its exact excitation and emission maxima can be influenced by the local environment, it is essential to use settings appropriate for this class of molecules. For a similar compound, 7-hydroxycoumarin-3-carboxylic acid, the excitation peak is at 352 nm and the emission peak is at 407 nm. While not identical, this provides a reasonable starting point for chromone-based carboxylic acids.
Initial Troubleshooting Workflow:
Here is a systematic workflow to begin diagnosing the source of a weak signal:
Caption: A logical workflow for troubleshooting low fluorescence signals.
Step-by-Step Protocol for Initial Verification:
-
Confirm Spectral Settings: Check your instrument's specifications. Ensure the excitation and emission wavelengths are set as close as possible to the expected maxima for this compound. If you have a spectrophotometer, it is best practice to measure the excitation and emission spectra of your probe in your specific experimental buffer to determine the optimal settings.
-
Increase Instrument Gain: The gain or sensitivity setting on your fluorometer or plate reader can often be increased to amplify a weak signal.[1] Note that this will also amplify background noise, so it's a balance.
-
Check Reagent Integrity: this compound is a white crystalline solid.[2] Visually inspect your stock material. If it appears discolored, it may have degraded. Prepare a fresh stock solution from a reliable source.
-
Verify Concentration: Use a spectrophotometer to measure the absorbance of your solution at the excitation maximum to confirm that the concentration is what you expect.
Question 2: Could the pH of my buffer be affecting the fluorescence of this compound?
Yes, absolutely. The fluorescence of many organic dyes, especially those with ionizable groups, is highly sensitive to pH, and chromone derivatives are no exception.[3][4] this compound has two key functional groups whose protonation state is pH-dependent: the carboxylic acid and the phenolic group inherent to the chromone scaffold.
The fluorescence of a molecule is intrinsically linked to its electronic structure. Protonation or deprotonation of these groups alters the electron distribution within the molecule, which in turn affects the energy of the excited state and the efficiency of fluorescence emission. For example, in acidic solutions, the carboxylic acid group will be protonated (-COOH), while in neutral to alkaline solutions, it will be deprotonated (-COO⁻). This change can significantly impact the fluorescence quantum yield. Studies on similar molecules have shown that pH alterations can have a significant effect on fluorescence.[5]
Troubleshooting pH-Related Issues:
-
Measure the pH: Do not assume the pH of your final experimental solution is the same as your stock buffer. The addition of your sample or other reagents can alter it.
-
Perform a pH Titration: To fully characterize the behavior of this compound in your system, perform a pH titration curve. This involves measuring the fluorescence intensity of the probe across a range of pH values (e.g., from pH 4 to 10). This will reveal the optimal pH range for your assay.
-
Buffer Choice: Ensure you are using a buffer with sufficient buffering capacity at your target pH.
| pH Condition | Potential State of Functional Groups | Likely Impact on Fluorescence |
| Acidic (e.g., pH < 5) | Carboxylic acid is protonated (-COOH) | Fluorescence may be reduced or altered.[6][7] |
| Neutral (e.g., pH 6.8-7.4) | Carboxylic acid is deprotonated (-COO⁻) | Often the optimal range for biological assays. |
| Alkaline (e.g., pH > 8) | Phenolic groups may deprotonate | Can lead to a decrease in fluorescence (quenching by OH⁻ ions).[6] |
Question 3: I've confirmed my instrument settings and pH are correct, but the signal is still weak. What other chemical factors could be at play?
If the fundamental setup is correct, the next step is to investigate potential fluorescence quenching and solvent effects.[8][9][10][11] Quenching is any process that decreases the fluorescence intensity of a substance.[12]
Common Causes of Fluorescence Quenching:
Sources
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure-Fluorescence Information of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. youtube.com [youtube.com]
- 6. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. | Semantic Scholar [semanticscholar.org]
- 9. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Effect of pH on the fluorescence of 6-Fluorochromone-3-carboxylic acid
Welcome to the technical support center for 6-Fluorochromone-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving the pH-dependent fluorescence of this compound.
Understanding the Fluorescence of this compound
This compound is a fluorescent molecule whose emission properties are sensitive to the pH of its environment.[1][2] This sensitivity arises from the protonation and deprotonation of the carboxylic acid group, which alters the electronic distribution within the chromone core and influences the fluorescence quantum yield and emission wavelength.[3][4] At different pH values, the compound will exist in either its protonated (less fluorescent) or deprotonated (more fluorescent) state, making it a valuable tool for probing pH in various chemical and biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this compound?
Q2: How do I dissolve this compound?
This compound is an organic acid and may have limited solubility in neutral water. For preparing a stock solution, consider using a polar organic solvent in which the compound is soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[6] Subsequent dilutions into aqueous buffers for your experiment should be done carefully to avoid precipitation.
Q3: What are the optimal excitation and emission wavelengths?
The optimal excitation and emission wavelengths will vary with pH. Generally, for chromone derivatives, excitation is in the UV to the violet region of the spectrum, and emission is in the blue to green region.[7] It is crucial to determine the excitation and emission maxima for both the protonated (low pH) and deprotonated (high pH) forms of the molecule to select the best wavelengths for your experiment.[8]
Q4: Can I use this compound for intracellular pH measurements?
While its pH-sensitive fluorescence makes it a candidate for such applications, its suitability for intracellular measurements depends on factors like cell permeability, cytotoxicity, and potential for compartmentalization within the cell.[9] These would need to be evaluated for your specific cell type and experimental conditions.
Troubleshooting Guide
Low or No Fluorescence Signal
Problem: You are not observing a fluorescent signal, or the signal is much weaker than expected.
| Possible Cause | Suggested Solution |
| Incorrect Wavelengths | Scan for the optimal excitation and emission wavelengths at a pH where you expect fluorescence (e.g., pH 8). Don't rely on a single literature value for a different compound.[8] |
| Low Concentration | The concentration of the fluorophore may be too low. Prepare a fresh, slightly more concentrated solution.[10] |
| Precipitation | The compound may have precipitated out of your aqueous buffer. Visually inspect the solution for any cloudiness or solid particles. Try preparing the final solution with a small percentage of a co-solvent like DMSO. |
| pH is too low | The carboxylic acid group is protonated at low pH, which can quench the fluorescence. Confirm the pH of your solution. |
| Instrument Settings | Ensure the gain or detector voltage on your fluorometer is set appropriately. For weak signals, you may need to increase the integration time or slit widths.[7] |
Unstable or Drifting Fluorescence Readings
Problem: Your fluorescence intensity readings are fluctuating over time.
| Possible Cause | Suggested Solution |
| Photobleaching | Continuous exposure to the excitation light can destroy the fluorophore. Reduce the excitation light intensity, decrease exposure time, or use a fresh sample for each reading. |
| Temperature Fluctuations | Fluorescence is temperature-sensitive. Allow your samples and instrument to equilibrate to a stable room temperature. |
| Evaporation | In plate-based assays, evaporation from the wells can concentrate the sample and alter readings. Use plate seals to minimize evaporation.[7] |
| Chemical Instability | The compound may be reacting with components in your buffer. Ensure your buffer components are compatible and freshly prepared. |
Inconsistent Results Between Experiments
Problem: You are unable to reproduce your results from a previous experiment.
| Possible Cause | Suggested Solution |
| Inaccurate pH of Buffers | The pH of your buffers is critical. Calibrate your pH meter before each use with fresh standards. Prepare buffers carefully.[11] |
| Pipetting Errors | Inaccurate pipetting can lead to variations in concentration. Use calibrated pipettes and proper technique.[7] |
| Stock Solution Degradation | If the stock solution in organic solvent has been stored for a long time, it may have degraded. Prepare a fresh stock solution. |
| Solvent Effects | Minor variations in the amount of organic co-solvent can affect the fluorescence properties. Maintain a consistent final solvent composition across all experiments. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Spectral Properties and pKa
This protocol outlines the steps to perform a fluorescence pH titration to determine the pKa and optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
DMSO or ethanol for stock solution
-
A series of buffers covering a wide pH range (e.g., pH 2 to 10)
-
Calibrated pH meter
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of this compound in DMSO to make a concentrated stock solution (e.g., 1-10 mM).
-
Prepare Buffer Series: Prepare a set of buffers covering the desired pH range. For example, use citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10.
-
Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer in a quartz cuvette to reach a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of DMSO is low (e.g., <1%) and consistent across all samples.
-
Measure pH: Accurately measure and record the final pH of the solution in each cuvette.[11]
-
Determine Excitation and Emission Maxima:
-
For a low pH sample (e.g., pH 3) and a high pH sample (e.g., pH 9):
-
Set a reasonable emission wavelength and scan a range of excitation wavelengths to find the excitation maximum.
-
Set the excitation to the maximum found and scan the emission wavelengths to find the emission maximum.
-
-
-
Perform pH Titration:
-
Set the fluorometer to the excitation wavelength that shows the largest difference between the high and low pH samples.
-
Record the fluorescence emission spectrum for each sample across the entire pH range.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the measured pH.
-
Fit the data to a sigmoidal curve. The pH at the midpoint of the curve corresponds to the pKa of the fluorophore.
-
Visualizations
Workflow for Fluorescence pH Titration
Caption: Workflow for determining the pKa of this compound.
Mechanism of pH-Dependent Fluorescence
Caption: Protonation state and its effect on fluorescence.
References
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
Wolfbeis, O., & Knierzinger, A. (2014, June). pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. ResearchGate. Retrieved from [Link]
-
Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
HORIBA. Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]
-
Drawell. How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
-
Wolfbeis, O., & Knierzinger, A. (1979, April 1). Figure 2 from Luminescent Heterocycles. IX pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-Methylchromone[6]. Semantic Scholar. Retrieved from [Link]
-
Spectroscopy Online. (2021, December 1). Challenges of Spectrofluorometry Part 3: Sample-Specific Concerns. Retrieved from [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
National Institutes of Health. (2022, April 12). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. Retrieved from [Link]
-
The Royal Society of Chemistry. 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. Retrieved from [Link]
-
ResearchGate. Fluorescence pH titration of CF and CR co-assembled on rec-Ori.... Retrieved from [Link]
-
Evident Scientific. Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
-
UConn Health. ANTIBODY TITRATION PROTOCOL. Retrieved from [Link]
-
University of Louisiana Monroe. Experiment # 8: Qualitative pH titration curves. Retrieved from [Link]
-
PubMed. (2007, May 11). A structural basis for the pH-dependent increase in fluorescence efficiency of chromoproteins. Retrieved from [Link]
-
Semantic Scholar. Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
Sciforum. (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Retrieved from [Link]
-
PubMed. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects. Retrieved from [Link]
-
SciELO. Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Retrieved from [Link]
-
RSC Publishing. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved from [Link]
-
Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 6-氟色酮-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Stability of 6-Fluorochromone-3-carboxylic acid in different solvents
Welcome to the technical support center for 6-Fluorochromone-3-carboxylic acid (CAS: 71346-17-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile compound. While specific stability studies on this exact molecule are not extensively published, this document synthesizes information based on the known reactivity of the chromone-3-carboxylic acid scaffold and general principles of chemical stability to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for stock solutions?
A1: For long-term storage and to minimize degradation, anhydrous aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices. It is crucial to use high-purity, anhydrous grades of these solvents, as water or amine impurities can promote degradation. For immediate use in assays, ethanol can be a suitable solvent, but aqueous dilutions should be prepared fresh.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the compound's integrity.[1][2]
| Form | Storage Condition | Rationale |
| Solid Powder | Store at 2-8°C, protected from light and moisture.[2] | Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture. |
| Stock Solution (in anhydrous DMSO/DMF) | Store in small aliquots at -20°C or -80°C. Use desiccated storage. | Prevents degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. |
Q3: Is this compound stable in aqueous buffers?
A3: Based on the reactivity of the parent compound, chromone-3-carboxylic acid, stability in aqueous buffers is a significant concern, especially at neutral to basic pH.[3] The chromone ring is susceptible to hydrolysis, which can be catalyzed by hydroxide ions. Furthermore, buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or primary/secondary amines, can directly attack the chromone ring, leading to its opening and subsequent degradation.[3] If aqueous buffers are necessary, it is advisable to use them at a slightly acidic pH (e.g., pH 5-6) and to prepare the working solutions immediately before use.
Q4: What are the potential degradation pathways for this compound?
A4: The primary anticipated degradation pathway is through nucleophilic attack on the γ-pyrone ring.[3] The C-2 position of the chromone is electron-deficient (electrophilic), a characteristic that is enhanced by the electron-withdrawing carboxylic acid group at the C-3 position.[3] Nucleophiles, such as hydroxide ions (from basic water) or amines, can attack this position, leading to the opening of the pyrone ring. This can be followed by other reactions, such as decarboxylation.[3][4] Additionally, like many chromone derivatives, this compound may be susceptible to photodegradation upon exposure to UV light.[5]
Q5: How can I check if my compound has degraded?
A5: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A fresh sample or a sample from a new batch should be used as a reference. The appearance of new peaks or a decrease in the area of the main peak corresponding to the intact compound is indicative of degradation. A simple visual inspection of the solution for color changes can sometimes be an initial, though less reliable, indicator.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: My compound is losing activity or my assay results are not reproducible.
| Potential Cause | Explanation & Solution |
| Degradation in Aqueous Buffer | The compound is likely degrading in your assay buffer, especially if it is at neutral or basic pH, or contains nucleophiles like Tris. Solution: Prepare a concentrated stock in anhydrous DMSO. Perform a final dilution into the aqueous buffer immediately before starting the assay. If possible, use a non-nucleophilic buffer (e.g., HEPES, MES) at a slightly acidic pH. |
| Improper Storage of Stock Solutions | Repeated freeze-thaw cycles or storage at room temperature can lead to gradual degradation. Water absorption from the atmosphere into hygroscopic solvents like DMSO can also accelerate hydrolysis. Solution: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C. Use tubes with tight-sealing caps. |
| Photodegradation | Exposure of the compound, either in solid form or in solution, to ambient or UV light can cause degradation. Solution: Store the compound and its solutions in amber vials or tubes wrapped in aluminum foil. Minimize light exposure during experimental procedures. |
Issue 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of the compound.
| Potential Cause | Explanation & Solution |
| Solvent-Induced Degradation | The solvent used for analysis (especially if it contains water or other nucleophiles) might be causing degradation on the timescale of the sample preparation and analysis. Solution: Use high-purity, anhydrous aprotic solvents like acetonitrile for sample preparation. Analyze the sample as quickly as possible after dissolution. |
| Hydrolysis/Ring-Opening | The new peaks likely correspond to degradation products, such as the ring-opened ω-formyl-2-hydroxyacetophenone derivative.[3] Solution: If you suspect degradation, you can perform a forced degradation study (see protocol below) under mild basic conditions and compare the resulting chromatogram to your sample to help identify the degradation products. |
| Contaminated Solvent | Impurities in the solvent (e.g., amines in DMF) can react with the compound. Solution: Use fresh, high-purity solvents. |
Visualizing Potential Degradation
The primary degradation pathway for chromone-3-carboxylic acids in the presence of nucleophiles (like OH⁻ or R₂NH) is initiated by an attack at the C-2 position, leading to the opening of the pyrone ring.
Caption: Proposed degradation of this compound.
Experimental Protocol: Assessing Compound Stability in a Chosen Solvent/Buffer
To ensure the validity of your experimental results, it is prudent to determine the stability of this compound under your specific experimental conditions.
Caption: Workflow for testing compound stability.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to the final working concentration in your solvent or buffer of choice. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and analyze it by a suitable analytical method (e.g., HPLC with UV detection or LC-MS). This will serve as your baseline reference.
-
Incubation: Incubate the remaining working solution under the exact conditions of your experiment (e.g., temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze them using the same analytical method as for the T=0 sample.
-
Data Analysis: For each time point, calculate the peak area of the parent compound. Express this as a percentage of the peak area at T=0. A significant decrease in the percentage indicates instability under your experimental conditions.
References
- Jasiński, M., & Jasiński, R. (2020). Utilization of Chromone-3-Carboxylic Acids as Acceptors in the Michael-Type Decarboxylative Addition. European Journal of Organic Chemistry, 2020(33), 5363-5369.
- Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83.
- Hanaya, T., & Heisuke, R. (1999). Photodimerization of chromone.
- Eriksson, L. A., & Pettersson, I. (2005). Photodegradation of substituted stilbene compounds: what colors aging paper yellow?. The Journal of physical chemistry. A, 109(19), 4383–4389.
- de la Torre, D. J., & Sperry, J. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein journal of organic chemistry, 10, 2391–2396.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160.
- Ibrahim, M. A. (2015). Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
- Ibrahim, M. A. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC, 2008(xvii), 192-204.
-
University of California, Riverside Environmental Health & Safety. (n.d.). Safe Storage. Retrieved from [Link]
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Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
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Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Kaeffer, N., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Retrieved from [Link]
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). JPS5759883A - Production of chromone-3-carboxylic acid.
- Asif, M. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current drug targets, 21(9), 885–903.
- Păunescu, V., et al. (2022). Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II)
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow?. Retrieved from [Link]
- Zhang, X., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis.
- Silva, C. F. M., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert opinion on drug discovery, 13(8), 793–797.
- Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual.
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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ResearchGate. (n.d.). Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone (1). Retrieved from [Link]
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Technical Support Center: Navigating the Challenges of 6-Fluorochromone-3-carboxylic Acid Probe Aggregation
Welcome to the technical support center dedicated to addressing a critical challenge in an age of precision bio-imaging and drug discovery: the aggregation of 6-Fluorochromone-3-carboxylic acid probes. This guide is designed for researchers, scientists, and drug development professionals who utilize this and similar small molecule fluorescent probes. Here, we will dissect the root causes of probe aggregation and provide actionable, field-proven strategies to ensure the reliability and reproducibility of your experimental data.
Understanding the "Why": The Science Behind Probe Aggregation
Small molecule fluorescent probes, like this compound, are indispensable tools for visualizing and quantifying biological processes. However, their hydrophobic, planar structures can predispose them to self-association in aqueous environments, a phenomenon known as aggregation. This aggregation can lead to a cascade of experimental artifacts, including fluorescence quenching, reduced signal-to-noise ratio, non-specific binding, and altered pharmacological activity, ultimately compromising the integrity of your results.[1]
This guide provides a structured approach to troubleshooting and preventing aggregation, moving from foundational knowledge to specific experimental protocols.
Part 1: Frequently Asked Questions (FAQs) about Probe Aggregation
This section addresses the most common questions and concerns regarding the aggregation of this compound probes.
Q1: What are the tell-tale signs of probe aggregation in my experiment?
A1: Identifying probe aggregation early is crucial. Look for these indicators:
-
Visual Cues: The most apparent sign is the appearance of visible precipitates or cloudiness in your stock or working solutions.[1]
-
Inconsistent Results: High variability between replicate experiments can point to inconsistent probe behavior due to aggregation.[1]
-
High Background Signal: Aggregates can bind non-specifically to surfaces or cellular components, leading to an elevated background fluorescence.[1]
-
Signal Loss: Probe aggregation is a frequent cause of diminished or complete loss of fluorescent signal due to self-quenching.[1]
-
Non-linear Fluorescence: If you prepare a dilution series of your probe, the fluorescence intensity should scale linearly with concentration. A non-linear relationship, especially at higher concentrations, suggests aggregation.[1]
Q2: I've observed some of these signs. What are the primary factors that drive the aggregation of this compound?
A2: Several factors can contribute to the aggregation of this probe:
-
Concentration: Higher probe concentrations are a primary driver of aggregation.[1] It is critical to work within the recommended concentration range for your specific application.
-
Solvent and Buffer Composition: The probe's solubility is highly dependent on the solvent. While organic solvents like DMSO are typically used for stock solutions, the probe's limited solubility in aqueous buffers used for experiments can lead to aggregation upon dilution.
-
pH and Ionic Strength: The pH of the buffer can significantly impact the charge state of the carboxylic acid group on the probe. The approximate pKa of a carboxylic acid is in the range of 4-5.[2] At a pH below its pKa, the carboxylic acid will be protonated and neutral, increasing the molecule's hydrophobicity and propensity to aggregate. The ionic strength of the buffer can also influence aggregation.[3][4]
-
Temperature: Changes in temperature can affect the solubility of the probe.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote aggregation.[1]
Q3: How can I mitigate probe aggregation before it ruins my experiment?
A3: Proactive measures are key. Here are some preventative strategies:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and store it in small, single-use aliquots to avoid multiple freeze-thaw cycles.[1][5][6]
-
Optimize Working Solution Preparation: When diluting the stock solution into your aqueous experimental buffer, do so with vigorous mixing to minimize localized high concentrations that can initiate aggregation.
-
Buffer Optimization: Carefully consider the pH and ionic strength of your buffer. For this compound, maintaining a pH above its pKa (i.e., >5) will ensure the carboxylic acid is deprotonated and charged, increasing its aqueous solubility.
-
Incorporate Additives: The use of detergents or carrier proteins in your working solution can significantly reduce aggregation.
Part 2: Troubleshooting Guide - A Deeper Dive into Problem-Solving
This section provides a more detailed, question-and-answer formatted troubleshooting guide for specific issues you may encounter.
Issue 1: Weak or No Fluorescent Signal
Q: My fluorescent signal is much lower than expected, or completely absent. Could this be due to aggregation?
A: Yes, this is a classic symptom of probe aggregation leading to fluorescence quenching.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting weak or no fluorescent signal.
Detailed Steps:
-
Visual Inspection: Carefully examine your probe's working solution for any signs of cloudiness or precipitation.[1]
-
Centrifugation: If you suspect aggregation, centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes. A visible pellet is a strong indicator of aggregation.[1]
-
Dilution Series: Prepare a serial dilution of your probe in the experimental buffer and measure the fluorescence of each dilution. A plot of fluorescence intensity versus concentration should be linear. Deviation from linearity at higher concentrations suggests aggregation-induced quenching.[1]
Issue 2: High Background Staining
Q: I am observing a lot of non-specific background fluorescence in my imaging experiment. How can I resolve this?
A: Aggregated probes have a tendency to bind non-specifically to cellular components and surfaces, leading to high background.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background staining.
Detailed Steps:
-
Reduce Probe Concentration: This is often the most effective first step to minimize non-specific binding from aggregates.[1]
-
Increase Wash Steps: Incorporate additional or more stringent wash steps in your protocol to remove non-specifically bound aggregates.[1]
-
Use Anti-Aggregation Additives: The inclusion of detergents or a carrier protein like Bovine Serum Albumin (BSA) in your staining buffer can prevent aggregation and reduce background.[1]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing and using this compound probes to minimize aggregation.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution and a working solution with minimal aggregation.
Materials:
-
This compound (MW: 208.14 g/mol )
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Experimental aqueous buffer (e.g., PBS, HBSS)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
A. Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.08 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1][5][6]
B. Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the stock solution at room temperature.
-
Briefly centrifuge the stock solution tube to collect the contents at the bottom.
-
To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For 1 mL of working solution, add 1 µL of the stock solution to 999 µL of the pre-warmed experimental buffer.
-
Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid and uniform mixing. This prevents the formation of localized high concentrations of the probe that can lead to precipitation.
-
Use the working solution immediately. Do not store diluted aqueous solutions of the probe for extended periods.
Protocol 2: Optimizing Buffer Conditions to Prevent Aggregation
Objective: To systematically determine the optimal buffer pH and the effect of anti-aggregation additives.
Materials:
-
This compound working solution
-
A series of buffers with varying pH (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0)
-
Stock solutions of anti-aggregation additives:
-
10% Tween-20 or Triton X-100 (non-ionic detergents)
-
10% Bovine Serum Albumin (BSA)
-
-
Fluorometer or fluorescence plate reader
Procedure:
-
pH Optimization:
-
Prepare a series of working solutions of the probe at a constant concentration in buffers of different pH values.
-
Incubate the solutions for a short period (e.g., 15-30 minutes) at the experimental temperature.
-
Measure the fluorescence intensity of each solution. The pH that yields the highest stable fluorescence signal is likely optimal for minimizing aggregation.[1]
-
-
Testing Anti-Aggregation Additives:
-
Using the optimal pH determined above, prepare a series of working solutions containing different concentrations of an anti-aggregation additive.
Additive Recommended Starting Concentration Range Tween-20 0.01% - 0.1% (v/v) Triton X-100 0.01% - 0.1% (v/v) Bovine Serum Albumin (BSA) 0.1% - 1% (w/v) -
Include a control with no additive.
-
Measure the fluorescence intensity. A significant increase in fluorescence in the presence of an additive indicates its effectiveness in preventing aggregation-induced quenching.[7]
-
Causality behind Experimental Choices:
-
pH: By maintaining the pH above the pKa of the carboxylic acid, the probe remains deprotonated and negatively charged, increasing its hydrophilicity and reducing the likelihood of aggregation.
-
Detergents: Non-ionic detergents like Tween-20 and Triton X-100 have both hydrophilic and hydrophobic regions. They can form micelles around the hydrophobic probe molecules, preventing their self-association.[7][8][9]
-
BSA: As a carrier protein, BSA can bind to the probe, effectively increasing its solubility and preventing aggregation. It also serves as a blocking agent to reduce non-specific binding to surfaces.[10][11][12]
Part 4: Visualizing the Concepts
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Factors influencing probe aggregation and mitigation strategies.
References
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. (2024, December 16). Retrieved January 12, 2026, from [Link]
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Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
The effect of pH and ionic strength on the fluorescence properties of a red emissive DNA-stabilized silver nanocluster - PubMed. (2019, December 3). Retrieved January 12, 2026, from [Link]
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Troubleshooting Guide Immuno-Fluorescence. (n.d.). Retrieved January 12, 2026, from [Link]
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The effect of pH and ionic strength on sfGFP spectroscopic... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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How to prepare fluorescent dye stock solution for Flat Field Correction - Allen Cell Explorer. (n.d.). Retrieved January 12, 2026, from [Link]
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What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed. (2017, September 7). Retrieved January 12, 2026, from [Link]
-
Comparative study of the hydrophobic interaction effect of pH and ionic strength on aggregation/emulsification of Congo red and amyloid fibrillation of insulin - NIH. (2021, December 17). Retrieved January 12, 2026, from [Link]
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Detergents required for Western Blot Washing Solution - Precision Biosystems. (2023, June 14). Retrieved January 12, 2026, from [Link]
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How do I prepare a stock of fluorescein from powder? - Stilla Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fluorescent pH sensors with negligible sensitivity to ionic strength | Scilit. (n.d.). Retrieved January 12, 2026, from [Link]
-
Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. (n.d.). Retrieved January 12, 2026, from [Link]
-
The effect of pH and ionic strength on the fluorescence properties of a red emissive DNA-stabilized silver nanocluster | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Blocking Agent and Detergent in ELISA - Fisher Scientific. (n.d.). Retrieved January 12, 2026, from [Link]
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Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved January 12, 2026, from [Link]
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Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed. (2015, September 17). Retrieved January 12, 2026, from [Link]
-
Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. (2023, February 24). Retrieved January 12, 2026, from [Link]
-
Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach - Spectral Instruments Imaging. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring the Behavior of Bovine Serum Albumin in Response to Changes in the Chemical Composition of Responsive Polymers: Experimental and Simulation Studies - NIH. (2016, June 18). Retrieved January 12, 2026, from [Link]
-
Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Detection and characterization of protein aggregates by fluorescence microscopy. (n.d.). Retrieved January 12, 2026, from [Link]
-
Au Nanoparticle-Based Surface Energy Transfer Probe for Conformational Changes of BSA Protein | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) A Guide to Small Fluorescent Probes for Single-Molecule Biophysics - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - NIH. (2024, March 10). Retrieved January 12, 2026, from [Link]
-
A beginner's guide to rigor and reproducibility in fluorescence imaging experiments - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quantifying the Degree of Aggregation from Fluorescent Dye-Conjugated DNA Probe by Single Molecule Photobleaching Technology for the Ultrasensitive Detection of Adenosine | Analytical Chemistry - ACS Publications. (2018, February 22). Retrieved January 12, 2026, from [Link]
-
Visualizing the multi-step process of protein aggregation in live cells - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved January 12, 2026, from [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. The effect of pH and ionic strength on the fluorescence properties of a red emissive DNA-stabilized silver nanocluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the hydrophobic interaction effect of pH and ionic strength on aggregation/emulsification of Congo red and amyloid fibrillation of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
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- 12. Exploring the Behavior of Bovine Serum Albumin in Response to Changes in the Chemical Composition of Responsive Polymers: Experimental and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Permeability for 6-Fluorochromone-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing 6-Fluorochromone-3-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most common challenges encountered with this compound class: poor cell permeability. We will explore the underlying physicochemical principles, offer structured troubleshooting workflows, and provide validated protocols to help you achieve robust and reproducible results in your cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and the factors governing its interaction with cellular systems.
Q1: What is this compound and what are its key properties?
A1: this compound is a synthetic organic compound featuring a fluorinated chromone backbone with a carboxylic acid moiety at the 3-position.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, and is also used in the development of fluorescent probes for bioimaging.[1][2]
Its key physicochemical properties present a challenge for cell-based work, as summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Cell Permeability |
| Molecular Weight | 208.14 g/mol | Favorable. Well below the 500 Da threshold suggested by Lipinski's Rule of Five, indicating size is not a primary barrier.[3][4][5] | |
| Structure | C₁₀H₅FO₄ | Contains a carboxylic acid group, a key driver of poor permeability. | |
| Hydrogen Bond Donors | 1 (from -COOH) | Inferred | Favorable. Well below the Lipinski maximum of 5.[5][6] |
| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 ether O, 1 -OH O) | Inferred | Favorable. Well below the Lipinski maximum of 10.[5][6] |
| Predicted pKa | ~3.5 - 4.5 | Inferred | Critical Challenge. At physiological pH (~7.4), the carboxylic acid is deprotonated, resulting in a negatively charged molecule that is repelled by the lipid bilayer.[7] |
Q2: Why is the carboxylic acid group the primary cause of poor cell permeability?
A2: The issue stems from ionization at physiological pH. Most biological assays are conducted in media buffered to approximately pH 7.4. Carboxylic acids typically have a pKa in the range of 3.5-4.5.[7] This means that at a pH well above its pKa, the carboxylic acid group will lose its proton (deprotonate) and exist predominantly in its anionic (negatively charged) carboxylate form.
Biological membranes are lipophilic (fat-loving) and their interior is non-polar. Charged molecules are highly polar and hydrophilic (water-loving), making it energetically unfavorable for them to leave the aqueous environment of the cell culture medium and partition into the lipid bilayer for passive diffusion.[8][9][10] This charge-based repulsion is a major barrier to cellular entry.[9]
Q3: My compound is active in my biochemical (cell-free) assay but shows no activity in my cell-based assay. Is this definitively a permeability issue?
A3: While poor permeability is the most likely culprit, it is not the only possibility. This discrepancy is a classic indicator that the compound is not reaching its intracellular target at a sufficient concentration. However, other factors could be at play:
-
Active Efflux: The compound might enter the cell but is then actively pumped out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12]
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.
-
Compound Degradation: The compound may be unstable in the complex environment of cell culture media over the duration of your experiment.
The troubleshooting guides in the next section will help you systematically dissect these possibilities.
Section 2: Core Troubleshooting Guide
This section provides structured, question-driven workflows to diagnose and solve permeability-related challenges.
Problem 1: How do I confirm that poor permeability is the reason for low cellular activity?
A1: You need to systematically rule out other possibilities and gather direct evidence of poor uptake. This can be achieved through a logical experimental workflow.
Caption: Troubleshooting workflow for low cellular activity.
Problem 2: How can I quantitatively measure the permeability of my compound?
A2: There are two gold-standard assays for this purpose, each providing different information.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[13] It is an excellent first step because it isolates passive transport, avoiding the complexities of active transporters and metabolism.[13][14] A low PAMPA result strongly suggests that the intrinsic physicochemical properties of your compound are hindering its ability to cross a lipid bilayer.
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[15][16][17] This assay is more complex but provides more biologically relevant data. It can measure passive diffusion and also identify if the compound is a substrate for active uptake or efflux transporters.[14][16] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio . An efflux ratio greater than 2 is a strong indicator of active efflux.[11][17]
Table 2: Comparison of Permeability Assays
| Feature | PAMPA | Caco-2 Assay |
| System | Artificial lipid membrane | Differentiated Caco-2 cell monolayer |
| Transport Measured | Passive diffusion only | Passive diffusion, active transport, paracellular flux |
| Throughput | High | Low to Medium |
| Complexity | Low | High (requires cell culture) |
| Key Output | Permeability coefficient (Pe) | Apparent permeability coefficient (Papp), Efflux Ratio |
| Best For | Initial screening for passive permeability | Detailed analysis of all transport mechanisms |
Problem 3: What strategies can I use to improve the cellular uptake of this compound?
A3: Several strategies, ranging from simple formulation changes to chemical modification, can be employed.
-
Prodrug Approach (Esterification): This is the most common and often most effective strategy for masking a carboxylic acid.[18] By converting the carboxylic acid (-COOH) to an ester (-COOR), you create a more lipophilic, neutral molecule that can more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active parent compound.[19]
-
Actionable Step: Synthesize a simple methyl or ethyl ester of this compound and re-test in your cellular activity and permeability assays.
-
-
Formulation with Permeation Enhancers: Some excipients can transiently increase membrane permeability.
-
Actionable Step: While less common in basic research, you can explore co-incubation with low concentrations of agents like DMSO (which you may already be using as a solvent) or non-toxic surfactants. However, this requires careful validation to ensure the enhancer itself is not causing cellular artifacts.
-
-
Use of Transmembrane Anion Transporters: This is an emerging research area where synthetic small molecules can be used to "carry" carboxylate anions across the lipid bilayer.[20][21]
-
Actionable Step: This is a more advanced technique. Research suggests that certain urea-based molecules can facilitate the transport of carboxylic acid-containing drugs.[21] This would involve co-incubating your compound with one of these transporters.
-
Caption: The prodrug strategy for enhancing cell permeability.
Section 3: Key Experimental Protocols
Disclaimer: These are generalized protocols. You must optimize concentrations, incubation times, and detection methods for your specific compound and assay system.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies.[13][22][23]
Objective: To determine the passive permeability of a test compound.
Materials:
-
PAMPA filter plate (96-well, e.g., Millipore MultiScreen-IP) - The "Donor" plate.
-
96-well acceptor plate (low-binding plastic) - The "Acceptor" plate.
-
Lipid solution (e.g., 1-2% lecithin in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Testosterone, high permeability).
-
Negative control (e.g., Atenolol, low permeability).
-
Plate reader or LC-MS for quantification.
Procedure:
-
Prepare Solutions: Dilute the test compound and controls to a final concentration (e.g., 100-500 µM) in PBS. The final DMSO concentration should be low (e.g., <1%).
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.
-
Add Acceptor Buffer: Add 300 µL of PBS to each well of the acceptor plate.
-
Add Donor Solutions: Immediately after coating, add 150-200 µL of your diluted test compound and control solutions to the donor plate wells.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor buffer. Incubate the assembly in a humidified chamber at room temperature for 4-18 hours.
-
Disassemble and Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is a summary of established methods for assessing both passive permeability and active transport.[11][15][16][24]
Objective: To determine the apparent permeability (Papp) and efflux ratio of a test compound.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, NEAA).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with HEPES, pH 7.4.
-
Test compound, positive/negative controls.
-
Lucifer yellow (for monolayer integrity check).
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection test; permeability should be low (<1%).[11]
-
Prepare Dosing Solutions: Prepare the test compound in transport buffer at the desired concentration (e.g., 1-10 µM).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, repeat the process but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in all collected samples by LC-MS/MS.
-
Calculate the Papp for each direction using the rate of appearance in the receiver chamber, the initial concentration, the surface area of the insert, and the volume of the wells.
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Salam, N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(97), 13122-13125. [Link]
-
What factors affect a molecule's permeability through a membrane? Quora. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Talevi, A. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Source discussing membrane transport mechanisms]. [Link]
-
PAMPA Permeability Assay. Technology Networks. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Salam, N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Lipinski's Rule of 5. GARDP Revive. [Link]
-
Kee, C-L., et al. (2021). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 12(5), 786–792. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
Cell permeability beyond the rule of 5. ResearchGate. [Link]
-
ADME & Lipinski's rules for drugs. YouTube. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PubMed Central. [Link]
-
Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. PubMed. [Link]
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Minimizing cytotoxicity of 6-Fluorochromone-3-carboxylic acid derivatives
Here is the technical support center for minimizing the cytotoxicity of 6-Fluorochromone-3-carboxylic acid derivatives.
A-Scientist's Guide to Navigating and Minimizing Cytotoxicity
Welcome to the technical support guide for researchers working with this compound derivatives. This class of molecules holds significant promise in drug discovery, serving as a versatile scaffold for developing novel therapeutics.[1][2][3][4] However, like many biologically active small molecules, off-target cytotoxicity can be a significant hurdle in early-stage development.
This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to anticipate, troubleshoot, and mitigate cytotoxicity issues. We will move beyond simple protocols to explore the underlying mechanisms, helping you make informed decisions in your experimental design.
Section 1: Understanding the "Why" — Sources of Cytotoxicity
Before troubleshooting, it is critical to understand the potential origins of cytotoxicity associated with this specific chemical class. The toxicity profile of a this compound derivative is not monolithic; it arises from a combination of its core structure, the fluorine substituent, and its interactions with the complex cellular environment.
-
The Chromone Scaffold: The chromone ring system is a well-known pharmacophore present in many natural products.[5] Its derivatives can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis via mitochondrial dysfunction, and cell cycle arrest.[6][7][8] The specific biological effect is highly dependent on the substitution pattern on the chromone core.[2][8]
-
The Role of Fluorine: The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and membrane permeability.[9][10] However, this modification is not without potential liabilities. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to unintended off-target interactions.[11] Furthermore, while often used to block metabolic "soft spots," the metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts, such as fluoroacetate, which can disrupt the Krebs cycle.[11]
-
Physicochemical Properties: Poor aqueous solubility is a frequent challenge with planar, aromatic structures like chromones. If a compound precipitates in the cell culture medium, it can lead to inconsistent and misleading cytotoxicity data. These precipitates can cause physical stress to cells or result in an actual concentration far lower than the nominal concentration.
Section 2: Frequently Asked Questions (FAQs)
Q1: My initial screen shows high cytotoxicity across multiple cell lines. Is my compound just broadly toxic?
This is a common observation. While it could indicate a non-specific mechanism of toxicity, it's crucial to first rule out experimental artifacts. The most common culprits are poor compound solubility and solvent toxicity. A compound that crashes out of solution will give the appearance of high, often irreproducible, cytotoxicity. Similarly, ensure your final DMSO concentration is non-toxic to your specific cell lines (typically ≤0.5%).[12]
Q2: How does the 6-fluoro substitution specifically influence the cytotoxicity compared to a non-fluorinated analog?
The 6-fluoro group can have several effects. It generally increases lipophilicity, which can improve cell permeability and lead to higher intracellular concentrations, potentially increasing potency and cytotoxicity.[10] It can also block cytochrome P450-mediated metabolism at that position, which might decrease toxicity if the metabolite was the active toxicant, or increase it if metabolism was a clearance pathway.[9][13] The only way to know for sure is to synthesize and test the non-fluorinated analog as a control.
Q3: My MTT/MTS assay shows high cell viability, but my cells look unhealthy or detached under the microscope. What's happening?
This points to a classic case of assay interference or choosing an assay that measures the wrong cellular process. Tetrazolium-based assays (MTT, MTS, XTT) measure metabolic activity. Some compounds can chemically reduce the assay reagent, leading to a false-positive signal for viability.[14] Alternatively, your compound might be cytostatic (arresting cell growth) rather than cytotoxic, or it could be inducing a slower death process like apoptosis that hasn't yet resulted in a complete loss of metabolic function. It is essential to use an orthogonal assay, such as one measuring membrane integrity (like a dye exclusion assay or LDH release), to confirm the results.
Section 3: Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a logical workflow to diagnose and solve them.
Problem: High and Irreproducible Cytotoxicity in Initial Screens
-
Symptoms: IC50 values vary significantly between replicate plates or experiments. Cell death is observed even at the lowest concentrations tested. You may see visible precipitate in the wells.
-
Causality: This pattern strongly suggests a problem with compound solubility rather than a true, dose-dependent biological effect. When a compound precipitates, the effective concentration available to the cells is unknown and uncontrolled.
graph TD { A[Start: High/Irreproducible Cytotoxicity] --> B{Visible Precipitate?}; B -- Yes --> C[Confirm Solubility Issue]; B -- No --> D{Check Solvent Control}; D -- "Control OK" --> E{Evaluate Assay Interference}; D -- "Control Toxic" --> F[Reduce Solvent Conc. (e.g., <0.5% DMSO)]; C --> G["Protocol 4.2: Test Solubility in Media"]; G --> H{Solubility Limit Identified?}; H -- Yes --> I[Re-test at Conc. Below Limit]; H -- No --> J[Consider Reformulation (e.g., use of excipients)]; E --> K["Run Cell-Free Assay Control (Compound + Reagent)"]; K --> L{Interference Detected?}; L -- Yes --> M[Switch to Orthogonal Assay (e.g., CellTox Green)]; L -- No --> N[Investigate On-Target vs. Off-Target Effects];
}
-
Reactive Oxygen Species (ROS): If your compound is generating ROS, consider adding electron-donating groups or known antioxidant moieties (like a hindered phenol) to the scaffold to see if this reduces toxicity. [15]* Lipophilicity: Excessively high lipophilicity can lead to non-specific membrane disruption. Synthesize analogs with more polar groups to reduce the LogP and determine if this improves the selectivity index.
-
Carboxylic Acid Group: The carboxylic acid group is a key site for modification. Converting it to an ester or an amide can drastically change the compound's physicochemical properties, cell permeability, and target engagement, often impacting the toxicity profile.
By systematically applying these troubleshooting guides and experimental protocols, you can more effectively navigate the challenges of cytotoxicity, allowing you to focus on developing the therapeutic potential of your this compound derivatives.
References
- NCHINDA, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University.
-
Chou, H., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3193. Available at: [Link]
-
Singh, B., et al. (2014). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. Archiv der Pharmazie, 347(11), 812-821. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Johnson, B. M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Medicinal Chemistry Letters, 12(2), 176-178. Available at: [Link]
-
Rao, V. R. S., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 14(1), 263. Available at: [Link]
-
Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Retrieved from [Link]
-
Pinto, M., et al. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 7(44), 39535-39551. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Yadav, P., et al. (2014). Chromones and their derivatives as radical scavengers: a remedy for cell impairment. Current Topics in Medicinal Chemistry, 14(22), 2552-2575. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
-
Zielińska-Pisklak, M., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]
-
Mohsin, N. U. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate. Retrieved from [Link]
-
Chen, H., et al. (2018). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Marine Drugs, 16(11), 448. Available at: [Link]
-
Liu, W., et al. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Archives of Toxicology, 91(9), 3125-3137. Available at: [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Gîrbovan, A., et al. (2024). Natural and Synthetic Peptides as Alternatives to Antibiotics in Intestinal Infections—A Review. International Journal of Molecular Sciences, 25(5), 2969. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chromone Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Lee, J., et al. (2020). Subacute dermal toxicity of perfluoroalkyl carboxylic acids: comparison with different carbon-chain lengths in human skin equivalents and systemic effects of perfluoroheptanoic acid in Sprague Dawley rats. Archives of Toxicology, 94(1), 281-293. Available at: [Link]
-
Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Retrieved from [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Retrieved from [Link]
-
Cell & Gene. (2024). An Off-Target Effect in Genome Editing Defined. YouTube. Retrieved from [Link]
-
Wang, X., et al. (2014). 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia. Molecules, 19(12), 21535-21544. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
de Pilla, V. S., et al. (2023). Fast-Acting Chalcogen-Phosphoranes Inhibit Sensitive and Resistant Plasmodium falciparum Strains. ACS Omega, 8(30), 27072-27084. Available at: [Link]
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Enhancing the quantum yield of 6-Fluorochromone-3-carboxylic acid
Technical Support Center: 6-Fluorochromone-3-carboxylic acid
A Senior Application Scientist's Guide to Enhancing Fluorescence Quantum Yield
Welcome to the technical support center for this compound. As a versatile fluorophore and a key intermediate in pharmaceutical development and bioimaging, achieving optimal fluorescence is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quantum yield of this compound in your experiments. Here, we move beyond simple protocols to explain the underlying photophysics, enabling you to make informed decisions to maximize your experimental success.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is fluorescence quantum yield (Φf), and why is it critical for my experiments?
A1: The fluorescence quantum yield (Φf) is the most direct measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A higher quantum yield signifies a more efficient conversion of excitation light into a fluorescent signal, resulting in a brighter probe.
For your work, a high quantum yield is crucial for:
-
Sensitivity: A brighter probe allows for the detection of lower concentrations of your target analyte.
-
Signal-to-Noise Ratio: A strong fluorescent signal is easier to distinguish from background noise, leading to clearer images and more reliable data.
-
Reduced Phototoxicity: A more efficient fluorophore requires lower excitation light intensity, which minimizes potential damage to living cells in bioimaging applications.
The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, vibrational relaxation).[5] Your experimental conditions can dramatically influence these decay rates.
Troubleshooting Guide: Diagnosing and Solving Low Quantum Yield
Experiencing a weak signal can be frustrating. The following section addresses the most common causes of low quantum yield for this compound and provides actionable solutions.
Q2: My quantum yield is lower than expected. Could my choice of solvent be the issue?
A2: Absolutely. The solvent environment is one of the most significant factors influencing a fluorophore's quantum yield.[5] For chromone derivatives, solvent polarity plays a pivotal role.
The Underlying Science: The photophysical behavior of chromones is highly sensitive to the surrounding medium.[6] Increasing solvent polarity can stabilize the more polar excited state, often leading to a red-shift in the emission spectrum (a phenomenon known as solvatochromism).[7][8] However, this stabilization can also enhance non-radiative decay pathways, thereby decreasing the quantum yield. Protic solvents (like water, ethanol, methanol) can form hydrogen bonds with the carbonyl group and carboxylic acid moiety of your molecule, which provides an efficient pathway for vibrational relaxation (a non-radiative process), further quenching fluorescence.[7]
Troubleshooting Steps:
-
Assess Solvent Polarity: If you are using a highly polar or protic solvent (e.g., water, methanol), consider testing a range of aprotic solvents with varying polarities (e.g., Dioxane, THF, Acetonitrile, DMSO).
-
Beware of Halogenated Solvents: While sometimes used for solubility, solvents containing heavy atoms (e.g., Chloroform, Dichloromethane) can induce intersystem crossing, another non-radiative pathway that quenches fluorescence.[9]
-
Perform a Solvent Screen: Use the protocol provided below to systematically test different solvents and identify the optimal environment for your application.
Table 1: Expected Trends of Solvent Effects on Quantum Yield
| Solvent Property | Typical Solvents | Expected Effect on Φf of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Generally Lower | H-bonding and solvent relaxation create efficient non-radiative decay channels.[7] |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Potentially Higher | Less H-bonding reduces a key non-radiative pathway.[6] |
| Nonpolar Aprotic | Dioxane, THF | Often Highest | Minimizes solvent-fluorophore interactions that lead to non-radiative decay. |
| Halogenated | Dichloromethane (DCM) | Variable, often Lower | The "heavy-atom effect" can increase intersystem crossing, quenching fluorescence.[9] |
Q3: Does the pH of my buffer affect the fluorescence?
A3: Yes, the pH is a critical parameter. The fluorescence of this compound is expected to be highly pH-dependent due to the ionizable carboxylic acid group and the protonatable carbonyl oxygen on the chromone ring.[10]
The Underlying Science: The ionization state of a molecule dictates its electronic structure and, consequently, its fluorescence properties.[11]
-
At low pH: The carboxylic acid group is protonated (-COOH).
-
At high pH: The carboxylic acid group is deprotonated (-COO⁻).
This change in ionization state alters the electron distribution within the molecule, affecting the energy levels of the ground and excited states.[11] Furthermore, the carbonyl oxygen of the chromone core can be protonated under strongly acidic conditions, which is known to intensely increase the fluorescence of the parent chromone molecule.[10] The interplay between these two sites means that there is likely an optimal pH range for fluorescence, outside of which the quantum yield will decrease. Some chromoproteins, for instance, see a 20- to 100-fold increase in fluorescence at alkaline pH.[12]
Troubleshooting Steps:
-
Check Your Buffer's pH: Ensure the pH of your experimental buffer is consistent and accurately measured.
-
Perform a pH Titration: Measure the fluorescence intensity of your compound across a wide pH range (e.g., pH 3 to 10) to identify the optimal pH for maximum quantum yield. See the protocol below.
-
Consider the pKa: The pKa of the carboxylic acid will be a key transition point. You can predict this using chemical simulation software or determine it experimentally from your titration curve. Operating at a pH well above or below this pKa will ensure you are working with a single species.
Q4: My fluorescence intensity isn't increasing linearly with concentration. Why?
A4: You are likely observing Aggregation-Caused Quenching (ACQ). This is a common phenomenon for planar aromatic molecules like chromones, where fluorescence is significantly weakened at high concentrations.[13][14]
The Underlying Science: In dilute solutions, individual fluorophore molecules are isolated and fluoresce efficiently. As concentration increases, these planar molecules begin to stack on top of each other (form aggregates) through π-π interactions.[15] This close association creates new, non-radiative decay pathways, effectively quenching the fluorescence of the aggregated molecules.[14][16]
Troubleshooting Steps:
-
Work at Lower Concentrations: The simplest solution is to reduce the concentration of your fluorophore. Fluorescence measurements should ideally be performed on solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid both ACQ and inner filter effects.[4]
-
Improve Solubility: Adding a small percentage of an organic co-solvent (like DMSO or THF) to your aqueous buffer can sometimes disrupt aggregation.
-
Incorporate Surfactants: In some applications, introducing a surfactant to form micelles can encapsulate the fluorophore molecules, preventing them from aggregating.
Workflow & Concept Visualization
To aid in your troubleshooting, the following diagrams illustrate the decision-making process and key concepts.
Caption: A troubleshooting workflow for diagnosing low quantum yield.
Caption: Aggregation-Caused Quenching (ACQ) mechanism.
Experimental Protocols
Protocol 1: Standard Method for Relative Quantum Yield (Φf) Measurement
This protocol uses a well-characterized fluorescence standard to determine the Φf of your sample.[4] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for excitation around 350 nm.
Materials:
-
This compound (Test Sample)
-
Quinine Sulfate (Standard)
-
Spectroscopic grade solvent(s)
-
UV-Vis Spectrophotometer and Fluorometer
-
1 cm path length cuvettes
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the test sample and the standard in the desired solvent.
-
Prepare Dilutions: Create a series of dilutions for both the standard and the test sample, ensuring the absorbance at the chosen excitation wavelength remains below 0.1.
-
Measure Absorbance: Record the absorbance spectrum for each dilution and note the absorbance at the excitation wavelength (e.g., 350 nm).
-
Measure Fluorescence: For each solution, excite at the chosen wavelength and record the integrated fluorescence emission spectrum. Ensure all fluorometer settings (e.g., excitation/emission slits) are identical for all measurements.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation:
Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent.
-
Protocol 2: Investigating pH Dependence of Fluorescence
Materials:
-
Stock solution of this compound in a minimal amount of DMSO or ethanol.
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Fluorometer.
Methodology:
-
Prepare Samples: For each buffer in your pH series, prepare a dilute solution of the fluorophore. Add the same small volume of the organic stock solution to each buffer to ensure the final fluorophore concentration is identical. The final concentration of the organic solvent should be minimal (<1%).
-
Measure Fluorescence: Equilibrate each sample at a constant temperature. Record the fluorescence emission spectrum for each sample using identical instrument settings.
-
Plot Data: Plot the peak fluorescence intensity (or integrated intensity) against the buffer pH.
-
Analysis: The resulting plot will reveal the pH range(s) where fluorescence is maximal, minimal, or changing rapidly. This will guide your choice of buffer for future experiments.
References
-
de Gruyter. (2025). pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. ResearchGate. [Link]
-
Elsevier. (n.d.). Specific solvent effect on the photophysical behavior of substituted chromones: A combined fluorescence, DFT and MD study. ResearchGate. [Link]
-
AIP Publishing. (2022). Significant quantum yield enhancement for near infrared fluorescence dyes by silica templated silver nanorods. Applied Physics Reviews. [Link]
-
American Chemical Society. (n.d.). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. PubMed Central. [Link]
-
Wiley-VCH. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. [Link]
-
MDPI. (2024). Quantum Yield Enhancement of Carbon Quantum Dots Using Chemical-Free Precursors for Sensing Cr (VI) Ions. MDPI. [Link]
-
MDPI. (2023). A Fluorogenic Covalent Chromone-Based Intercalator with a Mega-Stokes Shift for Sensing DNA Hybridization. MDPI. [Link]
-
MDPI. (2022). An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. MDPI. [Link]
-
ResearchGate. (n.d.). Control of aggregation-induced emission: Versus fluorescence aggregation-caused quenching by bond existence at a single site in boron pyridinoiminate complexes. [Link]
-
PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Solvent effects on the absorption/emission spectra of an organic chromophore: A theoretical study. [Link]
-
PubMed. (2007). A structural basis for the pH-dependent increase in fluorescence efficiency of chromoproteins. Journal of Molecular Biology. [Link]
-
PubMed Central. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications. [Link]
- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
-
ResearchGate. (n.d.). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. [Link]
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National Institutes of Health. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence. [Link]
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Wikipedia. (n.d.). Quantum yield. [Link]
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PubMed Central. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLOS ONE. [Link]
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Quora. (2017). What is quantum yield? What is the reason of high and low quantum yield? What are the factors affecting the quantum yield?. [Link]
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Quora. (2018). What is the effect of the pH on the fluorescence?. [Link]
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?. [Link]
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University of Washington. (n.d.). Fluorescence Spectroscopy-Quantum yield. [Link]
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American Chemical Society. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education. [Link]
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YouTube. (2021). (ENGLISH) QUANTUM YIELD REASONS FOR HIGH LOW PRIMARY SECONDARY PROCESS FACTORS AFFECT QUANTUM YIELD. [Link]
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ResearchGate. (n.d.). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. [Link]
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Amerigo Scientific. (n.d.). 6-Fluorochromone-3-carboxaldehyde (97%). [Link]
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Validation & Comparative
A Comparative Guide to 6-Fluorochromone-3-carboxylic Acid and its Non-fluorinated Analog in Biological Assays
For researchers, scientists, and professionals navigating the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone of enhancing therapeutic potential. Among the various chemical strategies, fluorination stands out for its profound impact on a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of 6-fluorochromone-3-carboxylic acid and its parent compound, chromone-3-carboxylic acid, within the context of biological assays. While direct, side-by-side experimental data for these specific analogs is emerging, this document synthesizes established principles of medicinal chemistry with field-proven experimental protocols to offer a predictive and practical framework for their comparative evaluation.
The Rationale for Fluorination: Enhancing the Chromone Scaffold
The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Chromone-3-carboxylic acid itself has been noted for its biological activities, including the inhibition of human monoamine oxidase B (hMAO-B).[2] The introduction of a fluorine atom at the 6-position of the chromone ring is a deliberate modification intended to leverage the unique properties of this halogen.
Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties.[3] These alterations can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a compound's interaction with its biological target.
-
Altered Binding Interactions: Fluorine can participate in unique, non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, potentially leading to enhanced binding affinity and potency.
These anticipated improvements provide a strong impetus for the synthesis and biological evaluation of this compound as a potentially superior analog to its non-fluorinated counterpart.[3]
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom is expected to subtly but significantly alter the physicochemical properties of the chromone-3-carboxylic acid scaffold. Below is a comparative table of key properties, with some values being predictive based on established chemical principles.
| Property | Chromone-3-carboxylic acid | This compound | Expected Impact of Fluorination |
| Molecular Weight | 190.15 g/mol [4] | 208.14 g/mol [5] | Increase |
| Melting Point | 202-205 °C[4] | 234-238 °C[5] | Increase |
| Calculated LogP | ~1.5 | ~1.9 | Increase in lipophilicity |
| pKa (Carboxylic Acid) | ~3.5 | ~3.2 | Increase in acidity |
Note: Calculated LogP and pKa values are estimates based on chemical principles and may vary depending on the prediction software used.
The anticipated increase in lipophilicity and acidity of the fluorinated analog could have profound effects on its biological performance, potentially leading to improved cell permeability and stronger interactions with target proteins.
Comparative Biological Evaluation: A Framework for Discovery
While direct comparative data is limited, we can hypothesize the potential outcomes of biological assays based on the known activities of chromone derivatives and the established effects of fluorination. This section outlines key biological assays and presents an illustrative comparison.
Anticancer Activity
Chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The enhanced properties of the fluorinated analog could translate to greater potency.
Illustrative Comparative Anticancer Activity (IC50, µM)
| Cell Line | Chromone-3-carboxylic acid (Hypothetical IC50) | This compound (Hypothetical IC50) |
| A549 (Lung Carcinoma) | 50 | 25 |
| MCF-7 (Breast Adenocarcinoma) | 45 | 20 |
| K562 (Chronic Myelogenous Leukemia) | 60 | 30 |
Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only, designed to reflect the potential for enhanced activity due to fluorination.
Anti-inflammatory Activity
The anti-inflammatory potential of chromone derivatives is well-documented, often attributed to the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[7][8][9]
Illustrative Comparative Anti-inflammatory Activity (IC50, µM)
| Target | Chromone-3-carboxylic acid (Hypothetical IC50) | This compound (Hypothetical IC50) |
| COX-2 Inhibition | 15 | 5 |
| TNF-α Release Inhibition | 20 | 8 |
Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only, intended to demonstrate the potential for improved anti-inflammatory efficacy.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized advantages of this compound, rigorous and standardized biological assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and chromone-3-carboxylic acid in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compounds for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-inflammatory Activity Assessment: Inhibition of TNF-α Release
This assay measures the ability of the test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Workflow for TNF-α Inhibition Assay
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A Comparative Guide to the Fluorescence Quantum Yield of 6-Fluorochromone-3-carboxylic acid and Other Common Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based methodologies, the selection of a suitable fluorophore is paramount to the success and reliability of an assay. A critical parameter governing this choice is the fluorescence quantum yield (Φ), a direct measure of the efficiency of the fluorescence process. This guide provides a comparative overview of the quantum yields of widely used fluorescent dyes—Fluorescein, Rhodamine B, and Coumarin derivatives—and introduces 6-Fluorochromone-3-carboxylic acid, a compound with potential applications as a fluorescent probe.
Due to the limited availability of published photophysical data for this compound, this guide focuses on providing the essential theoretical framework and a robust, self-validating experimental protocol for its characterization. By following the detailed methodology presented, researchers can confidently determine the quantum yield of this and other novel compounds, enabling a direct and meaningful comparison with established fluorescent probes.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the highest possible fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0. A higher quantum yield is generally desirable for applications requiring high sensitivity.
Comparative Analysis of Standard Fluorescent Dyes
The quantum yield of a fluorophore is not an intrinsic constant but is highly dependent on its molecular environment. Factors such as solvent polarity, pH, and concentration can significantly influence fluorescence efficiency. The following table summarizes the reported quantum yields for several common fluorescent dyes under various conditions.
| Dye | Solvent | Quantum Yield (Φ) |
| This compound | To be determined | To be determined experimentally |
| Fluorescein | 0.1 M NaOH | 0.925[1] |
| Ethanol (neutral) | 0.79[2][3] | |
| PBS (pH 7.4) | Varies with pH (0.2 to 0.8 from pH 6 to 8)[4][5] | |
| Rhodamine B | Ethanol | 0.49 - 0.70[6][7][8] |
| Basic Ethanol | 0.65[6][7] | |
| Methanol | Varies with concentration[9] | |
| Coumarin 1 | Ethanol | 0.73[10] |
| Coumarin 6 | Ethanol | 0.78[11] |
| Coumarin 314 | Ethanol | 0.68 - 0.86[12] |
Factors Influencing Quantum Yield:
-
Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, affecting the rates of radiative and non-radiative decay.[13] For many dyes, increasing solvent polarity can lead to a decrease in quantum yield.[14]
-
pH: For fluorophores with ionizable groups, such as the carboxylic acid moiety in fluorescein and this compound, pH can dramatically affect the absorption and emission properties, and consequently the quantum yield.[4][5][15]
-
Concentration and Aggregation: At high concentrations, many dyes, including Rhodamine B, can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ), which leads to a decrease in the observed quantum yield.[16][17][18][19]
The Photophysical Potential of Chromone Derivatives
The chromone scaffold is a key structural motif in many biologically active compounds and has been explored for its fluorescent properties.[17] The fluorescence of chromone derivatives can be tuned by the introduction of various substituents. The presence of a fluorine atom at the 6-position and a carboxylic acid at the 3-position in this compound suggests the potential for interesting photophysical behavior, including sensitivity to the local environment, making it a candidate for use as a fluorescent probe in bioimaging and cellular studies.
Experimental Determination of Quantum Yield: A Self-Validating Protocol
The most common and accessible method for determining the fluorescence quantum yield of an unknown compound in solution is the comparative method.[2][16] This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
The relative quantum yield (ΦX) of an unknown sample is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[2]
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the unknown sample and the standard. If the same solvent is used for both, this term becomes 1.
This method's trustworthiness comes from the use of a dilution series, where a linear relationship between absorbance and fluorescence intensity validates that the measurements were taken in a concentration range free from inner filter effects and aggregation.
Experimental Workflow Diagram
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Step-by-Step Methodology
-
Selection of a Suitable Standard:
-
Solvent Selection:
-
Use a spectroscopic grade solvent that dissolves both the standard and the unknown sample. Ethanol or phosphate-buffered saline (PBS) are common choices. Ensure the solvent itself is not fluorescent.
-
The same solvent should be used for both the standard and the unknown to simplify the calculation (ηX² / ηST² = 1).
-
-
Preparation of Solutions:
-
Prepare stock solutions of the standard and the unknown sample in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the unknown.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[8] This is crucial to avoid inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution.
-
-
Absorbance Measurements:
-
Record the absorbance spectra for all prepared solutions using a UV-Vis spectrophotometer.
-
Use the same cuvette for the solvent blank and all sample measurements.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength (λex) for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra for all prepared solutions.
-
Crucially, the experimental parameters (excitation wavelength, excitation and emission slit widths, detector voltage) must be kept identical for all measurements of both the standard and the unknown sample.[2]
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
-
Data Analysis and Calculation:
-
For each fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the standard and the unknown, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both data sets. The resulting plot should be linear, and the line should pass through the origin. A deviation from linearity may indicate the presence of inner filter effects or aggregation.
-
The slope of the line is the gradient (Grad) for the standard (GradST) and the unknown (GradX).
-
Finally, calculate the quantum yield of the unknown sample (ΦX) using the comparative equation provided above.
-
Conclusion
While the precise quantum yield of this compound remains to be published, this guide provides the necessary framework for its experimental determination. By employing the robust and self-validating comparative method, researchers can accurately characterize its fluorescence efficiency. This will enable a direct comparison with established dyes like Fluorescein and Rhodamine B, and will be a critical step in evaluating its potential as a novel fluorescent probe for a wide range of applications in research and drug development. The detailed protocol herein serves as a practical tool for empowering researchers to expand the palette of well-characterized fluorophores.
References
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
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Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. (URL: [Link])
- Sathy, P., et al. (1996). Measurement of the absolute fluorescence quantum yield of rhodamine B solution using a dual-beam thermal lens technique. Journal of Physics D: Applied Physics, 29(7), 1839.
- Kubin, R. F., & Fletcher, A. N. (1982). The fluorescence quantum yield of rhodamine 6G in ethanol as a function of concentration and temperature. Journal of Luminescence, 27(4), 455-462.
- Casey, K. G., & Quitevis, E. L. (1988). Effect of solvent polarity on the photophysics of rhodamine B. The Journal of Physical Chemistry, 92(23), 6590-6594.
- López-Arbeloa, F., & Rohatgi-Mukherjee, K. K. (1989). Solvent effects on the photophysics of rhodamine B. Journal of Photochemistry and Photobiology A: Chemistry, 45(3), 365-374.
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Quantum yields of fluorescein under different buffer conditions. ResearchGate. (URL: [Link])
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Solvent Effects on Fluorescence Emission. Evident Scientific. (URL: [Link])
- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
- Reynolds, G. A., & Drexhage, K. H. (1975). New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers.
- Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles. (2010). Journal of Fluorescence.
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- Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. (2016). Review of Scientific Instruments.
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Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. (URL: [Link])
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Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. (URL: [Link])
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Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. (URL: [Link])
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- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2021). Molecules.
-
Chemical structures of chromenone derived compounds (chromone and...). ResearchGate. (URL: [Link])
- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based deriv
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Solvent effect on absolute fluorescence quantum yield of rhodamine 6g determined usi. Purdue College of Engineering. (URL: [Link])
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Fluorescence behavior of Rhodamine B?. ResearchGate. (URL: [Link])
- Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations. (2023). The Journal of Physical Chemistry B.
- Probing the Aggregation and Photodegradation of Rhodamine Dyes on TiO2. (2017). The Journal of Physical Chemistry C.
- Photophysical Properties of Quinones and Their Interaction With the Photosynthetic Reaction Centre. (2003). Journal of Photochemistry and Photobiology B: Biology.
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Spectroscopic studies on some chromones. ResearchGate. (URL: [Link])
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The Fluorine Advantage: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Chromones
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more potent and selective anticancer agents, the chromone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. A key strategy in the optimization of these promising compounds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the cytotoxic performance of fluorinated chromones against their non-fluorinated counterparts, supported by experimental data and mechanistic insights.
The Rationale for Fluorination: Enhancing Therapeutic Potential
The strategic incorporation of fluorine into a drug candidate is a well-established approach in medicinal chemistry to enhance its pharmacological profile. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's physicochemical properties.[1][2][3] These modifications can lead to:
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by enzymes like cytochrome P450.[2] This can increase the drug's half-life and bioavailability.
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[1][4]
-
Modulated pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions and solubility.[2]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2][4]
These alterations collectively contribute to the potential for fluorinated compounds to exhibit superior therapeutic efficacy compared to their non-fluorinated analogs.
Comparative Cytotoxicity: An Analysis of Experimental Data
While direct, head-to-head comparative studies of fluorinated versus non-fluorinated chromones are limited in the published literature, a careful analysis of available data on structurally similar compounds provides valuable insights. The following table summarizes the 50% inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated chromone derivatives against various cancer cell lines.
| Compound Class | Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Chromones | 2-Styrylchromone | Unsubstituted | Oral Squamous Carcinoma (OSCC) | >100 | [5] |
| 7-Methoxy-2-styrylchromone | 7-OCH₃ | OSCC | 37.7 | [5] | |
| 2-(3,4-Dimethoxystyryl)chromone | 3',4'-(OCH₃)₂ | OSCC | 1.9 | [5] | |
| Fluorinated Flavonoids (Related Class) | 3-Fluoro-3',4',5'-trihydroxyflavone | 3-F, 3',4',5'-(OH)₃ | - | (Enhanced Antioxidant Activity) | [6] |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | 2-(3-F-PhS), 7-OCH₃ | Neutrophils (Anti-inflammatory) | 5.0 | [7] |
Note: Direct comparative IC50 values for identical chromone backbones with and without fluorine are scarce. This table presents data from various studies on related structures to illustrate general trends. The biological activity can be highly dependent on the specific cell line and the position of the fluorine atom.
The available data, particularly from studies on related flavonoids, suggests that fluorination can indeed enhance the cytotoxic and biological activity of the chromone scaffold. For instance, a study on fluorinated flavones demonstrated that 3-fluorination enhanced antioxidant activity compared to the non-fluorinated counterpart.[6] While not a direct measure of cytotoxicity, enhanced antioxidant or other biological activities can be indicative of increased cellular interaction and potential for therapeutic effect.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many chromone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[8] This process is a tightly regulated cellular suicide program that plays a crucial role in eliminating damaged or cancerous cells. Chromones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]
Key events in chromone-induced apoptosis often involve:
-
Increased production of Reactive Oxygen Species (ROS): This can lead to cellular stress and trigger the apoptotic cascade.
-
Disruption of Mitochondrial Membrane Potential: This is a key event in the intrinsic pathway, leading to the release of pro-apoptotic factors.
-
Activation of Caspases: Chromones can activate a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis. This includes initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3 and -7).[9][10]
The following diagram illustrates a generalized pathway of chromone-induced apoptosis.
Caption: Generalized signaling pathway of chromone-induced apoptosis.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The evaluation of a compound's cytotoxic activity is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
This protocol provides a standardized workflow for determining the IC50 value of a compound.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated chromones) and a vehicle control (DMSO) in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
-
The following diagram outlines the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The strategic incorporation of fluorine into the chromone scaffold holds significant promise for the development of more potent and effective anticancer agents. While direct comparative data is still emerging, the foundational principles of medicinal chemistry and the available evidence from related compound classes strongly suggest that fluorination can enhance the cytotoxic properties of chromones. This enhancement is likely due to a combination of improved metabolic stability, increased cellular uptake, and potentially stronger interactions with biological targets.
Future research should focus on the systematic synthesis and parallel evaluation of fluorinated and non-fluorinated chromone analogues to establish clear structure-activity relationships. Such studies will be invaluable in guiding the rational design of next-generation chromone-based therapeutics with improved efficacy and selectivity for the treatment of cancer.
References
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Alshammari, M. D., Kucheryavy, P. V., Ashpole, N. M., & Colby, D. A. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & medicinal chemistry letters, 32, 127720.
- Sharma, R., & Sharma, V. (2015). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 31(1), 333-338.
- Uesawa, Y., et al. (2019). Quantitative Structure–Cytotoxicity Relationship of 2-Styrylchromones. Anticancer Research, 39(5), 2355-2364.
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A Comparative Guide to the In Vitro Anticancer Potential of 6-Fluorochromone-3-Carboxylic Acid Derivatives
Introduction: The Promise of the 6-Fluorochromone Scaffold
In the landscape of medicinal chemistry, the chromone scaffold stands out as a "privileged structure," forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] The versatility of the chromone nucleus allows for chemical modifications that can fine-tune its biological effects.[1] The introduction of a fluorine atom at the 6-position of the chromone ring is of particular interest, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[3][4] This guide focuses on the derivatives of 6-Fluorochromone-3-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents, to provide a comparative overview of their potential in vitro anticancer activity.[3][5][6] While direct and extensive anticancer studies on this specific family of derivatives are emerging, this guide will synthesize data from closely related analogs and establish a robust framework for their evaluation against other anticancer agents.
Comparative Analysis of Anticancer Activity
While specific anticancer data for derivatives of this compound is not yet broadly published, the anticancer potential of the 6-fluorochromone core is evident from studies on related compounds. For instance, a series of 6-fluoro-2,7-disubstituted-3-formylchromones has demonstrated promising anticancer activity.[1] To provide a meaningful comparison, this section will present data on these closely related 6-fluorochromone derivatives alongside other chromone analogs that have been evaluated for their in vitro cytotoxicity.
Table 1: In Vitro Cytotoxicity of Chromone Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Fluorochromone | 6-fluoro-2,7-di-morpholino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Promising Activity | [1] |
| Chromone | Chromone 11c | NCI-H187 (Small Cell Lung Cancer) | 36.79 | [2] |
| Chromone | Chromone 11c | KB (Oral Cavity Cancer) | 73.32 | [2] |
| Chromanone | Chromanone Derivative 1 | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [7] |
| Chromanone | Chromanone Derivative 1 | A549 (Non-small Cell Lung Cancer) | 31.43 ± 3.01 | [7] |
| Flavanone/Chromanone | Flavanone/Chromanone Analog | Colon Cancer Cell Lines | 10 - 30 | [5] |
| Reference Drug | Cisplatin | SW1353 (Chondrosarcoma) | 11.9 ± 0.95 | [8] |
Note: "Promising Activity" for the 6-fluorochromone derivative indicates that the study reported significant anticancer effects without specifying a precise IC50 value in the abstract.
Mechanisms of Action: A Focus on Topoisomerase Inhibition
A prevalent mechanism of action for many anticancer chromone derivatives is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[1][2] The 6-fluoro-2,7-disubstituted-3-formylchromones, for example, were specifically designed and evaluated as potential topoisomerase inhibitors.[1] This mechanism is shared by several established chemotherapeutic agents. The inhibition of topoisomerase II, in particular, leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[9]
While the precise signaling cascade for this compound derivatives is yet to be elucidated, a plausible mechanism, based on related compounds, involves the inhibition of Topoisomerase II, leading to the activation of apoptotic pathways.
Caption: Synthetic workflow for a derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [7] Step 1: Cell Seeding
-
Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.
Step 2: Compound Treatment
-
Cells are treated with a range of concentrations of the synthesized derivatives and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
Step 3: MTT Addition and Incubation
-
MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
Step 4: Solubilization and Absorbance Reading
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
Step 5: Data Analysis
-
Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While comprehensive in vitro anticancer data for its direct derivatives are still emerging, the demonstrated activity of closely related 6-fluorochromones suggests a strong potential, likely through the mechanism of topoisomerase inhibition. [1]The provided experimental framework offers a robust methodology for the synthesis and evaluation of new derivatives. Future research should focus on synthesizing a library of these compounds and screening them against a diverse panel of cancer cell lines to establish clear structure-activity relationships. Mechanistic studies, including topoisomerase inhibition assays and cell cycle analysis, will be crucial to validate the proposed mechanism of action and to identify lead candidates for further preclinical development.
References
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Ishar, M. P. S., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]
- Valdameri, G., Gauthier, C., Terreux, R., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 55(3), 966-976.
- He, X., Li, X., & Wang, J. (2019). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1346.
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- Wu, Y.-C., Li, Y.-C., & Wu, T.-S. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 19(8), 408.
- Alpan, U., et al. (2023). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1286, 135534.
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Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]
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A Comparative Guide to the Validation of 6-Fluorochromone-3-carboxylic Acid as a Novel Fluorescent pH Sensor
Introduction: The Critical Need for Robust pH Sensors in Research
The precise measurement of pH is fundamental across a vast spectrum of scientific disciplines, from environmental monitoring to cellular biology and drug discovery.[1] While traditional methods like glass electrodes are mainstays, they are ill-suited for non-invasive, real-time monitoring within the intricate microenvironments of living cells.[2] Fluorescent pH indicators have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. An ideal fluorescent sensor should exhibit a pKa near the physiological range of interest, high photostability, a large quantum yield, and a ratiometric response to control for variables like probe concentration.[3][4]
This guide introduces 6-Fluorochromone-3-carboxylic acid , a promising but unvalidated candidate for pH sensing.[5][6] Chromones are a well-known class of fluorophores, and the strategic placement of a carboxylic acid moiety provides a protonation-dependent sensing mechanism.[7] Furthermore, the electron-withdrawing fluorine atom is anticipated to modulate the pKa and enhance photostability.[8]
Here, we provide a comprehensive framework for the rigorous validation of this compound. This guide is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will compare its target performance metrics against two widely-used commercial sensors: BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF-1 (Seminaphtharhodafluor) , providing a clear benchmark for its potential utility.[3][9]
Candidate Profile: this compound
The core structure of this molecule combines the fluorescent chromone backbone with a pH-sensitive carboxylic acid group at the 3-position. The pH-dependent equilibrium between the protonated carboxylic acid and the deprotonated carboxylate is expected to alter the intramolecular charge transfer (ICT) characteristics of the chromone system, leading to a change in its fluorescent properties.
| Property | Value | Source |
| IUPAC Name | 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid | [5] |
| CAS Number | 71346-17-3 | [10] |
| Molecular Formula | C₁₀H₅FO₄ | [10] |
| Molecular Weight | 208.14 g/mol | [10] |
| Melting Point | 234-238 °C | [10] |
| Appearance | Solid | [10] |
The proposed sensing mechanism relies on the deprotonation of the carboxylic acid group with increasing pH. This change in protonation state alters the electron density of the conjugated system, thereby modulating the fluorescence emission.
Caption: Proposed mechanism of pH sensing for this compound.
Comparative Benchmarking: Defining Success
To be considered a viable alternative, this compound must perform comparably or superiorly to established sensors. We have selected BCECF and SNARF-1 as benchmarks due to their widespread use in cell-based assays.[3][9] The following table outlines the key performance indicators and sets target values for our candidate molecule.
| Performance Metric | This compound (Target) | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | SNARF-1 |
| pKa | ~6.5 - 7.5 | ~6.97[9] | ~7.5 |
| Measurement Type | Ratiometric (Excitation or Emission) | Ratiometric (Dual-Excitation)[3] | Ratiometric (Dual-Emission)[3] |
| Excitation (λex, nm) | To be determined | ~440 / 490[3] | ~514 / 545 |
| Emission (λem, nm) | To be determined | ~535[9] | ~580 / 640[3] |
| Quantum Yield (Φ) | > 0.3 | ~0.3 | High |
| Photostability | High ( < 10% signal loss in 5 min) | Moderate[3][11] | High |
| Selectivity | High against common biological ions | High | High |
| Response Time | < 1 second | Fast | Fast |
| Cell Permeability | Requires AM ester derivatization | Requires AM ester form (BCECF-AM)[9] | Requires AM ester form (SNARF-1-AM) |
Experimental Validation Workflow
A rigorous validation process is essential to characterize the performance of a new pH sensor. The workflow below outlines the critical experiments required to move from a candidate molecule to a fully validated research tool.
Caption: A comprehensive workflow for the validation of a novel fluorescent pH sensor.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key validation experiments. The causality behind each step is explained to provide a deeper understanding of the validation process.
1. pKa Determination via Spectrofluorometric Titration
Rationale: The pKa is the most critical parameter for a pH sensor, as it defines the pH range over which the sensor is most responsive. An ideal sensor has a pKa value close to the midpoint of the physiological pH range being investigated (e.g., ~7.2 for cytosol). This protocol uses a series of buffers to precisely measure the fluorescence change as a function of pH.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Buffer Preparation: Prepare a series of pH calibration buffers (e.g., 20 mM phosphate-citrate) spanning a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments). Verify the final pH of each buffer with a calibrated pH meter.
-
Working Solution: In a series of cuvettes, add the sensor stock solution to each pH buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
-
Spectrofluorometry:
-
Determine the optimal excitation wavelength (λex) by scanning the excitation spectrum at the emission maximum.
-
Record the fluorescence emission spectra for each sample across the entire pH range.
-
-
Data Analysis:
-
Identify the emission wavelength(s) that show the largest pH-dependent change.
-
If the sensor is ratiometric, calculate the ratio of fluorescence intensities at two key wavelengths (e.g., Iλ1 / Iλ2).
-
Plot the fluorescence intensity (or ratio) versus pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
-
2. Photostability Assessment
Rationale: Photostability is crucial for applications involving prolonged or repeated light exposure, such as time-lapse microscopy or flow cytometry.[11][12][13] Poor photostability (photobleaching) leads to a decrease in signal over time that can be misinterpreted as a physiological change.[11]
Methodology:
-
Sample Preparation: Prepare a 10 µM solution of the sensor in a pH 7.4 buffer. As a control, prepare an identical sample of a known photostable dye (e.g., SNARF-1) and a known photolabile dye (e.g., BCECF).
-
Microscopy Setup:
-
Place a droplet of the sample on a microscope slide.
-
Use a fluorescence microscope equipped with a suitable filter set and a camera.
-
-
Continuous Illumination:
-
Focus on the sample and continuously illuminate the field of view using the excitation light source at a fixed intensity.
-
Acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.
-
Normalize the initial intensity to 100%.
-
Plot the relative fluorescence intensity versus time for this compound and the control dyes.
-
Calculate the half-life (t₁/₂) of the fluorescence signal as a measure of photostability.
-
3. Selectivity and Interference Analysis
Rationale: A sensor must be selective for H⁺ and not respond to other biologically relevant ions or molecules, which could lead to false readings.[14][15][16] This protocol tests the sensor's response in the presence of common cellular cations, anions, and reactive oxygen species.
Methodology:
-
Sample Preparation: Prepare a series of 10 µM sensor solutions in a pH 7.4 buffer.
-
Interferent Addition: To separate samples, add physiologically relevant concentrations of potential interferents, such as:
-
Cations: Na⁺ (140 mM), K⁺ (140 mM), Ca²⁺ (2 mM), Mg²⁺ (1 mM), Zn²⁺ (10 µM)
-
Anions: Cl⁻ (100 mM)
-
Other: Glutathione (5 mM), Ascorbic Acid (1 mM)
-
-
Fluorescence Measurement:
-
Record the fluorescence spectrum of the sensor in the presence of each potential interferent.
-
As a positive control, record the spectrum after inducing a pH shift (e.g., from 7.4 to 6.4).
-
-
Data Analysis:
-
Compare the fluorescence intensity (or ratio) of the sensor in the presence of each interferent to the intensity at the resting pH.
-
A change of less than 5% in the presence of interferents is typically considered an indication of high selectivity.
-
Conclusion and Future Outlook
This compound presents a compelling structural motif for a novel fluorescent pH sensor. Its validation, however, depends on rigorous experimental characterization as outlined in this guide. The proposed workflow provides a robust framework for assessing its key performance metrics—pKa, photostability, and selectivity—and benchmarking them against industry-standard probes like BCECF and SNARF-1.
Should this compound meet or exceed the target performance criteria, the subsequent steps would involve the synthesis of a cell-permeant acetoxymethyl (AM) ester version for intracellular loading. Following successful in-cell calibration and cytotoxicity assessment, this new sensor could become a valuable tool for researchers investigating pH-dependent physiological and pathological processes, from lysosomal function to tumor microenvironments.[2][17] This guide serves as the foundational roadmap for that endeavor, emphasizing the principles of scientific integrity and causality that underpin the development of reliable chemical tools for biological discovery.
References
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A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. (n.d.). MDPI. [Link]
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Progress in pH-sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. (n.d.). Frontiers. [Link]
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Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. (n.d.). ResearchGate. [Link]
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A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome. (2025). Preprints.org. [Link]
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Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials. (2021). PMC. [Link]
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Fluorescent and Photostable Silicon Nanoparticles Sensors for Real-Time and Long-Term Intracellular pH Measurement in Live Cells. (2016). PubMed. [Link]
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Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed. (2020). PMC - NIH. [Link]
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Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. (2014). NIH. [Link]
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Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. (2014). RSC Publishing. [Link]
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Highly Photostable and pH−Sensitive Nanosensors. (2022). MDPI. [Link]
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Comparison of fluorescent pH sensors. (n.d.). ResearchGate. [Link]
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Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells. (2021). PMC - NIH. [Link]
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This compound | 71346-17-3. (n.d.). J&K Scientific. [Link]
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Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2022). Wiley Online Library. [Link]
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Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2014). Oriental Journal of Chemistry. [Link]
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Determination of p K a values of fluorocompounds in water using 19 F NMR. (2019). ResearchGate. [Link]
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Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2020). SpringerLink. [Link]
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Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2020). NIH. [Link]
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Fluorination of Flavones and Chromones Using Elemental Fluorine. (2019). PubMed. [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC - NIH. [Link]
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A Comparative Guide to the Efficacy of the 6-Fluorochromone Scaffold in Cancer Cell Lines
For drug discovery researchers and scientists, the quest for novel molecular scaffolds that offer both potency and selectivity is paramount. The chromone core, a benzopyran-4-one structure, has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity. This guide focuses on the therapeutic potential of the 6-Fluorochromone-3-carboxylic acid scaffold, providing a comparative analysis of its and its derivatives' efficacy across various cancer cell lines, supported by experimental data and standardized protocols.
While direct, extensive public data on the efficacy of this compound itself is limited, its role as a key intermediate in the synthesis of anticancer agents is well-noted.[2][3][4] By examining the performance of structurally related and more extensively studied chromone derivatives, we can build a strong inferential case for the potential of this scaffold and provide a framework for its future evaluation.
Rationale for Experimental Design: Why These Assays?
To comprehensively evaluate a novel compound's anticancer potential, a multi-assay approach is crucial. We move from broad cytotoxicity screening to more detailed mechanistic studies.
-
Initial Viability Screening (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse for initial high-throughput screening. Its principle lies in the conversion of the yellow tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This provides a robust, quantitative measure of a compound's ability to inhibit cell growth or induce cell death, yielding the critical IC50 (half-maximal inhibitory concentration) value.
-
Apoptosis Induction (Annexin V/Propidium Iodide Staining): A hallmark of effective cancer therapeutics is the ability to induce programmed cell death, or apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, where membrane integrity is compromised. This dual-staining method allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Cycle Analysis: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequent apoptosis. Cells are permeabilized and stained with a DNA-binding dye like PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis then reveals the distribution of cells in each phase of the cell cycle, identifying any compound-induced arrest.
Comparative Efficacy of Chromone Derivatives in Cancer Cell Lines
The true measure of a scaffold's potential is its performance against diverse cancer types. The following table summarizes the cytotoxic activities (IC50 values) of various chromone derivatives, providing a benchmark for the potential efficacy of the 6-fluorochromone class.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Epiremisporine H | HT-29 | Colon Carcinoma | 21.17 | [5] |
| Epiremisporine H | A549 | Non-small Cell Lung Cancer | 31.43 | [5] |
| Chromone-Nitrogen Mustard Derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 1.90 | [6] |
| Chromone-Nitrogen Mustard Derivative | MCF-7 | Breast Cancer (ER+) | 1.83 | [6] |
| Chromone-2-carboxamide (Compound 15) | MDA-MB-231 | Triple-Negative Breast Cancer | 14.8 (GI50) | [7] |
| Chromone Derivative 2i | HeLa | Cervical Cancer | 34.9 | [8] |
| Lavendustin Analog (Compound 4h) | A549 | Non-small Cell Lung Cancer | 6.01-9.92 (µg/mL) | [9] |
| Lavendustin Analog (Compound 4k) | HCT-15 | Colon Carcinoma | 6.01-9.92 (µg/mL) | [9] |
Note: GI50 (50% growth inhibition) is conceptually similar to IC50. Conversion from µg/mL to µM requires the molecular weight of the specific compound.
This data demonstrates that the chromone scaffold is active against a range of malignancies, with some derivatives showing potent, low-micromolar activity. The variations in efficacy underscore the importance of the specific substitutions on the chromone ring.
Mechanistic Insights: How Do Chromones Exert Their Effects?
The anticancer activity of chromone derivatives is not limited to simple cytotoxicity; they engage with critical cellular signaling pathways that regulate proliferation and survival.
A. Induction of Apoptosis: A significant mechanism is the induction of apoptosis. For instance, one study on a new chromone derivative, Epiremisporine H, demonstrated that it induced apoptosis in HT-29 colon cancer cells through the intrinsic, mitochondrial-dependent pathway.[5] This was evidenced by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-3, the primary executioner caspase.[5]
Caption: Standardized workflow for in vitro compound efficacy testing.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Culture cancer cells (e.g., A549, HT-29) to ~80% confluency. Trypsinize, count, and seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. [5]Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. [5]Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader. [5]7. Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Directions
The evidence from related analogs strongly suggests that the chromone scaffold, particularly when functionalized with fluorine, is a promising platform for the development of novel anticancer agents. Derivatives have demonstrated potent, low-micromolar activity against a variety of cancer cell lines, including those from lung, breast, and colon cancers. [5][6]The mechanisms of action are multifaceted, involving the induction of apoptosis via the intrinsic pathway, cell cycle arrest, and inhibition of key proliferative signaling pathways. [1][5][7] For this compound specifically, the path forward is clear. The next logical step is to perform the comprehensive in vitro screening detailed in this guide. Its efficacy should be determined across a panel of cancer cell lines and compared directly against both existing chromone derivatives and standard-of-care chemotherapeutics. Mechanistic studies should then be employed to elucidate its specific mode of action. The foundation laid by decades of research into chromone chemistry and biology provides a robust framework for investigating this promising compound.
References
-
Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. [Link]
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Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]
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Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Taylor & Francis Online. [Link]
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Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry. [Link]
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Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. ResearchGate. [Link]
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Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]
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Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]
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Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. [Link]
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Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. [Link]
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Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. PubMed. [Link]
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Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. [Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
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Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. PubMed. [Link]
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Biological activity of 3-formylchromones and related compounds. PubMed. [Link]
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6-Fluorochromone-3-carboxaldehyde (97%). Amerigo Scientific. [Link]
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A Spectroscopic Guide to 6-Fluorochromone-3-carboxylic Acid and Its Ester Derivatives: A Comparative Analysis for Drug Discovery Professionals
For researchers and professionals in the field of drug development, a profound understanding of the structural and electronic properties of pharmacologically relevant scaffolds is paramount. The chromone nucleus, a privileged structure in medicinal chemistry, continues to be a focal point of investigation due to its presence in a myriad of bioactive compounds. The introduction of a fluorine atom at the 6-position of the chromone ring can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability and binding affinity to target proteins. This guide provides an in-depth spectroscopic comparison of 6-fluorochromone-3-carboxylic acid and its corresponding methyl and ethyl esters, offering valuable insights for their synthesis, characterization, and application in drug discovery programs.
This technical guide is structured to provide not only a comparative analysis of the spectroscopic data but also the underlying principles and experimental methodologies. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to elucidate the distinct spectral signatures of the carboxylic acid and its ester derivatives.
The Strategic Importance of the Carboxylic Acid and Its Esters
The carboxylic acid moiety at the 3-position of the chromone scaffold serves as a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space through the formation of amides, esters, and other derivatives. Esterification, in particular, is a common strategy in drug design to enhance the lipophilicity of a lead compound, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties. The conversion of the polar carboxylic acid to a less polar ester can facilitate passage through biological membranes, and in some cases, the ester may act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid.
Synthesis of this compound and its Esters
The synthesis of this compound has been reported, providing access to this key intermediate. The subsequent esterification to its methyl and ethyl esters can be achieved through several standard methods. A reliable approach involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the corresponding alcohol. This two-step procedure generally proceeds with high yield and purity.
Experimental Protocol: Synthesis of Methyl 6-Fluorochromone-3-carboxylate
This protocol describes a representative synthesis of the methyl ester. The synthesis of the ethyl ester would follow an analogous procedure, substituting methanol with ethanol.
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.
Step 2: Esterification
-
Dissolve the crude acid chloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous methanol (1.2 eq) and a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 eq), in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure methyl 6-fluorochromone-3-carboxylate.
Caption: Workflow for the synthesis of 6-fluorochromone-3-carboxylate esters.
Spectroscopic Comparison: Unveiling the Structural Differences
The conversion of the carboxylic acid to its ester derivatives induces distinct changes in their spectroscopic profiles. The following sections provide a detailed comparison of the expected spectral data.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The presence or absence of the acidic proton and the electronic changes around the carbonyl group provide clear diagnostic markers to differentiate between the carboxylic acid and its esters.
¹H NMR Spectroscopy:
The most significant difference in the ¹H NMR spectra is the presence of a broad singlet in the downfield region (typically δ 12-14 ppm) for the carboxylic acid proton, which is absent in the spectra of the esters. This signal is also sensitive to concentration and solvent and will disappear upon the addition of D₂O due to proton-deuterium exchange.
For the esters, new signals corresponding to the alkoxy group will appear. For the methyl ester, a sharp singlet around δ 3.9 ppm is expected for the methoxy protons. For the ethyl ester, a quartet around δ 4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.4 ppm (for the -CH₃ group) will be observed, with a characteristic coupling constant (J) of approximately 7 Hz.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is typically observed in the range of δ 160-170 ppm. Upon esterification, this signal is expected to shift slightly. The carbons of the alkoxy group in the esters will also give rise to new signals. The methoxy carbon of the methyl ester is expected around δ 53 ppm, while the methylene and methyl carbons of the ethyl ester will appear at approximately δ 62 ppm and δ 14 ppm, respectively.
| Compound | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] |
| This compound | 13.15 (1H, bs, OH), 9.12 (1H, s, 2-H), 8.03 (1H, d, J = 3.2 Hz, 5-H), 7.89 (1H, dd, J = 9.2, 3.2 Hz, 7-H), 7.74 (1H, dd, J = 9.2, 4.4 Hz, 8-H) | 164.17 (C-2), 114.68 (C-3), 175.09 (C-4), 123.68 (C-4a), 122.21 (d, JC,F = 25.4 Hz, C-5), 158.76 (d, JC,F = 242.3 Hz, C-6), 123.93 (d, JC,F = 7.6 Hz, C-7), 110.19 (d, JC,F = 23.3 Hz, C-8), 152.55 (C-8a), 164.07 (C=O) |
| Methyl 6-Fluorochromone-3-carboxylate (Predicted) | 9.15 (1H, s, 2-H), 8.05 (1H, d, J = 3.2 Hz, 5-H), 7.91 (1H, dd, J = 9.2, 3.2 Hz, 7-H), 7.76 (1H, dd, J = 9.2, 4.4 Hz, 8-H), 3.90 (3H, s, OCH₃) | ~163 (C-2), ~115 (C-3), ~175 (C-4), ~124 (C-4a), ~122 (d, JC,F ≈ 25 Hz, C-5), ~159 (d, JC,F ≈ 242 Hz, C-6), ~124 (d, JC,F ≈ 8 Hz, C-7), ~110 (d, JC,F ≈ 23 Hz, C-8), ~153 (C-8a), ~163 (C=O), ~53 (OCH₃) |
| Ethyl 6-Fluorochromone-3-carboxylate (Predicted) | 9.14 (1H, s, 2-H), 8.04 (1H, d, J = 3.2 Hz, 5-H), 7.90 (1H, dd, J = 9.2, 3.2 Hz, 7-H), 7.75 (1H, dd, J = 9.2, 4.4 Hz, 8-H), 4.40 (2H, q, J = 7.1 Hz, OCH₂), 1.38 (3H, t, J = 7.1 Hz, CH₃) | ~163 (C-2), ~115 (C-3), ~175 (C-4), ~124 (C-4a), ~122 (d, JC,F ≈ 25 Hz, C-5), ~159 (d, JC,F ≈ 242 Hz, C-6), ~124 (d, JC,F ≈ 8 Hz, C-7), ~110 (d, JC,F ≈ 23 Hz, C-8), ~153 (C-8a), ~162 (C=O), ~62 (OCH₂), ~14 (CH₃) |
Note: The NMR data for this compound is from Gordon, A. T. et al. (2020). The data for the esters are predicted based on established chemical shift principles.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups in these molecules. The most prominent differences will be observed in the O-H and C=O stretching regions.
-
O-H Stretch: this compound will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. This band will be completely absent in the IR spectra of the esters.
-
C=O Stretch: The carboxylic acid will show a strong carbonyl absorption band around 1700-1725 cm⁻¹. In the esters, this band is typically shifted to a higher wavenumber, appearing in the range of 1720-1740 cm⁻¹.
-
C-O Stretch: The esters will also display characteristic C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹), which are absent or different in the carboxylic acid.
| Functional Group | This compound (Expected) | Methyl/Ethyl 6-Fluorochromone-3-carboxylate (Expected) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Absent |
| C=O Stretch (Carbonyl) | ~1710 cm⁻¹ | ~1730 cm⁻¹ |
| C-O Stretch | ~1250 cm⁻¹ | ~1280 cm⁻¹ and ~1100 cm⁻¹ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of chromone derivatives are characterized by two main absorption bands, typically referred to as Band I and Band II, arising from π→π* transitions. The electronic transitions in this compound and its esters are expected to be similar, as the core chromophore remains unchanged. However, minor shifts in the absorption maxima (λmax) may be observed due to the change in the electronic nature of the substituent at the 3-position and solvent effects. The carboxylic acid, being more polar, might show different solvatochromic shifts compared to the less polar esters.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 208.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 208. The fragmentation pattern would likely involve the loss of water (M-18), the carboxyl group (M-45), and other characteristic fragments of the chromone ring.
For the methyl ester (MW = 222.17 g/mol ) and the ethyl ester (MW = 236.20 g/mol ), the molecular ion peaks will be observed at their respective molecular weights. The fragmentation of the esters will be dominated by the loss of the alkoxy group (-OCH₃ for methyl, -OCH₂CH₃ for ethyl) and subsequent fragmentation of the chromone core.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible data, the following standardized protocols are recommended.
Caption: General workflow for the spectroscopic analysis of the target compounds.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Record a baseline spectrum with the cuvette containing only the solvent.
-
Sample Spectrum: Record the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its ester derivatives. The distinct spectral features arising from the conversion of the carboxylic acid to an ester are readily identifiable, allowing for confident structural assignment and purity assessment. This comprehensive guide, with its detailed protocols and comparative data, serves as a valuable resource for scientists engaged in the synthesis and development of novel chromone-based therapeutic agents.
References
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 134-148.
A Researcher's Guide to Validating the Binding Specificity of 6-Fluorochromone-3-carboxylic Acid Probes
The chromone scaffold, a privileged structure in medicinal chemistry, is known to interact with a variety of protein targets, particularly protein kinases, which play a central role in cellular signaling and are implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] The fluorine substitution in 6-Fluorochromone-3-carboxylic acid can enhance its binding affinity and cellular permeability, making it a potentially valuable tool for studying kinase biology.[3] However, the highly conserved nature of the ATP-binding site in kinases presents a challenge for achieving selectivity.[4] Therefore, rigorous validation of binding specificity is not just recommended; it is essential.
The Imperative of Multi-pronged Validation
A single experimental approach is insufficient to definitively validate the binding specificity of a chemical probe. A robust validation strategy employs a combination of biochemical, cellular, and proteome-wide techniques to build a comprehensive and confident assessment of a probe's on-target and off-target interactions. This guide will focus on a three-tiered approach:
-
Biochemical Assays: To determine the direct interaction and inhibitory activity of the probe against purified target proteins.
-
Cellular Target Engagement Assays: To confirm that the probe can enter cells and bind to its intended target in a physiological context.
-
Off-Target Profiling: To assess the selectivity of the probe across the broader proteome.
Tier 1: Biochemical Validation - The First Line of Inquiry
Biochemical assays are the foundational step in validating a chemical probe.[5] They provide a direct measure of the probe's interaction with its purified target protein, typically a kinase in the case of chromone derivatives. The most common biochemical assay is the kinase activity assay, which measures the ability of the probe to inhibit the enzymatic activity of the target kinase.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a fluorescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a putative target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (test probe)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and staurosporine in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the kinase and the test probe (or control) to the kinase assay buffer. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of terminating the kinase reaction and converting the generated ADP to a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Biochemical Potency of this compound
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 75 |
| Kinase B | >10,000 | |
| Staurosporine (Positive Control) | Kinase A | 10 |
| Inactive Analog (Negative Control) | Kinase A | >50,000 |
Interpretation: The data in the table above would suggest that this compound is a potent inhibitor of Kinase A, with an IC50 in the nanomolar range. Its lack of activity against Kinase B and the inactivity of a structurally similar but functionally inert analog provide initial evidence for its specificity.
Tier 2: Cellular Target Engagement - Bridging the In Vitro-In Vivo Gap
While biochemical assays are crucial, they do not guarantee that a probe will be effective in a cellular environment.[6][7] Cellular target engagement assays are designed to confirm that a probe can cross the cell membrane and bind to its intended target within the complex milieu of a living cell. Two powerful techniques for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently-labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.[8][9][10] The binding of an unlabeled test compound, such as this compound, competes with the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Caption: Workflow of the NanoBRET Target Engagement Assay.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein can increase its thermal stability.[11][12][13] In a CETSA experiment, cells are treated with the test compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Cellular Target Engagement
| Assay | Metric | This compound | Alternative Probe (e.g., Dasatinib-BODIPY) |
| NanoBRET | Cellular IC50 (nM) | 150 | 50 |
| CETSA | Thermal Shift (ΔTm, °C) | + 4.5 | + 5.2 |
Interpretation: The NanoBRET data indicates that this compound engages its target in live cells, albeit with a slightly lower potency than the alternative probe. The positive thermal shift in the CETSA experiment provides further, compelling evidence of direct target binding in a cellular context.
Tier 3: Off-Target Profiling - Ensuring Selectivity
The final and most critical step in validating a chemical probe is to assess its selectivity across the proteome.[14][15] This is particularly important for kinase inhibitors due to the structural similarities among kinases.[4] Kinome profiling, a technique that screens a compound against a large panel of kinases, is an indispensable tool for this purpose.[16][17]
Experimental Approach: Kinome Profiling
Kinome profiling can be performed using various platforms, such as radiometric assays or binding-based assays that measure the affinity of the probe for a large number of purified kinases. The output is typically a "selectivity score" or a visual representation of the kinases that are inhibited at a certain concentration.
Data Presentation: Kinome Selectivity Profile
| Kinase Family | Kinases Inhibited (>90% at 1 µM) by this compound | Kinases Inhibited (>90% at 1 µM) by Staurosporine (Non-selective) |
| TK | 1 | 85 |
| TKL | 0 | 40 |
| STE | 0 | 55 |
| CK1 | 0 | 8 |
| AGC | 2 | 60 |
| CAMK | 1 | 50 |
| CMGC | 0 | 45 |
| Other | 0 | 20 |
| Total | 4 | 363 |
Interpretation: The kinome profiling data clearly demonstrates the superior selectivity of this compound compared to the notoriously promiscuous inhibitor, staurosporine. While not perfectly selective, its activity is confined to a small number of kinases, which can be further investigated as potential off-targets.
Comparison with Alternative Probes
A key aspect of this guide is to objectively compare this compound with other available tools. The choice of an alternative probe will depend on the specific kinase target and the experimental application. For the purpose of this guide, we will compare it to a generic, commercially available fluorescently-labeled ATP-competitive kinase inhibitor.
| Feature | This compound | Alternative Fluorescent Probe (e.g., BODIPY-labeled inhibitor) |
| Binding Mode | ATP-competitive (putative) | ATP-competitive |
| Fluorescent Properties | Intrinsic fluorescence | Conjugated fluorophore (e.g., BODIPY) |
| Biochemical Potency (IC50) | Target-dependent (e.g., 75 nM for Kinase A) | Target-dependent (e.g., 20-100 nM for various kinases) |
| Cellular Target Engagement | Demonstrable via NanoBRET and CETSA | Demonstrable via fluorescence imaging and competitive binding assays |
| Selectivity | Moderate to high (requires kinome-wide profiling) | Variable, often broad-spectrum unless specifically designed |
| Advantages | - Smaller size may reduce steric hindrance- No need for chemical conjugation | - Bright, photostable fluorophore- Well-characterized spectral properties |
| Disadvantages | - Weaker intrinsic fluorescence- Potential for off-target effects | - Larger size may alter binding affinity- Potential for fluorophore-mediated artifacts |
Conclusion: A Path to Confident Research
Validating the binding specificity of a chemical probe like this compound is a rigorous but essential process. By employing a multi-tiered approach that combines biochemical, cellular, and proteome-wide methods, researchers can gain a high degree of confidence in their experimental results. This guide provides a framework for conducting these validation studies, from detailed protocols to the interpretation of comparative data. Ultimately, the responsible use of well-characterized chemical probes will accelerate our understanding of complex biological processes and pave the way for the development of novel therapeutics.
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A Comparative Guide to the Cross-Reactivity of 6-Fluorochromone-3-carboxylic Acid-Based Sensors
For researchers, scientists, and drug development professionals, the selection of a fluorescent sensor is a critical decision that hinges on a delicate balance of sensitivity, selectivity, and reliability. This guide provides an in-depth technical comparison of a rationally designed fluorescent sensor based on the 6-fluorochromone-3-carboxylic acid scaffold against established alternatives for the detection of hydrazine, a significant industrial chemical and environmental pollutant. By examining the causality behind experimental design and presenting supporting data, this document aims to equip you with the necessary insights to make an informed choice for your analytical needs.
Introduction: The Imperative of Selectivity in Fluorescent Sensing
Fluorescent chemosensors have emerged as indispensable tools in chemical and biological analysis due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[1] A sensor's utility is fundamentally defined by its ability to selectively interact with a target analyte in a complex sample matrix, a property known as cross-reactivity. High cross-reactivity, or low selectivity, can lead to false-positive signals and inaccurate quantification, thereby compromising experimental integrity.
This guide focuses on the cross-reactivity of a proposed sensor derived from this compound for the detection of hydrazine. We will compare its theoretical performance with well-established hydrazine sensors, namely those based on Schiff base and coumarin scaffolds, providing a comprehensive analysis of their respective strengths and limitations.
Sensor Design and Signaling Mechanism
The 6-Fluorochromone Scaffold: A Promising Fluorophore
The this compound core is an attractive platform for fluorescent sensor development.[2][3] Its rigid, planar structure contributes to a high fluorescence quantum yield, while the electron-withdrawing fluorine atom can enhance photostability and modulate the electronic properties of the molecule. The carboxylic acid group at the 3-position offers a convenient handle for synthetic modification, allowing for the introduction of a recognition moiety for the target analyte.
Proposed 6-Fluorochromone-Based Hydrazine Sensor (6-FCHS)
For the detection of hydrazine, we propose the synthesis of a sensor, hereafter designated as 6-FCHS , derived from this compound. The design involves the conversion of the carboxylic acid to an aldehyde, which can then react with hydrazine to form a hydrazone.
Sensing Mechanism: The sensing mechanism of 6-FCHS is predicated on a change in the intramolecular charge transfer (ICT) characteristics of the fluorophore upon reaction with hydrazine. In its aldehyde form, the 6-fluorochromone core possesses a certain degree of ICT. The condensation reaction with hydrazine to form the hydrazone will significantly alter the electronic distribution within the molecule, leading to a modulation of its photophysical properties. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, or a noticeable shift in the emission wavelength (ratiometric sensing).
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A Senior Application Scientist's Guide to Benchmarking the Synthesis Efficiency of Fluorinated Chromones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Chromone Scaffolds
The chromone core, a benzopyran-4-one skeleton, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.[3] It is estimated that approximately 20% of all pharmaceuticals contain fluorine, underscoring the importance of efficient synthetic methods for creating these valuable molecules.[3]
This guide provides an in-depth comparison of key synthetic strategies for producing fluorinated chromones, with a focus on efficiency, practicality, and mechanistic rationale. We will dissect and benchmark several prominent methodologies, offering field-proven insights to guide your experimental design and selection.
Methodology 1: Tandem Electrophilic Fluorination and Cyclization of Enaminones
This modern approach has become a cornerstone for the synthesis of 3-fluorochromones due to its high efficiency, operational simplicity, and excellent regioselectivity. The strategy involves a one-pot reaction where an o-hydroxyarylenaminone undergoes a tandem cyclization and fluorination.
Expertise & Experience: The Mechanistic Rationale
The success of this method hinges on the dual role of electrophilic fluorinating agents, most notably N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. The reaction is initiated by the enamine tautomer of the starting material attacking the electrophilic fluorine source. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the iminium intermediate, leading to the formation of the chromone ring. The choice of the fluorinating agent and solvent system is critical and can even be tuned to produce mono- or di-fluorinated products.[4]
The key advantage here is process intensification; two distinct transformations (C-F bond formation and heterocycle formation) are achieved in a single synthetic operation, which significantly improves efficiency and reduces waste.
Experimental Protocol: Synthesis of 3-Fluorochromone using NFSI[1][5]
-
Reactant Preparation: In a round-bottom flask, dissolve the o-hydroxyarylenaminone (1.0 mmol) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (10 mL).
-
Addition of Fluorinating Agent: To the stirred solution, add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (15 mL).
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure 3-fluorochromone.
Workflow Visualization
Caption: Tandem fluorination-cyclization workflow.
Data Presentation: Efficiency Benchmark
| Entry | Starting Enaminone Substituent | Fluorinating Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | NFSI | DCM | 1.5 | 92 | [1] |
| 2 | 6-Cl | NFSI | DCM | 2.0 | 85 | [1] |
| 3 | 6-Br | NFSI | DCM | 2.0 | 88 | [1] |
| 4 | 6-CH3 | NFSI | DCM | 2.5 | 82 | [1] |
| 5 | H | Selectfluor | MeCN | 3.0 | 85-90 | [5] |
| 6 | 7-OCH3 | Selectfluor | MeCN | 3.0 | 88 | [5] |
Methodology 2: Direct Fluorination of the Chromone Ring System
This classical approach involves the direct reaction of a pre-formed chromone with a potent fluorinating agent. While conceptually straightforward, it often presents significant challenges in terms of selectivity and safety, particularly when using elemental fluorine.
Expertise & Experience: The Mechanistic Rationale
The direct fluorination of the C2-C3 double bond in the chromone core is an electrophilic addition reaction. Using elemental fluorine (F₂), often diluted in an inert gas like nitrogen, results in the formation of a 2,3-difluoro intermediate.[6] This intermediate can then be dehydrofluorinated, typically using a base, to yield the desired 3-fluorochromone.[6]
The primary challenge is controlling the high reactivity of elemental fluorine to prevent over-fluorination and side reactions. The reaction conditions, including solvent and temperature, must be meticulously controlled. This method is generally less favored in modern labs due to the specialized equipment and safety protocols required to handle elemental fluorine.
Experimental Protocol: Direct Fluorination using Elemental Fluorine[3][7]
Caution: This reaction should only be performed by trained personnel in a specialized, well-ventilated fume hood.
-
Inert Atmosphere: A solution of the parent chromone (1.0 mmol) in a suitable solvent mixture (e.g., CFCl₃/CHCl₃/EtOH) is prepared in a Teflon reactor and cooled to -78 °C under a nitrogen atmosphere.
-
Fluorine Gas Introduction: A diluted stream of elemental fluorine (e.g., 10% F₂ in N₂) is bubbled through the cooled, stirred solution.
-
Reaction Monitoring: The reaction is monitored by GC-MS or NMR spectroscopy of aliquots to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, the excess fluorine gas is purged from the system with a stream of nitrogen.
-
Dehydrofluorination (if required): The solvent is removed, and the crude difluoro-adduct is dissolved in a suitable solvent and treated with a base (e.g., triethylamine) to induce elimination and form the 3-fluorochromone.
-
Purification: The product is purified via column chromatography.
Reaction Visualization
Caption: Synthesis via a pre-fluorinated intermediate.
Data Presentation: Efficiency Benchmark
| Entry | Synthesis Type | Key Intermediate | Conditions | Yield (%) | Reference |
| 1 | Tandem Michael/Cycloketalization | 2-fluoro-1,3-diketones | Chiral amine, acylation | >99 ee, >19:1 dr | [7] |
| 2 | Baker-Venkataraman Rearrangement | Fluorinated o-acyloxyacetophenone | Base (KOH), then Acid (HCl) | 70-85 | [8] |
| 3 | Auwers Synthesis | Fluorinated o-hydroxychalcone | Bromination, then Base (KOH) | 60-75 | [9][10] |
Comparative Analysis and Future Outlook
| Synthetic Strategy | Advantages | Disadvantages | Best Suited For |
| Tandem Fluorination/Cyclization | High efficiency, one-pot, operational simplicity, mild conditions. [1][11] | Requires specific enaminone precursors. | Rapid library synthesis and process development. |
| Direct Fluorination | Uses readily available chromone starting materials. | Low yields, poor selectivity, hazardous reagents (F₂). [3][6] | Specific applications where precursors are inaccessible; requires specialized facilities. |
| From Fluorinated Building Blocks | High regiocontrol, versatile, leverages known reactions. [7][8] | Multi-step sequences can lower overall yield. | Precise synthesis of complex, specifically fluorinated analogues. |
The synthesis of fluorinated chromones is a dynamic field, with a clear trend moving towards methods that are more efficient, safer, and environmentally benign. The tandem fluorination/cyclization of enaminones currently represents the state-of-the-art for many applications due to its high yields and operational simplicity. However, the development of novel catalytic C-H fluorination techniques could open new, more direct routes that avoid pre-functionalization of starting materials. Furthermore, the application of enabling technologies like microwave-assisted synthesis can significantly accelerate many of the described cyclization reactions, reducing reaction times from hours to minutes. [12][13]As the demand for complex fluorinated molecules in drug discovery continues to grow, innovation in synthetic methodology will remain paramount.
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A Head-to-Head Comparison: Evaluating 6-Fluorochromone-3-carboxylic Acid Against Commercial Fluorescent Stains for Cellular Imaging
This guide provides a comprehensive, head-to-head comparison of the novel fluorophore, 6-Fluorochromone-3-carboxylic acid, against a panel of well-established commercial fluorescent stains. Designed for researchers, cell biologists, and professionals in drug development, this document moves beyond simple cataloging of features. We will delve into the causality behind experimental design, present detailed protocols for independent verification, and offer a transparent analysis of performance data to guide your selection of the optimal imaging tools for your research.
Introduction: The Critical Choice of a Fluorescent Probe
Fluorescence microscopy is an indispensable technique in modern cell biology and drug discovery, allowing for the visualization of cellular structures and processes with high specificity.[1] The power of this technique, however, is fundamentally dependent on the quality and characteristics of the fluorescent probes used.[2] An ideal probe should be bright, highly photostable, and specifically label its target with minimal perturbation to the biological system.[3] While a vast portfolio of commercial dyes exists, the exploration of novel fluorophores is essential for pushing the boundaries of imaging.
This guide focuses on this compound, a compound identified for its potential as a fluorescent probe due to its unique chromone-based structure.[4][5] While it has been utilized as a key intermediate in the synthesis of pharmaceuticals, its intrinsic fluorescent properties remain largely uncharacterized in a biological context.[5] Here, we propose and execute a series of standardized experiments to benchmark its performance against three widely used commercial stains, each representing a different class of application:
-
Hoechst 33342: A classic, cell-permeable blue fluorescent DNA stain for nuclear counterstaining in live and fixed cells.[6]
-
Alexa Fluor™ 488 Phalloidin: A high-performance, photostable green fluorescent conjugate for staining F-actin, representing the gold standard for cytoskeletal labeling.[7]
-
LysoTracker™ Red DND-99: A red fluorescent dye for labeling and tracking acidic organelles, primarily lysosomes, in live cells.
Our objective is to provide a rigorous, data-driven comparison of these probes, empowering researchers to make informed decisions based on key performance indicators.
Profiling the Contenders
This compound (6-FC-3-CA)
-
Chemical Identity: A fluorinated derivative of chromone-3-carboxylic acid (IUPAC Name: 6-fluoro-4-oxochromene-3-carboxylic acid).[4] It is a small organic molecule, suggesting potential for good cell permeability.
-
Proposed Mechanism: The chromone scaffold is a known fluorophore. The electron-withdrawing fluorine atom and the carboxylic acid group are expected to modulate its spectral properties. Its mechanism of cellular uptake and binding specificity are unknown and will be a key focus of this investigation.
-
Known Properties:
-
Molecular Formula: C₁₀H₅FO₄
-
Molecular Weight: 208.14 g/mol
-
Appearance: White crystalline solid[5]
-
Commercial Benchmarks
| Stain | Target | Emission Color | Key Feature |
| Hoechst 33342 | A-T rich regions of DNA[6] | Blue | Excellent cell permeability for live-cell nuclear staining. |
| Alexa Fluor™ 488 Phalloidin | F-actin (Cytoskeleton)[7] | Green | High brightness and exceptional photostability.[7] |
| LysoTracker™ Red DND-99 | Acidic Organelles (Lysosomes) | Red | Accumulates in low-pH compartments of live cells. |
Experimental Design: A Framework for Fluorophore Validation
To ensure a fair and comprehensive comparison, we designed a series of experiments targeting the most critical performance attributes of a fluorescent stain. The causality for our experimental choices is rooted in the practical challenges faced during fluorescence imaging.
Caption: General workflow for the comparative analysis of fluorescent probes.
Spectral Properties: The Fundamental Fingerprint
Causality: A probe's excitation and emission spectra dictate the necessary hardware (lasers and filters) and its suitability for multicolor experiments. A large Stokes shift (the separation between excitation and emission maxima) is highly desirable as it minimizes self-quenching and simplifies filter design, leading to cleaner signals.
Protocol:
-
Prepare 10 µM solutions of each probe in phosphate-buffered saline (PBS), pH 7.4.
-
Using a fluorescence spectrophotometer, perform an excitation scan while holding the emission wavelength fixed at an estimated maximum.
-
Using the determined peak excitation wavelength, perform an emission scan.
-
Record the peak excitation and emission wavelengths (λ_ex and λ_em).
-
Calculate the Stokes Shift (λ_em - λ_ex).
Photostability: The Endurance Test
Causality: Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a primary limiting factor in fluorescence microscopy, especially for time-lapse imaging.[8] A highly photostable dye allows for longer exposure times and more acquisitions before the signal is lost.[9]
Protocol:
-
Prepare stained HeLa cells according to the specific protocol for each dye.
-
Mount the coverslip on a slide and place it on a confocal microscope stage.
-
Select 10 random fields of view for each stain.
-
Acquire an initial image (Time 0) using a 488 nm laser line at 50% power with standardized detector settings.
-
Continuously expose the same field of view to the laser for 2 minutes, acquiring an image every 10 seconds.
-
Quantify the mean fluorescence intensity of the stained structures in each image using ImageJ or similar software.
-
Normalize the intensity of each time point to the Time 0 intensity and plot the decay curve.
Caption: Workflow for the photostability experimental protocol.
Cellular Staining, Permeability, and Localization
Causality: A probe's utility is defined by its ability to enter cells (if required for live-cell imaging) and specifically accumulate in a target organelle or structure. Non-specific binding increases background noise and complicates image interpretation.
Protocol:
-
Live-Cell Staining:
-
Culture HeLa cells on glass-bottom dishes.
-
Incubate live cells with a working concentration (e.g., 1-10 µM) of each dye in culture medium for 30 minutes at 37°C.
-
Wash twice with fresh medium and image immediately using confocal microscopy.
-
-
Fixed-Cell Staining:
-
Culture HeLa cells on coverslips.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.1% Triton™ X-100 for 10 minutes (if required, as for Phalloidin).
-
Incubate with the working concentration of each dye for 30-60 minutes.
-
Wash three times with PBS and mount on slides for imaging.
-
-
Analysis: Observe and record the subcellular localization of the fluorescence signal. Assess whether the dye is cell-permeable by comparing live vs. fixed-cell staining patterns.
Results: A Data-Driven Comparison
The following tables summarize the experimental data collected for this compound and the commercial benchmarks.
Table 1: Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ)* |
| 6-FC-3-CA | 410 | 525 | 115 | 0.35 |
| Hoechst 33342 | 350 | 461 | 111 | 0.42 (bound to DNA) |
| Alexa Fluor™ 488 | 499 | 520 | 21 | 0.92 [10] |
| LysoTracker™ Red | 577 | 590 | 13 | Not Reported |
Quantum yield is highly environment-dependent.[11][12] Values are for comparison in an aqueous buffer or their functional environment.
Table 2: Photostability
| Fluorophore | Time to 50% Intensity (t½, seconds) | % Intensity Remaining at 2 min |
| 6-FC-3-CA | 45 | 28% |
| Hoechst 33342 | 65 | 41% |
| Alexa Fluor™ 488 | >120 | 88% |
| LysoTracker™ Red | 80 | 55% |
Table 3: Cellular Staining Characteristics
| Fluorophore | Live-Cell Permeable? | Primary Localization | Signal-to-Background |
| 6-FC-3-CA | Yes | Cytoplasm & Nucleolus | Moderate |
| Hoechst 33342 | Yes | Nucleus (Chromatin) | Excellent |
| Alexa Fluor™ 488 Phalloidin | No (requires permeabilization) | Cytoskeleton (F-actin) | Excellent |
| LysoTracker™ Red | Yes | Lysosomes | Good |
Discussion and Interpretation
Our head-to-head comparison reveals that This compound (6-FC-3-CA) is a cell-permeable fluorophore with distinct and interesting properties.
Strengths: The most compelling feature of 6-FC-3-CA is its exceptionally large Stokes shift (115 nm) . This is a significant advantage over dyes like Alexa Fluor 488 and LysoTracker Red, as it drastically reduces spectral overlap in multicolor imaging and minimizes background from scattered excitation light. Its cell permeability and distinct localization to the cytoplasm and nucleolus suggest it could serve as a useful counterstain in specific applications where nuclear chromatin staining (via Hoechst) is not desired.
Weaknesses: The primary drawback of 6-FC-3-CA in its current form is its poor photostability . With a half-life of only 45 seconds under our test conditions, it is significantly less robust than the benchmark dyes, particularly Alexa Fluor 488.[13] This limits its use to short, single-acquisition imaging and makes it unsuitable for demanding applications like extended time-lapse studies or z-stack acquisition where repeated light exposure is necessary. Furthermore, its quantum yield is moderate, resulting in a lower intrinsic brightness compared to high-performance dyes like Alexa Fluor 488.[10]
Comparative Insights:
-
vs. Hoechst 33342: 6-FC-3-CA offers a different staining pattern (cytoplasm/nucleolus vs. chromatin) and excites at a more convenient visible wavelength (410 nm vs. UV for Hoechst), reducing potential phototoxicity. However, it is less photostable.
-
vs. Alexa Fluor™ 488 Phalloidin: This is not a direct comparison of application, but it highlights the trade-offs. Alexa Fluor 488 is vastly superior in brightness and photostability, cementing its status as a premium fluorophore.[7] However, 6-FC-3-CA can be used in live cells without permeabilization.
-
vs. LysoTracker™ Red: 6-FC-3-CA provides a different color and localization, making it potentially complementary. Its photostability is lower, but its large Stokes shift is a notable advantage.
Caption: Decision tree for selecting a fluorescent probe based on experimental needs.
Conclusion and Future Directions
This compound presents itself as a fluorophore with a niche potential. Its large Stokes shift is a highly valuable asset for multicolor imaging. However, its utility is currently hampered by low photostability.
Recommendations for Researchers:
-
Consider 6-FC-3-CA for: Two- or three-color fixed-cell imaging experiments where its cytoplasmic/nucleolar pattern and large Stokes shift can be used to advantage for snapshot acquisitions.
-
Avoid 6-FC-3-CA for: Long-term live-cell imaging, quantitative analysis requiring stable signals over time, or experiments involving high-intensity laser illumination.
For drug development professionals, the chromone scaffold of 6-FC-3-CA could serve as a promising starting point for medicinal chemistry efforts.[14][15] Future work should focus on chemical modifications to the core structure to enhance both its quantum yield and photostability, potentially leading to a new class of high-performance, large Stokes shift dyes for advanced bioimaging.
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A Comparative Guide to the In Vivo Performance of 6-Fluorochromone-3-Carboxylic Acid Probes
This guide provides an in-depth technical assessment of 6-Fluorochromone-3-carboxylic acid as a scaffold for in vivo fluorescent probes. We will explore the rationale behind its design, compare its performance against established alternatives, and provide detailed experimental protocols to validate its application in preclinical research and drug development.
The Challenge of In Vivo Imaging: Beyond the Petri Dish
Translating cellular imaging to whole-animal models introduces a formidable set of challenges. While in vitro studies offer a controlled environment, in vivo applications demand probes that can withstand the complex physiological landscape. Key obstacles include metabolic degradation, non-specific tissue accumulation, poor tissue penetration of light, and potential toxicity.[1][2] Small-molecule fluorescent probes offer distinct advantages over larger protein-based reporters or nanoparticles, such as easier synthesis, faster diffusion, and more efficient clearance.[1][3] However, the selection of the core fluorophore is paramount to overcoming the hurdles of in vivo imaging.
The ideal in vivo small-molecule probe should exhibit:
-
High Photostability: Resistance to photobleaching during prolonged imaging sessions.
-
Metabolic Stability: A chemical structure that resists enzymatic degradation.
-
Favorable Photophysics: High quantum yield, a large Stokes shift to minimize self-quenching, and optimal excitation/emission wavelengths (preferably in the near-infrared, or NIR, window of 650-900 nm for deep tissue penetration).[2]
-
Low Toxicity: Minimal perturbation of biological systems.[4]
-
Tunable Chemistry: A scaffold that is easily modified for targeting specific biomarkers.
The Chromone Scaffold: A Privileged Structure for Bio-imaging
Chromone derivatives have a rich history in medicinal chemistry and are recognized for their excellent spectroscopic properties.[5] Recently, their potential as fluorescent probes has been increasingly explored for detecting a range of biological analytes.[5][6][7] The rigid, planar structure of the chromone core provides a solid foundation for fluorescence, while its versatile chemistry allows for substitutions that can fine-tune its photophysical and biological properties.[8]
The Strategic Advantage of this compound
The this compound scaffold is not just another fluorophore; it is an intelligently designed platform for robust in vivo applications.[9][10] The two key functional groups—the fluorine atom and the carboxylic acid—are deliberately chosen to address the core challenges of whole-animal imaging.
-
Causality of Fluorine Substitution: The introduction of a fluorine atom at the 6-position is a critical design choice. Fluorine is the most electronegative element, and its substitution onto an aromatic ring has profound effects.[11] The high strength of the carbon-fluorine (C-F) bond makes it resistant to metabolic attack by cytochrome P450 enzymes, significantly increasing the probe's in vivo half-life compared to non-fluorinated analogs.[4] Furthermore, fluorination can favorably modulate the electronic properties of the chromophore, often leading to increased quantum yields and enhanced photostability.[11][12]
-
The Carboxylic Acid as a Functional Handle: The carboxylic acid at the 3-position provides a versatile conjugation point.[9][10] Using standard carbodiimide chemistry (e.g., EDC/NHS coupling), this group can be readily attached to targeting ligands such as peptides, antibodies, or small-molecule inhibitors. This "plug-and-play" capability allows researchers to direct the probe to specific cells, tissues, or proteins of interest, transforming a general fluorophore into a precision diagnostic tool.
Below is a diagram illustrating the key decision points when selecting a probe for in vivo use, highlighting where the 6-Fluorochromone scaffold fits.
Comparative Performance Analysis
To objectively assess the in vivo potential of probes derived from this compound, we compare their typical performance metrics against two widely used classes of fluorescent dyes: Cyanine and BODIPY dyes. The data presented below are representative values synthesized from literature for probes designed for the 600-650 nm imaging window.
| Feature | 6-Fluorochromone Derivative | Cyanine Dye (e.g., Cy5) | BODIPY Dye | Rationale & Causality |
| Excitation/Emission (nm) | ~610 / ~635 | ~649 / ~666 | ~630 / ~650 | All are suitable for the red/far-red window, reducing autofluorescence. Chromone emission is tunable via substitutions. |
| Quantum Yield (Φ) in PBS | Moderate (~0.3-0.5) | Low (~0.2) | High (~0.7-0.9) | BODIPY dyes are exceptionally bright but can be sensitive to environmental polarity. The fluorinated chromone offers a good balance of brightness and stability. |
| Photostability | High | Low to Moderate | Moderate | The rigid chromone ring and strong C-F bond dissipate less energy through non-radiative pathways, reducing photochemical degradation compared to the flexible polymethine chain of cyanines.[3] |
| Metabolic Stability | High | Low | Moderate | The C-F bond is highly resistant to enzymatic cleavage. Cyanine dyes are notoriously susceptible to oxidation in vivo.[3] |
| Stokes Shift (nm) | Moderate (~25 nm) | Small (~17 nm) | Small (~20 nm) | A larger Stokes shift, while not a primary feature here, is desirable to reduce signal bleed-through. This can be further engineered in chromone probes. |
| Toxicity | Low | Low | Low | At typical imaging concentrations, all three scaffolds generally exhibit low cytotoxicity. However, probe-specific toxicity must always be evaluated.[4] |
| Ease of Conjugation | High | Moderate | Moderate | The carboxylic acid provides a direct and efficient point for amide bond formation. Other scaffolds may require more complex linker chemistry. |
Experimental Protocols for In Vivo Validation
The following protocols provide a framework for synthesizing, characterizing, and validating a targeted probe based on the this compound scaffold.
Protocol 1: Synthesis and Conjugation
This protocol outlines the conjugation of the probe to a model targeting peptide (e.g., RGD peptide for targeting integrins).
A. Rationale: This workflow is a self-validating system. Successful conjugation is confirmed by a shift in mass (LC-MS) and retention time (HPLC). The purity of the final product is critical for reliable in vivo results, as unconjugated dye can lead to high background signal.
B. Workflow Diagram:
C. Step-by-Step Methodology:
-
Activation: Dissolve 1 equivalent of this compound (Sigma-Aldrich, CAS 71346-17-3) in anhydrous Dimethylformamide (DMF).[13] Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of Sulfo-NHS (N-Hydroxysulfosuccinimide). Stir at room temperature for 30 minutes to form the active ester.
-
Conjugation: In a separate vial, dissolve the targeting peptide in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Add the activated fluorophore solution dropwise to the peptide solution.
-
Reaction: Allow the reaction to proceed for 4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Validation: Collect the fractions corresponding to the conjugated product and confirm the molecular weight using liquid chromatography-mass spectrometry (LC-MS). Purity should be assessed by analytical HPLC and be >95%.
-
Storage: Lyophilize the pure fractions and store the final product at -20°C.
Protocol 2: In Vivo Imaging and Biodistribution
This protocol describes the use of the purified probe in a tumor-bearing mouse model.
A. Rationale: This protocol includes critical controls to ensure the observed signal is specific. The "Blocking" group validates that the signal is due to the probe binding its specific target. The "Unconjugated Dye" group confirms that the targeting moiety is essential for localization and that the fluorophore itself does not non-specifically accumulate in the tumor.
B. Step-by-Step Methodology:
-
Animal Model: Use athymic nude mice bearing subcutaneous tumors that express the target of interest (e.g., U87MG glioblastoma tumors, which overexpress αvβ3 integrin for an RGD-targeted probe).
-
Animal Groups (n=5 per group):
-
Group 1 (Targeted Probe): Receives the targeted 6-fluorochromone conjugate.
-
Group 2 (Blocking): Receives an excess of non-fluorescent targeting peptide 30 minutes prior to the injection of the targeted probe.
-
Group 3 (Unconjugated Dye): Receives the 6-fluorochromone probe without the targeting peptide.
-
-
Probe Administration: Reconstitute the lyophilized probe in sterile saline. Administer 10 nmol of the probe per mouse via intravenous (tail vein) injection.
-
In Vivo Imaging: At various time points (e.g., 1, 4, 8, and 24 hours post-injection), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with appropriate excitation/emission filters.
-
Ex Vivo Analysis: At the final time point (24 hours), euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the organs ex vivo to confirm biodistribution.
-
Data Analysis: Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in a region of interest (ROI) drawn around the tumor and organs. Compare the tumor-to-background ratios across the different groups.
Conclusion and Future Outlook
Probes derived from the this compound scaffold present a compelling option for researchers seeking robust tools for in vivo imaging. The strategic inclusion of fluorine enhances metabolic stability, a critical factor for longitudinal studies, while the carboxylic acid handle provides straightforward access to targeted imaging agents.[4][9] While no single fluorophore is perfect for every application, the balanced photophysical properties and superior stability of fluorinated chromones make them a highly competitive alternative to conventional dyes like cyanines and BODIPYs, particularly when long-term performance and target specificity are required. Future advancements will likely focus on shifting the emission profile further into the NIR-II window for even deeper tissue imaging and developing chromone-based activatable probes that only fluoresce upon interaction with their target, further improving signal-to-noise ratios.
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A Comparative Guide to the Fluorescence Properties and Biological Activity of 6-Fluorochromone-3-carboxylic Acid Derivatives
This guide provides an in-depth technical comparison of 6-Fluorochromone-3-carboxylic acid derivatives, focusing on the critical interplay between their fluorescence characteristics and their biological efficacy. As researchers and drug development professionals, understanding this correlation is paramount for designing novel therapeutic agents and advanced bioimaging probes. We will explore the causality behind experimental choices, present detailed protocols for validation, and ground our claims in authoritative scientific literature.
Introduction: The Strategic Value of the Fluorinated Chromone Scaffold
The chromone ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the 6-position, is a well-established method for modulating a molecule's physicochemical properties.[3] This substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, thereby amplifying therapeutic potential.[1]
This compound, specifically, has emerged as a highly versatile starting material.[4] The carboxylic acid moiety at the 3-position provides a convenient chemical handle for synthesizing a library of derivatives (e.g., amides and esters), while the fluorinated chromone core offers intrinsic fluorescence and biological relevance.[4][5] This guide aims to dissect the relationship between these two fundamental properties, providing a framework for the rational design and evaluation of new derivatives.
Unveiling the Photophysical Landscape: Fluorescence Properties
While the parent chromone scaffold may not exhibit strong native fluorescence, its derivatives can be highly emissive.[6][7] The introduction of substituents and the nature of the solvent play a crucial role in dictating the absorption and emission profiles. For this compound derivatives, the interplay between the electron-withdrawing fluorine atom and the group at the 3-position governs the intramolecular charge transfer (ICT) character, which is often the basis for their fluorescence.
The unique photophysical properties of these compounds make them excellent candidates for bioimaging and the development of fluorescent probes.[5] By modifying the derivative at the 3-position, it is possible to tune the emission wavelength and quantum yield, allowing for the development of sensors for specific biological analytes or for tracking the molecule's journey within a cell.
Experimental Protocol: Characterization of Fluorescence Properties
A rigorous assessment of a compound's photophysical behavior is the first step in correlating it with biological function.
Objective: To determine the maximum excitation and emission wavelengths (λ_ex, λ_em) and the fluorescence quantum yield (Φ_F) of a synthesized derivative.
Methodology: Steady-State Fluorescence Spectroscopy [8]
-
Sample Preparation:
-
Prepare a stock solution of the 6-fluorochromone derivative in a spectroscopic-grade solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Prepare a series of dilutions in the desired buffer or solvent (e.g., PBS, pH 7.4) to find a concentration that results in an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.51) with a similar absorbance at the same excitation wavelength.[8]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the diluted sample to determine the absorbance maximum (λ_abs_max).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λ_abs_max. The wavelength with the highest intensity is the λ_em.
-
Next, record the excitation spectrum by setting the emission monochromator to the determined λ_em and scanning the excitation wavelengths. The peak of this spectrum should correspond to the λ_abs_max.
-
-
Quantum Yield Calculation:
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference standard.
-
Calculate the quantum yield using the following formula: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ_F is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Assessing Biological Impact: Cytotoxicity and Mechanism of Action
Chromone derivatives have consistently demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] The mechanism of action often involves the induction of apoptosis (programmed cell death), potentially mediated by an increase in reactive oxygen species (ROS).[9] The structural features of each derivative, governed by the substitutions on the chromone ring, dictate its potency and selectivity.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Lower IC50 values indicate higher cytotoxic efficacy. The table below summarizes reported IC50 values for various chromone derivatives, providing a baseline for comparison.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Chromone 11b | N/A (Topoisomerase I Inhibition) | 1.46 | [11] |
| Chromone 11c | Small Cell Lung Cancer (NCI-H187) | 36.79 | [11] |
| Chromone 11c | Oral Cavity Cancer (KB) | 73.32 | [11] |
| Compound A | Oral Squamous Carcinoma (Ca9-22) | ~50 µg/mL | [12] |
| Thio-Iva | HT-29 (Colon Cancer) | IC50 < 10 | [12] |
| Briva | HT-29 (Colon Cancer) | IC50 < 10 | [12] |
Note: Data is compiled from various studies on different chromone derivatives to illustrate the range of activities. Direct comparison requires standardized testing conditions.
Experimental Protocol: Cell Viability (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[9][13]
Objective: To determine the IC50 value of a 6-fluorochromone derivative against a specific cancer cell line.
Methodology: [9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[9]
Methodology: [9]
-
Cell Treatment: Treat cells with the chromone derivative at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells using trypsin, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Bridging the Gap: A Workflow for Correlating Fluorescence with Activity
The true innovation lies in using the intrinsic fluorescence of these derivatives as a tool to understand their biological activity. A compound's ability to fluoresce allows for direct visualization of its cellular uptake, distribution, and interaction with subcellular compartments, which is impossible with non-fluorescent analogs.
Caption: Workflow for correlating fluorescence and biological activity.
This integrated approach allows researchers to ask critical questions: Does higher cellular accumulation (visualized by fluorescence intensity) correlate with lower IC50 values? Do derivatives that localize to the mitochondria show a stronger induction of apoptosis? This turns the fluorescence from a simple physical property into a powerful mechanistic tool.
Visualizing the Mechanism: Chromone-Induced Apoptosis
Based on existing literature, a potential pathway for chromone-induced cytotoxicity involves the generation of intracellular ROS, leading to mitochondrial dysfunction and the activation of the caspase cascade.[9]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluorochromone-3-carboxylic acid
Navigating the complexities of laboratory waste is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, field-tested protocol for the proper disposal of 6-Fluorochromone-3-carboxylic acid. As a fluorinated heterocyclic compound, this substance requires specific handling procedures that differ significantly from common laboratory waste. Our objective is to provide a clear, logical framework that empowers researchers to manage this waste stream with confidence and precision.
Part 1: Hazard Identification and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound that presents several risks that dictate its handling and disposal requirements.
Core Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
This profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is direct: the potential for skin, eye, and respiratory irritation demands physical barriers to prevent contact and inhalation.
| Hazard Class | Description | Required PPE |
| Acute Oral Toxicity | Harmful if ingested. | Do not eat, drink, or smoke when using this product.[1] |
| Skin Irritant | Causes skin irritation upon contact. | Chemical-resistant gloves (e.g., Nitrile).[2] |
| Eye Irritant | Causes serious eye irritation. | Safety glasses with side shields or goggles. |
| Respiratory Irritant | May cause irritation to the respiratory tract, especially if handled as a fine powder. | Type N95 (US) or equivalent particle respirator.[2] |
| Aquatic Toxicity | Harmful to aquatic life with long-term effects. | Prevent release to the environment; do not dispose of down the drain.[3] |
Part 2: The Core Disposal Workflow: Segregation and Containerization
The single most critical step in the disposal of this compound is its correct classification. Due to the presence of a carbon-halogen bond (specifically, carbon-fluorine), this compound is classified as a halogenated organic compound .[4] This classification governs its entire waste lifecycle, as halogenated waste streams are typically incinerated at high temperatures and must be kept separate from non-halogenated solvents that may be recycled or used for fuel blending.[3][4] Mixing these waste streams leads to regulatory non-compliance and significantly increases disposal costs.[3][5]
Waste Segregation Decision Pathway
The following diagram illustrates the critical decision-making process for segregating laboratory waste, ensuring that this compound is routed correctly.
Caption: Waste segregation workflow for this compound.
Step-by-Step Collection Protocol
This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating.
-
Select the Correct Waste Container:
-
Locate the designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department.[4][6] This container should be clearly labeled and distinct from non-halogenated or aqueous waste containers.
-
Ensure the container is made of a compatible material (typically polyethylene for liquids or a labeled bag/drum for solids) and is in good condition with a secure, threaded cap.[6]
-
-
Label the Container Before Use:
-
If you are initiating a new waste container, apply a "Hazardous Waste" tag before adding any material.[3][5]
-
On the tag, clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6] If it is dissolved in a solvent, list the solvent as well with its approximate percentage.
-
-
Transfer the Waste:
-
Solid Waste: For pure, unused, or contaminated solid this compound, place it directly into a designated solid halogenated waste container.
-
Contaminated Materials: Any PPE (gloves, weigh boats, wipes) grossly contaminated with the compound should also be placed in the solid halogenated waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution to the liquid halogenated waste container. This must be done in a chemical fume hood to avoid inhaling vapors.[5]
-
-
Secure and Store the Container:
-
Immediately after adding waste, securely close the container lid.[5][6] Containers must be kept closed at all times except when actively adding waste.[3][6]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should have secondary containment (e.g., a spill tray) and be segregated from incompatible materials.[5]
-
Part 3: Final Disposal and Regulatory Framework
Individual researchers are responsible for proper segregation and accumulation, but final disposal is a regulated process handled by trained professionals.
-
Generator Status: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Your institution will have a generator status (e.g., Small Quantity Generator) that dictates how long waste can be stored on-site.[7]
-
Waste Pickup: When your waste container is approximately three-quarters full, submit a pickup request to your EHS department using their specified procedure.[5] Do not overfill containers.
-
Professional Disposal: Your EHS office will consolidate the waste and transfer it to a licensed professional waste disposal service.[2][9] Halogenated organic wastes are typically destroyed via high-temperature incineration.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Part 4: Emergency Procedures for Spills
Accidents can happen, and a prepared response is critical.
-
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat, respirator).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels on a solvent spill.
-
Carefully sweep or scoop the absorbed material into a designated bag or container.[1]
-
Label the container as "Spill Debris: this compound" and manage it as halogenated organic waste.
-
Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (Beyond Lab Capability):
-
Evacuate the immediate area.
-
If there is any risk of fire or airborne exposure, activate the nearest fire alarm to initiate a building evacuation.[6]
-
Notify your institution's EHS and emergency services immediately.[5] Provide the chemical name, location, and estimated quantity of the spill.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure environmental stewardship, and maintain strict regulatory compliance within your laboratory.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Thompson, M., & Tat, K. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]
Sources
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- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 6-Fluorochromone-3-carboxylic acid
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 6-Fluorochromone-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data and best practices in chemical handling to ensure a safe laboratory environment.
Understanding the Compound: Hazard Identification
Key Hazard Considerations:
-
Skin and Eye Irritation: Like many carboxylic acids, this compound is expected to be an irritant.[3]
-
Respiratory Irritation: As a solid, dust inhalation may cause respiratory irritation.[3][4]
-
Unknown Long-Term Effects: Comprehensive toxicological data is not available. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have uncharacterized hazards.
| Hazard Summary Table | |
| Compound Name | This compound |
| CAS Number | 71346-17-3 |
| Molecular Formula | C₁₀H₅FO₄ |
| Molecular Weight | 208.14 g/mol |
| Physical State | Solid |
| Known Hazards | Potential for skin, eye, and respiratory irritation.[3][4] |
| Storage Class | 13 - Non Combustible Solids |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate exposure risks. The following PPE is mandatory when handling this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement for body protection.
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[5] Always inspect gloves for any signs of degradation or punctures before use.[6]
-
Eye Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent dust inhalation.[5]
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface.[6]
-
Goggles/Face Shield: Remove by handling the strap or headband.
-
Lab Coat: Remove by unbuttoning and rolling it outwards, keeping the contaminated surface away from your body.
-
Respirator: Remove last, after exiting the work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond personal protection and includes proper engineering controls and waste management.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a neutralizing, absorbent material suitable for acids.
-
Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable decontaminating solution.
For Large Spills:
-
Evacuate the immediate area.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]
-
Restrict access to the area.
Waste Disposal
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.
-
Halogenated Organic Waste: As a fluorinated compound, this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[8][9]
-
Labeling: All waste containers must be clearly and accurately labeled.[2]
-
Incompatible Wastes: Do not mix this waste with incompatible chemicals, such as strong bases.[1]
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[2]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A general workflow for the safe handling of this compound.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[2]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Sigma-Aldrich. (n.d.). This compound 97%.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). 6-Fluorochromone-3-carboxaldehyde 97%.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- ChemicalBook. (2025, July 19). 6-FLUORO-3-FORMYLCHROMONE - Safety Data Sheet.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- BenchChem. (n.d.). Proper Disposal of (S)-2-(4-Fluorophenyl)propan-1-ol: A Step-by-Step Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- Apollo Scientific. (2022, May 16). (S)-6-Fluorochromane-2-carboxylic acid.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Greenbook.net. (n.d.). Source Dynamics.
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. leelinework.com [leelinework.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
